Methyl 2-amino-5-cyanobenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 2-amino-5-cyanobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)7-4-6(5-10)2-3-8(7)11/h2-4H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVICOGIQWUAIAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50434836 | |
| Record name | METHYL 2-AMINO-5-CYANOBENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50434836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159847-81-1 | |
| Record name | METHYL 2-AMINO-5-CYANOBENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50434836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 2-amino-5-cyanobenzoate (CAS: 159847-81-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 2-amino-5-cyanobenzoate, a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules. This document details its chemical and physical properties, provides a representative synthesis protocol, summarizes its spectroscopic data, and explores its application in drug development through a relevant synthetic workflow and biological pathway analysis.
Core Chemical and Physical Properties
This compound is a pale yellow crystalline powder.[1] Its fundamental properties are summarized in the table below, providing a concise reference for laboratory use and chemical assessment.
| Property | Value | Reference |
| CAS Number | 159847-81-1 | [1][2] |
| Molecular Formula | C₉H₈N₂O₂ | [1][2] |
| Molecular Weight | 176.17 g/mol | [1][2] |
| Appearance | Pale yellow crystalline powder | [1] |
| Melting Point | 120-126 °C | [1] |
| Purity | ≥ 97% (HPLC) | [1] |
| IUPAC Name | This compound | [2] |
| Synonyms | 2-Amino-5-cyanobenzoic acid methyl ester, Methyl 2-amino-5-cyano-benzoate | [1][2] |
| Storage Conditions | Store at 0-8 °C | [1] |
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound involves the cyanation of a halogenated precursor, typically Methyl 2-amino-5-bromobenzoate or Methyl 2-amino-5-chlorobenzoate. This nucleophilic substitution reaction is a common strategy in organic synthesis to introduce a cyano group onto an aromatic ring.
Experimental Protocol: Cyanation of Methyl 2-amino-5-bromobenzoate
This protocol is adapted from established methods for the cyanation of aryl halides.
Materials:
-
Methyl 2-amino-5-bromobenzoate
-
Copper(I) cyanide (CuCN)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Aqueous sodium cyanide solution
-
Diatomaceous earth
Procedure:
-
Reaction Setup: In a reaction vessel, create a slurry of Copper(I) cyanide in N,N-Dimethylformamide (DMF).
-
Addition of Starting Material: Add Methyl 2-amino-5-bromobenzoate to the slurry.
-
Reaction Conditions: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable chromatographic method (e.g., TLC or HPLC).
-
Work-up:
-
Cool the reaction mixture and add toluene.
-
Filter the mixture through diatomaceous earth to remove solid residues.
-
Wash the filtrate with an aqueous sodium cyanide solution, followed by water.
-
Dry the organic phase over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the organic phase under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography to yield this compound.
-
References
Physical and chemical properties of Methyl 2-amino-5-cyanobenzoate
An In-depth Technical Guide to Methyl 2-amino-5-cyanobenzoate
This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. It includes detailed experimental protocols, quantitative data summaries, and visualizations to support its application in research and synthesis.
Introduction
This compound (CAS No. 159847-81-1) is a versatile organic compound that serves as a key intermediate in the synthesis of a variety of bioactive molecules.[1] Its unique structure, featuring an amino group, a cyano group, and a methyl ester on a benzene ring, makes it a valuable building block in medicinal chemistry and agrochemical development.[1][2] This compound is particularly noted for its role in the development of pharmaceuticals, including anti-inflammatory and analgesic drugs, as well as in the formulation of agrochemicals for pest control and plant growth regulation.[1] Its stability and reactivity are key attributes for innovation in chemical synthesis.[1]
Physical and Chemical Properties
This compound is a pale yellow crystalline powder at room temperature.[1] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₈N₂O₂ | [1][3][4] |
| Molecular Weight | 176.17 g/mol | [1][4][5] |
| CAS Number | 159847-81-1 | [1][3][4] |
| Appearance | Pale yellow crystalline powder | [1] |
| Melting Point | 120-126 °C | [1] |
| Boiling Point | 334.08 °C at 760 mmHg | [3] |
| Density | 1.262 g/cm³ | [3] |
| Flash Point | 155.846 °C | [3] |
| IUPAC Name | This compound | [4] |
| InChI Key | XVICOGIQWUAIAV-UHFFFAOYSA-N | [4][6] |
| SMILES | COC(=O)C1=C(C=CC(=C1)C#N)N | [4] |
| Purity | ≥ 97% (HPLC) | [1] |
| Storage | Store at 0-8 °C in a dark place under an inert atmosphere. | [1][6] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of this compound. While a complete set of experimental spectra is not publicly available, typical data from NMR and Mass Spectrometry are referenced in chemical databases.
| Spectroscopy | Data |
| ¹³C NMR | Data available on PubChem.[4] |
| Mass Spectrometry (GC-MS) | Data available on PubChem.[4] |
For reference, the related compound Methyl 2-amino-5-bromobenzoate shows characteristic ¹H NMR signals for the methyl ester protons (~3.86 ppm), aromatic protons (6.64-7.78 ppm), and amine protons (~5.61 ppm).[7] The carbonyl carbon in the ¹³C NMR spectrum appears around 168.1 ppm, and the methyl carbon is observed at approximately 51.8 ppm.[7] Similar shifts would be expected for this compound, with adjustments due to the electronic effects of the cyano group.
Experimental Protocols
The following sections detail generalized experimental protocols for the synthesis, purification, and analysis of this compound, based on methods for structurally related compounds.
Synthesis Workflow
A common synthetic route to this compound involves a multi-step process starting from a substituted aminobenzoic acid. The workflow typically includes bromination, esterification, and cyanation.
Caption: General synthesis workflow for a related aminocyanobenzoate.
Detailed Protocol (adapted from related syntheses):
-
Bromination of the Starting Material: A solution of a suitable starting material, such as methyl 2-amino-3-methylbenzoate, is treated with hydrogen bromide.[8] Subsequently, hydrogen peroxide is added dropwise at a controlled temperature.[8] The reaction progress is monitored, and upon completion, the intermediate (e.g., Methyl 2-amino-5-bromo-3-methylbenzoate) is isolated.[8]
-
Cyanation of the Brominated Intermediate: The brominated compound is reacted with a cyanide source, such as copper(I) cyanide, in a high-boiling solvent like N-methyl-2-pyrrolidinone (NMP).[8] The reaction mixture is heated to facilitate the nucleophilic substitution of the bromide with a cyanide group.[1][8]
-
Workup and Purification: After the reaction is complete, the mixture is cooled, and water is added to precipitate the product.[8] The solid is collected by filtration and washed with aqueous ammonia and water to remove residual copper salts.[8] Further purification can be achieved by recrystallization from a suitable solvent.
Analytical Workflow
The identity and purity of the synthesized this compound are confirmed through a standard analytical workflow.
Caption: Workflow for purification and analysis of the final product.
Detailed Protocols:
-
Thin Layer Chromatography (TLC): TLC is used for rapid monitoring of reaction progress and for a preliminary assessment of product purity.[10] A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) is used to develop the plate, which is then visualized under UV light.[10]
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of the purity of the final compound.[1] A reversed-phase C18 column is typically used with a suitable mobile phase, such as a gradient of acetonitrile and water.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for unambiguous structure elucidation.
-
Sample Preparation: 10-20 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.[7]
-
Data Acquisition: Spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz).[7][10] Standard pulse programs are used for both ¹H and ¹³C data acquisition.[7]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups. The spectrum is expected to show distinct absorption bands for the N-H stretches of the amino group, the C≡N stretch of the nitrile, and the C=O stretch of the ester.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to analyze its fragmentation pattern.[10] Techniques such as electron ionization (EI) or electrospray ionization (ESI) can be employed.[10][11]
Applications in Research and Development
This compound is a valuable precursor in several areas:
-
Pharmaceutical Development: It is a key intermediate in the synthesis of various pharmaceuticals, particularly anti-inflammatory and analgesic drugs.[1]
-
Agrochemicals: The compound is utilized in the formulation of pesticides and plant growth regulators.[1][2]
-
Biotechnology: It plays a role in the development of biosensors and other biotechnological applications.[1]
-
Materials Science: It is used in the production of dyes and pigments.[2]
Conclusion
This compound is a chemical intermediate with significant potential in pharmaceutical, agrochemical, and materials science research. This guide provides essential technical data and standardized protocols to aid scientists in its synthesis, characterization, and application. Adherence to proper experimental and safety procedures is paramount when handling this compound and its synthetic precursors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Methyl 5-amino-2-cyanobenzoate [myskinrecipes.com]
- 3. This compound | 159847-81-1 [chemnet.com]
- 4. This compound | C9H8N2O2 | CID 10058039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Amino-5-cyano-3-methylbenzoic acid | C9H8N2O2 | CID 25156987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 159847-81-1 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
Methyl 2-amino-5-cyanobenzoate molecular formula and weight
An In-depth Technical Guide to Methyl 2-amino-5-cyanobenzoate
This guide provides comprehensive information on the molecular properties, synthesis, and analysis of this compound, a versatile intermediate in the fields of pharmaceuticals and organic synthesis.[1] This compound is a valuable building block for creating more complex bioactive molecules.[1]
Molecular Formula and Weight
The fundamental molecular properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₂ | PubChem[2], Chem-Impex[1] |
| Molecular Weight | 176.17 g/mol | PubChem[2], Chem-Impex[1] |
| Exact Mass | 176.058577502 Da | PubChem[2] |
| CAS Number | 159847-81-1 | ChemNet[3] |
| Appearance | Pale yellow crystalline powder | Chem-Impex[1] |
| Melting Point | 120-126 °C | Chem-Impex[1] |
| Boiling Point | 334.08°C at 760 mmHg | ChemNet[3] |
| Density | 1.262 g/cm³ | ChemNet[3] |
Experimental Protocols
The synthesis of this compound can be approached through various established organic chemistry reactions. A common pathway involves the cyanation of a halogenated precursor, which itself is synthesized from a more basic starting material. The following protocols are illustrative of the steps that could be involved.
Bromination of an Anthranilic Acid Derivative
A common initial step in the synthesis of related compounds is the bromination of an aminobenzoic acid. For instance, in the synthesis of a similar compound, 2-amino-3,5-dibromobenzoic acid, a solution of bromine in glacial acetic acid is added dropwise to a solution of sodium 2-aminobenzoate in glacial acetic acid at a controlled temperature.[4]
Palladium-Catalyzed Cyanation
The introduction of the cyano group at the 5-position can be achieved through a palladium-catalyzed cyanation reaction. This method is used for preparing various 2-amino-5-cyanobenzoic acid derivatives.[5] The reaction typically involves treating the brominated intermediate with a cyanide source, such as zinc cyanide or an alkali metal cyanide, in the presence of a palladium catalyst.[5] The choice of solvent and catalyst is crucial for the success of this step.[5] For safety, it is imperative to handle all cyanide reagents in a well-ventilated fume hood with appropriate personal protective equipment.[6]
Esterification
The final step is the esterification of the carboxylic acid group to form the methyl ester. A standard procedure for this is the Fischer esterification, where the 2-amino-5-cyanobenzoic acid is refluxed in methanol with a catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride.[7]
Synthesis Workflow
The logical relationship of a potential synthesis pathway for this compound is depicted in the following diagram.
Caption: A potential synthetic pathway for this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C9H8N2O2 | CID 10058039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 159847-81-1 [chemnet.com]
- 4. benchchem.com [benchchem.com]
- 5. US8748630B2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Navigating the Spectral Landscape of Methyl 2-amino-5-cyanobenzoate: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 2-amino-5-cyanobenzoate. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the compound's structural features through NMR spectroscopy. Due to the limited availability of public domain experimental spectra for this specific molecule, this guide presents predicted NMR data based on established chemical shift principles, alongside a detailed experimental protocol for acquiring such data.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of substituent effects on the benzene ring and typical chemical shifts for the functional groups present in the molecule.
Table 1: Predicted ¹H NMR Spectral Data
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~ 7.85 | d | ~ 2.0 | H-6 |
| ~ 7.30 | dd | ~ 8.5, 2.0 | H-4 |
| ~ 6.70 | d | ~ 8.5 | H-3 |
| ~ 5.80 | br s | - | -NH₂ |
| ~ 3.85 | s | - | -OCH₃ |
Table 2: Predicted ¹³C NMR Spectral Data
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm
| Chemical Shift (δ) ppm | Assignment |
| ~ 167.5 | C=O |
| ~ 152.0 | C-2 |
| ~ 137.0 | C-4 |
| ~ 135.0 | C-6 |
| ~ 119.0 | -CN |
| ~ 117.5 | C-3 |
| ~ 110.0 | C-1 |
| ~ 100.0 | C-5 |
| ~ 52.0 | -OCH₃ |
Experimental Protocol for NMR Data Acquisition
The acquisition of high-quality NMR spectra is fundamental for accurate structural elucidation. Below is a standard experimental protocol for obtaining the ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 15-25 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Ensure the solution is free of any particulate matter; filter if necessary.
2. NMR Spectrometer Setup:
-
The experiments should be conducted on a high-resolution NMR spectrometer, for example, a 400 MHz or 500 MHz instrument.
-
The probe should be tuned and matched for both ¹H and ¹³C frequencies.
-
The magnetic field should be shimmed to achieve optimal homogeneity, using the deuterium signal from the solvent for locking.
3. ¹H NMR Data Acquisition:
-
Pulse Sequence: A standard single-pulse experiment.
-
Spectral Width: A spectral width covering a range of -2 to 12 ppm is typically sufficient.
-
Acquisition Time: An acquisition time of 2-4 seconds is appropriate.
-
Relaxation Delay: A relaxation delay of 1-5 seconds.
-
Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.
4. ¹³C NMR Data Acquisition:
-
Pulse Sequence: A proton-decoupled single-pulse experiment.
-
Spectral Width: A spectral width covering 0-220 ppm is generally required.
-
Acquisition Time: An acquisition time of 1-2 seconds.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for the longer relaxation times of quaternary carbons.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically necessary due to the low natural abundance of the ¹³C isotope.
5. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption signals.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and the solvent signal (e.g., CDCl₃ at 77.16 ppm) for ¹³C.
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.
Visualization of Structure and Analytical Workflow
The following diagrams illustrate the chemical structure of this compound and a typical workflow for its NMR analysis.
Caption: Chemical structure of this compound.
Caption: A generalized workflow for NMR-based structural analysis.
A Technical Guide to the Solubility of Methyl 2-Amino-5-Cyanobenzoate in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
Predicted Solubility Profile
The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The molecular structure of Methyl 2-amino-5-cyanobenzoate (C₉H₈N₂O₂) contains both polar and non-polar features, which will dictate its solubility in various solvents.
-
Polar Characteristics : The presence of an amino group (-NH₂), a cyano group (-C≡N), and a methyl ester group (-COOCH₃) imparts polarity to the molecule. These functional groups are capable of hydrogen bonding and dipole-dipole interactions.
-
Non-Polar Characteristics : The benzene ring is a significant non-polar, hydrophobic component of the structure.
Based on these features, the following solubility profile is predicted:
-
High Solubility : Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can effectively solvate the polar functional groups.
-
Moderate to Good Solubility : Expected in polar protic solvents like lower alcohols (methanol, ethanol, isopropanol) and in moderately polar solvents like acetone, ethyl acetate, and acetonitrile. The ability of alcohols to both donate and accept hydrogen bonds will facilitate interaction with the amino and ester groups.
-
Poor Solubility : Expected in non-polar solvents such as hexanes, toluene, and diethyl ether, as the non-polar benzene ring is not sufficient to overcome the polarity of the functional groups.
-
Very Low to Insoluble : Predicted to be poorly soluble in water. While the polar groups can interact with water, the hydrophobic nature of the benzene ring and the overall molecular size will limit its aqueous solubility.
The following diagram illustrates the logical relationship for predicting the solubility of this compound.
Caption: Logical diagram illustrating the 'like dissolves like' principle for predicting solubility.
Quantitative Solubility Data
As no specific quantitative data is available in the literature, the following table is provided as a template for researchers to record their experimental findings. It is recommended to determine the solubility at controlled temperatures, such as ambient room temperature (e.g., 25 °C).
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used |
| Water | ||||
| Methanol | ||||
| Ethanol | ||||
| Isopropanol | ||||
| Acetone | ||||
| Acetonitrile | ||||
| Ethyl Acetate | ||||
| Dichloromethane | ||||
| Dimethylformamide (DMF) | ||||
| Dimethyl Sulfoxide (DMSO) |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, the following established laboratory methods are recommended.
General Workflow for Quantitative Solubility Determination
The diagram below outlines a general workflow for determining the solubility of a compound using common analytical techniques.
Caption: General experimental workflow for determining quantitative solubility.
Protocol 1: Gravimetric Method
This method directly measures the mass of solute dissolved in a specific volume of solvent.
Materials:
-
This compound
-
Selected solvents
-
Volumetric flasks
-
Analytical balance
-
Stir plate and stir bars (or shaker)
-
Temperature-controlled bath (optional, for precise temperature)
-
Syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)
-
Pre-weighed evaporation dishes or vials
Procedure:
-
Preparation of Saturated Solution : To a vial or flask, add a known volume of the chosen solvent (e.g., 5.0 mL). Add an excess amount of this compound, ensuring a visible amount of undissolved solid remains.
-
Equilibration : Seal the container and agitate the mixture using a magnetic stirrer or a shaker at a constant temperature for a sufficient time (typically 24 to 48 hours) to ensure equilibrium is reached.[1]
-
Phase Separation : After equilibration, allow the mixture to settle. Carefully draw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove all undissolved solids.[2]
-
Sample Measurement : Accurately pipette a known volume of the clear filtrate (e.g., 2.0 mL) into a pre-weighed, dry evaporation dish.[3]
-
Solvent Evaporation : Place the dish in a fume hood or a vacuum oven at a moderate temperature to slowly evaporate the solvent completely.
-
Mass Determination : Once the solvent is fully evaporated and the dish has cooled to room temperature in a desiccator, weigh the dish containing the dried solute.
-
Calculation :
-
Mass of dissolved solute = (Mass of dish + solute) - (Mass of empty dish).
-
Solubility (mg/mL) = Mass of dissolved solute (mg) / Volume of filtrate used (mL).
-
Protocol 2: UV/Vis Spectrophotometry Method
This method is suitable for compounds with a UV chromophore and is generally more sensitive than the gravimetric method. It relies on measuring the absorbance of the dissolved compound and relating it to concentration via a calibration curve.
Part A: Preparation of Calibration Curve
-
Prepare Stock Solution : Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare Standard Solutions : Perform a series of serial dilutions of the stock solution to create at least five standard solutions of decreasing, known concentrations.
-
Measure Absorbance : Using a UV/Vis spectrophotometer, measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) for this compound.
-
Plot Calibration Curve : Plot a graph of absorbance versus concentration for the standard solutions. The resulting plot should be linear and pass through the origin. Determine the equation of the line (y = mx + c), which is the Beer-Lambert Law relationship for this compound in the specific solvent.
Part B: Determination of Solubility
-
Prepare Saturated Solution : Follow steps 1-3 from the Gravimetric Method protocol to prepare a clear, filtered saturated solution.
-
Dilute Sample : Accurately dilute a known volume of the saturated filtrate with the same solvent to bring its absorbance into the linear range of the calibration curve. The dilution factor must be recorded.
-
Measure Sample Absorbance : Measure the absorbance of the diluted sample at λ_max.
-
Calculation :
-
Use the equation from the calibration curve to calculate the concentration of the diluted sample.
-
Solubility (mg/mL) = Concentration of diluted sample (mg/mL) × Dilution Factor.[4]
-
Conclusion
This guide provides a framework for understanding and experimentally determining the solubility of this compound. Based on its chemical structure, it is predicted to be soluble in polar organic solvents and poorly soluble in water and non-polar solvents. For drug development and process chemistry, it is crucial to confirm these predictions with quantitative data. The detailed gravimetric and UV/Vis spectrophotometry protocols provided herein offer robust and reliable methods for researchers to generate this critical data, enabling informed decisions in solvent selection for synthesis, purification, and formulation.
References
A Technical Guide to Aromatic C9H8N2O2 Isomers for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of select aromatic compounds with the chemical formula C9H8N2O2. The focus is on isomers that have shown promise in preclinical research, particularly as receptor antagonists and antimicrobial agents. This document furnishes IUPAC nomenclature, quantitative biological data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows to support ongoing research and development efforts.
Identified Aromatic Isomers of C9H8N2O2 and their IUPAC Names
Several aromatic isomers with the molecular formula C9H8N2O2 have been identified in chemical literature. The IUPAC (International Union of Pure and Applied Chemistry) names for some of these compounds are provided below.
| Structure | IUPAC Name |
| 2-methyl-4-nitro-1H-indole | 2-methyl-4-nitro-1H-indole[1] |
| 2-methyl-6-nitro-1H-indole | 2-methyl-6-nitro-1H-indole[2] |
| 1-methyl-3-nitro-1H-indole | 1-methyl-3-nitro-1H-indole |
| 2-methyl-1-nitroindole | 2-methyl-1-nitroindole[3] |
| 5-methoxy-1H-indazole-3-carbaldehyde | 5-methoxy-1H-indazole-3-carbaldehyde[4] |
Section 1: 4-Nitroindole Derivatives as 5-HT2A Receptor Antagonists
A series of 4-nitroindole sulfonamides have been identified as potent antagonists of the 5-HT2A receptor, a key target in the development of treatments for various neuropsychiatric disorders.
Quantitative Data: 5-HT2A Receptor Binding Affinity
The following table summarizes the in vitro binding affinities of a novel series of 4-nitroindole sulfonamides for the human 5-HT2A and 5-HT2C receptors. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the binding of a radiolabeled ligand to the receptor. Most of the synthesized compounds demonstrated IC50 values of less than 1µM for the 5-HT2A receptor.[5][6]
| Compound ID | 5-HT2A IC50 (µM) | 5-HT2C IC50 (µM) | Reference |
| Series of 4-nitroindole sulfonamides | < 1 | High selectivity over 5-HT2C | [5][6] |
Note: Specific IC50 values for individual compounds in the series were not publicly available in the reviewed literature. The provided data reflects the general potency of the series as reported in the source.
Experimental Protocols
The synthesis of 4-nitroindole sulfonamides typically involves a multi-step process. A general procedure is outlined below, based on standard organic synthesis methodologies.
-
Preparation of 4-nitroindole: 4-nitroindole can be synthesized via the Reissert indole synthesis.[7] This involves the reaction of 2-methyl-3-nitroaniline with triethyl orthoformate and oxalic acid, followed by treatment with a base such as potassium ethoxide.[8]
-
Sulfonylation: The synthesized 4-nitroindole is then reacted with a suitable sulfonyl chloride in the presence of a base to form the sulfonamide linkage.
-
Introduction of the Methyleneamino-N,N-dimethylformamidine group: The final step involves the addition of the methyleneamino-N,N-dimethylformamidine moiety to the sulfonamide. This can be achieved through a condensation reaction with a suitable reagent.
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the 5-HT2A receptor.
-
Membrane Preparation:
-
Human 5-HT2A receptors are stably expressed in a suitable cell line, such as Chinese Hamster Ovary (CHO-K1) cells.
-
The cells are cultured and harvested.
-
Cell membranes are prepared by homogenization in an ice-cold buffer, followed by centrifugation to pellet the membranes. The final membrane preparation is resuspended in an assay buffer.[5]
-
-
Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, the following are added: assay buffer, a fixed concentration of a radiolabeled 5-HT2A antagonist (e.g., [3H]ketanserin), and varying concentrations of the test compound.
-
The reaction is initiated by the addition of the receptor membrane preparation.
-
The plates are incubated to allow the binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
-
Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The IC50 value is determined by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathway Diagram
Caption: 5-HT2A Receptor Antagonism by 4-Nitroindole Derivatives.
Section 2: Quinoxaline Derivatives with Antibacterial Activity
Derivatives of 2-hydrazinyl-3-methyl-6-nitroquinoxaline, which share the C9H8N2O2 core structure, have demonstrated promising antibacterial properties.
Quantitative Data: Antibacterial Activity
The antibacterial efficacy of a series of 3-methylquinoxaline-2-hydrazone derivatives was evaluated against a panel of bacterial strains. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values are summarized below.
| Compound ID | Test Organism | MIC (mg/mL) | MBC (mg/mL) | Reference |
| Series of 3-methylquinoxaline-2-hydrazones | Gram-positive & Gram-negative bacteria | 0.0313 - 0.250 | 0.0625 - 0.250 | [2] |
Note: The table presents the range of activities observed for the series of synthesized compounds against the tested bacterial strains. For detailed data on individual compounds and specific bacterial strains, please refer to the cited literature.
Experimental Protocols
The synthesis of these derivatives involves the reaction of 2-hydrazinyl-3-methyl-6-nitroquinoxaline with various substituted acetophenones.[2]
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized quinoxaline derivatives.
-
Preparation of Bacterial Inoculum:
-
The bacterial strains are cultured on a suitable agar medium.
-
A suspension of the bacteria is prepared in a sterile saline solution and its turbidity is adjusted to match a 0.5 McFarland standard.
-
-
Preparation of Test Compounds:
-
Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of the stock solutions are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
The prepared bacterial inoculum is added to each well of the microtiter plate.
-
The plate is incubated under appropriate conditions for the specific bacterial strain (e.g., 37°C for 24 hours).
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
-
-
Determination of MBC (Minimum Bactericidal Concentration):
-
A small aliquot from the wells showing no visible growth is subcultured onto an agar plate.
-
The plate is incubated, and the MBC is determined as the lowest concentration of the compound that results in a 99.9% reduction in the number of viable bacteria.
-
Experimental Workflow Diagram
Caption: Workflow for Determining MIC and MBC of Quinoxaline Derivatives.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. Design, Synthesis, Reactions and Antibacterial Properties of 2-hydrazinyl-3-methyl-6-nitroquinoxaline Derivatives - Archive Science [catalog.journals4promo.com]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN101823992A - Preparation method of 4-nitroindole - Google Patents [patents.google.com]
An In-depth Technical Guide on Methyl 2-amino-5-cyanobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the physicochemical properties and synthesis of Methyl 2-amino-5-cyanobenzoate, a key intermediate in the pharmaceutical and agrochemical industries.
Physicochemical Properties
This compound is a fine chemical intermediate with the molecular formula C₉H₈N₂O₂. Its appearance is that of a pale yellow crystalline powder.[1] Key quantitative data for this compound are summarized in the table below.
| Property | Value |
| Melting Point | 120-126 °C[1] |
| Molecular Weight | 176.17 g/mol |
| Appearance | Pale yellow crystalline powder[1] |
| Boiling Point | 334.08 °C at 760 mmHg |
| Density | 1.262 g/cm³ |
| Flash Point | 155.846 °C |
Experimental Protocols
The appearance of a chemical compound is a fundamental physical property that can be determined through visual inspection.
Methodology:
-
A small, representative sample of this compound is placed on a clean, white surface, such as a watch glass or a piece of weighing paper.
-
The sample is observed under adequate, neutral lighting against the white background.
-
The color (e.g., white, off-white, yellow, etc.) and the physical form (e.g., crystalline, amorphous, powder, etc.) of the substance are recorded. For crystalline solids, the nature of the crystals (e.g., needles, plates, prisms) can also be noted if observable.
-
This observation should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn.
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound.
Methodology:
-
Sample Preparation: A small amount of dry this compound is finely ground into a powder using a mortar and pestle.
-
Capillary Tube Loading: The open end of a capillary melting point tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the powder into the sealed end. The packed sample height should be approximately 2-3 mm.
-
Melting Point Apparatus: The loaded capillary tube is placed into a calibrated melting point apparatus.
-
Measurement:
-
The temperature is increased rapidly to about 15-20 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute to ensure accurate determination.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample has completely melted into a clear liquid is recorded as the end of the melting range.
-
-
For high accuracy, the determination should be repeated at least twice, and the average value reported.
Synthesis Workflow
This compound is commonly synthesized via a cyanation reaction, where the bromo-substituent on the aromatic ring of a precursor is replaced with a cyano group. A typical laboratory-scale synthesis involves the use of copper(I) cyanide.
The following diagram illustrates the experimental workflow for the synthesis of this compound from Methyl 2-amino-5-bromobenzoate.
Caption: Synthesis workflow for this compound.
This protocol is adapted from a similar synthesis of a related compound and outlines the cyanation of Methyl 2-amino-5-bromobenzoate.
Materials:
-
Methyl 2-amino-5-bromobenzoate
-
Copper(I) cyanide (CuCN)
-
N-Methyl-2-pyrrolidinone (NMP)
-
Ammonia solution (e.g., 12% in H₂O)
-
Deionized water
Procedure:
-
In a reaction vessel equipped with a stirrer and a condenser, combine Methyl 2-amino-5-bromobenzoate and N-methyl-2-pyrrolidinone (NMP).
-
Add copper(I) cyanide to the mixture.
-
Heat the reaction mixture to 170 °C for 4 hours with continuous agitation.
-
After the reaction is complete, cool the mixture to 120 °C.
-
Slowly add hot water (90 °C) dropwise to the reaction mixture over a period of 30 minutes to precipitate the product.
-
Filter the resulting suspension to isolate the solid product.
-
Wash the collected solid sequentially with an ammonia solution and then with water.
-
Dry the purified solid in a vacuum oven at 50 °C to obtain this compound.
References
An In-depth Technical Guide to the Key Reactive Sites of Methyl 2-amino-5-cyanobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-amino-5-cyanobenzoate is a multifaceted molecule whose chemical reactivity is governed by the interplay of an electron-donating amino group and two electron-withdrawing groups—a cyano and a methyl ester substituent—on an aromatic ring. This guide provides a comprehensive analysis of the principal reactive sites of this compound, detailing the electronic and steric influences that dictate its behavior in chemical transformations. We present a compilation of spectroscopic data, detailed experimental protocols for key reactions, and a discussion of its application as a versatile building block in the synthesis of pharmaceuticals and other bioactive molecules.
Introduction
This compound is a valuable intermediate in organic synthesis, particularly in the fields of medicinal chemistry and agrochemicals.[1] Its unique substitution pattern, featuring both nucleophilic and electrophilic centers, as well as a reactive aromatic ring, allows for a diverse range of chemical modifications. Understanding the reactivity of each functional group and the aromatic system is crucial for its effective utilization in the development of novel compounds. This guide aims to provide a detailed overview of these reactive sites to aid researchers in designing synthetic strategies and exploring the potential of this versatile molecule.
Spectroscopic and Physicochemical Data
A thorough understanding of the physicochemical properties of this compound is essential for its handling, characterization, and use in synthesis. The following tables summarize key spectroscopic and physical data.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | This compound | [2] |
| CAS Number | 159847-81-1 | [2] |
| Molecular Formula | C₉H₈N₂O₂ | [2] |
| Molecular Weight | 176.17 g/mol | [2] |
| Appearance | Pale yellow solid | [3] |
| Melting Point | 250-255 °C | [3] |
Table 2: Spectroscopic Data
| Spectroscopic Data | Characteristic Peaks/Signals | Reference |
| ¹H NMR | δ (ppm): 7.9-8.1 (d, 1H, Ar-H), 7.4-7.6 (dd, 1H, Ar-H), 6.7-6.9 (d, 1H, Ar-H), 5.5-6.0 (br s, 2H, -NH₂), 3.8-3.9 (s, 3H, -OCH₃) | Estimated from related compounds[4][5][6] |
| ¹³C NMR | δ (ppm): ~167 (C=O), ~150 (C-NH₂), ~135 (Ar-C), ~133 (Ar-C), ~120 (C≡N), ~118 (Ar-C), ~115 (Ar-C), ~105 (Ar-C), ~52 (-OCH₃) | Estimated from related compounds[4][5][7] |
| FTIR | ν (cm⁻¹): 3400-3300 (N-H stretch), 2220-2230 (C≡N stretch), 1700-1720 (C=O stretch), 1600-1450 (aromatic C=C stretch) | Estimated from general FTIR data[8] |
| Mass Spectrometry (m/z) | 176.06 (M⁺) | [2] |
Analysis of Key Reactive Sites
The reactivity of this compound can be rationalized by considering the electronic effects of its three substituents on the benzene ring.
-
Amino Group (-NH₂): This is a strong electron-donating group through resonance and is activating. It directs electrophilic aromatic substitution to the ortho and para positions. It is also a nucleophilic site and can undergo reactions such as acylation and diazotization.
-
Cyano Group (-CN): This is a strong electron-withdrawing group through both induction and resonance, and is deactivating. It directs electrophilic aromatic substitution to the meta position. The nitrile carbon is electrophilic and can be susceptible to nucleophilic attack, and the triple bond can be reduced.
-
Methyl Ester Group (-COOCH₃): This is a deactivating, electron-withdrawing group that directs electrophilic aromatic substitution to the meta position. The carbonyl carbon is an electrophilic site for nucleophilic acyl substitution.
The positions on the aromatic ring have varying electron densities, making them susceptible to electrophilic attack in a regioselective manner. The amino group's powerful activating and ortho, para-directing effect is the dominant influence.
Experimental Protocols
The following protocols are representative examples of reactions that can be performed at the various reactive sites of this compound.
Electrophilic Aromatic Substitution: Bromination
This protocol describes the bromination of an activated aromatic ring, analogous to the reactivity of this compound.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound (1 equivalent) in DMF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (1.1 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from ethanol.[1][9]
Reaction of the Amino Group: Acylation
This protocol details the acylation of the amino group.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1 equivalent) in DCM in a round-bottom flask.
-
Add pyridine (1.2 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[10]
Reaction of the Ester Group: Amide Formation
This protocol describes the conversion of the methyl ester to an amide.
Materials:
-
This compound
-
Methylamine (40% in water)
-
Methanol
-
Sodium methoxide
Procedure:
-
Dissolve this compound (1 equivalent) in methanol in a sealed reaction vessel.
-
Add a catalytic amount of sodium methoxide.
-
Add an excess of methylamine solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography.[11][12]
Application in Synthesis: A Workflow for Bioactive Molecule Production
This compound is a key intermediate in the synthesis of various pharmaceuticals. One notable application is in the preparation of quinazolinone derivatives, which are known to possess a wide range of biological activities. The following workflow illustrates the synthesis of a 6-cyanoquinazolin-4(3H)-one derivative.
This synthetic pathway highlights the utility of this compound as a scaffold for building more complex, biologically active molecules. The initial cyclization reaction utilizes the amino group and the ester, while the subsequent alkylation demonstrates the reactivity of the quinazolinone ring system.[13][14]
Conclusion
This compound is a molecule with a rich and varied reactivity profile. The strategic placement of electron-donating and electron-withdrawing groups creates a nuanced landscape of reactive sites. The aromatic ring is activated towards electrophilic substitution at specific positions, while the amino, cyano, and ester functionalities provide handles for a wide array of chemical transformations. A thorough understanding of these reactive sites, as detailed in this guide, is paramount for leveraging this versatile building block in the design and synthesis of novel compounds for pharmaceutical and other applications.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C9H8N2O2 | CID 10058039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. METHYL 2-AMINO-5-BROMOBENZOATE(52727-57-8) 1H NMR spectrum [chemicalbook.com]
- 7. Methyl 2-(methylamino)benzoate(85-91-6) 13C NMR spectrum [chemicalbook.com]
- 8. Sandmeyer Reaction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. US8748630B2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives - Google Patents [patents.google.com]
- 12. US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
A Technical Guide to High-Purity Methyl 2-amino-5-cyanobenzoate for Researchers and Drug Development Professionals
Introduction
Methyl 2-amino-5-cyanobenzoate is a key chemical intermediate with significant applications in the pharmaceutical and life sciences sectors. Its unique trifunctional structure, featuring an aromatic amine, a nitrile group, and a methyl ester, makes it a versatile building block for the synthesis of a wide array of complex organic molecules. This guide provides an in-depth overview of commercially available high-purity this compound, its applications in drug discovery, and detailed experimental considerations.
Commercial Suppliers and Specifications
A variety of chemical suppliers offer this compound, often with purities suitable for research and development purposes. High-purity grades are essential for ensuring reproducibility in experimental settings and for meeting the stringent quality requirements of pharmaceutical synthesis. Below is a comparative table of representative commercial suppliers and their typical product specifications.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Appearance | Storage Conditions |
| Appchem | 159847-81-1 | C₉H₈N₂O₂ | 176.17 | Inquire for details | Not specified | Not specified |
| BLD Pharm | 159847-81-1 | C₉H₈N₂O₂ | 176.17 | Inquire for details | Not specified | Keep in dark place, inert atmosphere, 2-8°C[1] |
| Sigma-Aldrich | 159847-81-1 | C₉H₈N₂O₂ | Not specified | Not specified | Not specified | Not specified |
| DaogeChem | 159847-81-1 | C₉H₈N₂O₂ | 176.1720 | Inquire for details | Not specified | Not specified |
Note: Purity and other specifications can vary by batch and grade. It is recommended to request a certificate of analysis (CoA) from the supplier for detailed quantitative data.
Applications in Drug Discovery and Medicinal Chemistry
The chemical architecture of this compound makes it an ideal precursor for the synthesis of various heterocyclic compounds and other pharmacologically active agents. The amino group serves as a nucleophile or a site for diazotization, the cyano group can be hydrolyzed, reduced, or converted into other functional groups, and the ester moiety allows for modifications or can act as a handle for further reactions.
This compound is a valuable starting material for the creation of molecules that can interact with biological targets such as enzymes and receptors.[2] Its derivatives have been explored in the development of novel therapeutics.
Experimental Protocols
Synthesis of this compound from Methyl 2-amino-5-bromobenzoate
A common synthetic route to this compound involves the cyanation of a halogenated precursor. The following protocol is adapted from a patented method for a similar compound and serves as a representative example.[3]
Materials:
-
Methyl 2-amino-5-bromobenzoate
-
Copper(I) cyanide (CuCN)
-
N-Methyl-2-pyrrolidone (NMP)
-
Ammonia solution (12% in H₂O)
-
Deionized water
Procedure:
-
In a reaction vessel equipped with a stirrer and a reflux condenser, combine Methyl 2-amino-5-bromobenzoate (1 equivalent) and N-Methyl-2-pyrrolidone (NMP).
-
Add copper(I) cyanide (CuCN) (approximately 1.02 equivalents) to the mixture.
-
Heat the reaction mixture to 170°C with constant stirring for 4 hours.
-
After the reaction is complete, cool the mixture to 120°C.
-
Slowly add hot deionized water (90°C) to the reaction mixture over 30 minutes to precipitate the product.
-
Filter the resulting suspension to isolate the crude solid.
-
Wash the solid twice with a 12% ammonia solution in water.
-
Wash the solid twice with deionized water.
-
Dry the purified product in a vacuum drying cabinet at 50°C to obtain this compound.
Note: This is a generalized procedure. Reaction conditions, stoichiometry, and purification methods may require optimization. Always conduct reactions in a well-ventilated fume hood and use appropriate personal protective equipment.
Visualization of Synthetic Pathway
The following diagram illustrates the role of this compound as a key intermediate in a hypothetical synthetic pathway to a bioactive molecule.
Caption: Synthetic pathway from a halogenated precursor to a bioactive molecule via this compound.
Logical Workflow in Drug Discovery
The utility of this compound in a drug discovery program can be visualized as part of a larger workflow.
References
Initial Biological Activity Screening of Methyl 2-amino-5-cyanobenzoate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-amino-5-cyanobenzoate serves as a versatile starting scaffold for the synthesis of a diverse array of heterocyclic and substituted derivatives. Its inherent structural motifs—an aromatic amine, an ester, and a nitrile group—offer multiple reaction sites for chemical modification, making it a compound of significant interest in medicinal chemistry. This technical guide outlines the foundational methodologies for conducting an initial biological activity screening of novel derivatives synthesized from this core. The primary focus is on the evaluation of their potential as antimicrobial and anticancer agents. While comprehensive screening data for a wide range of simple this compound derivatives is not extensively available in the public domain, this document provides standardized, detailed experimental protocols and illustrative data based on structurally related compounds. Furthermore, it includes visualizations of a typical screening workflow and a key signaling pathway often implicated in cancer, providing a robust framework for researchers initiating drug discovery programs with this promising scaffold.
Introduction
The quest for novel therapeutic agents with improved efficacy and reduced side effects is a continuous endeavor in pharmaceutical research. Small molecules that can be readily synthesized and modified are at the forefront of this effort. This compound is one such molecule, offering a platform for the development of compounds with potential biological activities. Its derivatives have been explored as intermediates in the synthesis of more complex molecules, including inhibitors of phosphodiesterase 5 (PDE5) and Phosphoinositide 3-kinase (PI3K), as well as antiviral agents.[1][2][3] This guide focuses on the preliminary assessment of new derivatives for two of the most critical areas of drug development: antimicrobial and anticancer activities.
Synthesis of Derivatives
The chemical versatility of this compound allows for the synthesis of a variety of derivatives. The aromatic amine can undergo reactions such as acylation, alkylation, and diazotization, while the ester group can be hydrolyzed or amidated. The nitrile group can also be a site for further chemical transformations.
Example Synthesis: N-acylation
A common synthetic route to generate derivatives is the acylation of the 2-amino group. For instance, the reaction of this compound with an acyl chloride (e.g., methyl 3-chloro-3-oxopropionate) in the presence of a base like triethylamine in a solvent such as dichloromethane (DCM) can yield the corresponding N-acylated derivative.[4]
Biological Activity Screening: Data Presentation
The following tables present illustrative quantitative data for the biological activity of hypothetical this compound derivatives. This data is modeled on findings for structurally similar aminobenzoate derivatives and serves as a template for presenting screening results.
Table 1: Illustrative Antimicrobial Activity of this compound Derivatives (Minimum Inhibitory Concentration, MIC in µg/mL)
| Compound ID | Derivative Type | Staphylococcus aureus | Escherichia coli | Candida albicans |
| M2A5C-001 | N-acetyl | >100 | >100 | >100 |
| M2A5C-002 | N-benzoyl | 50 | 64 | 128 |
| M2A5C-003 | Schiff Base (benzaldehyde) | 32 | 50 | 64 |
| M2A5C-004 | Thiazole derivative | 16 | 32 | 32 |
| Ampicillin | (Control) | 2 | 4 | N/A |
| Fluconazole | (Control) | N/A | N/A | 8 |
Table 2: Illustrative Anticancer Activity of this compound Derivatives (IC50 in µM)
| Compound ID | Derivative Type | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |
| M2A5C-001 | N-acetyl | >100 | >100 | >100 |
| M2A5C-002 | N-benzoyl | 75.2 | 89.4 | 92.1 |
| M2A5C-003 | Schiff Base (benzaldehyde) | 45.8 | 55.3 | 60.7 |
| M2A5C-004 | Thiazole derivative | 22.5 | 30.1 | 28.4 |
| Doxorubicin | (Control) | 0.8 | 1.2 | 1.0 |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and reliability of biological activity screening.
Antimicrobial Susceptibility Testing
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Microbial Inoculum: A fresh culture of the test microorganism is grown on an appropriate agar medium. A few colonies are then transferred to a sterile broth and incubated until the turbidity reaches the equivalent of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of two-fold serial dilutions are then prepared in a 96-well microtiter plate using the appropriate growth medium.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared microbial suspension. The plates are then incubated at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for yeast).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
In Vitro Anticancer Activity Screening
MTT Assay for Cytotoxicity (IC50) Determination
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The test compounds are dissolved in DMSO and serially diluted in the culture medium. The cells are then treated with these dilutions and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition and Incubation: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization and Absorbance Measurement: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals. The absorbance is then measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations: Workflows and Pathways
Visual representations of experimental workflows and biological pathways are essential for clear communication and understanding in technical documentation.
Caption: A generalized workflow for the synthesis and initial biological screening of this compound derivatives.
Caption: The PI3K/AKT signaling pathway, a critical regulator of cell survival and proliferation, and a potential target for anticancer derivatives.
Conclusion
This compound represents a valuable and versatile scaffold for the development of novel bioactive compounds. This technical guide provides a comprehensive framework for the initial biological screening of its derivatives, with a focus on antimicrobial and anticancer activities. By employing the detailed experimental protocols for determining MIC and IC50 values, researchers can systematically evaluate the potential of their synthesized compounds. The illustrative data tables and workflow diagrams offer a clear structure for data presentation and experimental planning. While the search for potent and selective drug candidates is a complex process, the methodologies outlined herein provide the essential first steps in the journey of drug discovery from this promising chemical entity. Future work should focus on the synthesis of diverse libraries of derivatives and their systematic screening to uncover novel therapeutic leads.
References
- 1. Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2023239710A1 - Benzopyrimidin-4(3h)-ones as pi3k inhibitors - Google Patents [patents.google.com]
- 3. Piperazinobenzodiazepinones: New Encephalitic Alphavirus Inhibitors via Ring Expansion of 2-Dichloromethylquinazolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
In-Depth Technical Guide: Storage and Stability of Methyl 2-amino-5-cyanobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the recommended storage conditions and stability profile of Methyl 2-amino-5-cyanobenzoate, a key intermediate in pharmaceutical synthesis. Understanding the stability of this compound is critical for ensuring its quality, purity, and performance in downstream applications, particularly in drug development where consistency and control are paramount.
Overview of this compound
This compound is a pale yellow crystalline powder with the molecular formula C₉H₈N₂O₂ and a molecular weight of 176.17 g/mol .[1] Its structure, featuring an aminobenzoate core with a nitrile substituent, makes it a versatile building block in the synthesis of a variety of biologically active molecules.
Recommended Storage Conditions
To maintain the integrity and purity of this compound, proper storage is essential. The following conditions are recommended based on available data from suppliers and safety data sheets.
| Parameter | Recommended Condition | Rationale |
| Temperature | 0°C to 8°C | To minimize the rate of potential degradation reactions. |
| Light | Protect from light | The compound may be altered by light. |
| Atmosphere | Store under an inert gas | To prevent oxidation. |
| Container | Tightly sealed, preferably glass | To prevent contamination and reaction with atmospheric moisture. |
| Environment | Cool, dry, well-ventilated area | To prevent moisture uptake and degradation. |
Note: Avoid storage with strong oxidizing agents, as they are incompatible with this compound.
Stability Profile
Thermal Stability
Elevated temperatures can accelerate the degradation of this compound. While specific thermogravimetric analysis (TGA) data is not available for this compound, it is advisable to adhere strictly to the recommended refrigerated storage to minimize the risk of thermal decomposition.
Photostability
Aromatic compounds, particularly those with amino and cyano functionalities, can be susceptible to photodegradation. It is crucial to store this compound in light-resistant containers to prevent the formation of photodegradation products, which could compromise its purity and reactivity.
Hydrolytic Stability
The ester functional group in this compound is susceptible to hydrolysis, particularly under acidic or basic conditions. This would lead to the formation of 2-amino-5-cyanobenzoic acid and methanol. The rate of hydrolysis is expected to be pH-dependent.
Oxidative Stability
The presence of an amino group on the aromatic ring makes the molecule susceptible to oxidation. Contact with strong oxidizing agents should be avoided to prevent the formation of colored impurities and other degradation products. Storage under an inert atmosphere is recommended to minimize oxidative degradation.
Potential Degradation Pathways
Based on the functional groups present in this compound, the following degradation pathways are plausible under stress conditions:
References
An In-depth Technical Guide to the Safe Handling of Methyl 2-amino-5-cyanobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety information, handling precautions, and relevant technical data for Methyl 2-amino-5-cyanobenzoate (CAS No: 159847-81-1). The information is intended to ensure safe laboratory practices for professionals involved in research and development.
Physicochemical Properties
This compound is a chemical intermediate utilized in the synthesis of more complex molecules, particularly within medicinal chemistry and the development of dyes and agrochemicals.[1] Its bifunctional nature, containing both an amino and a cyano group, makes it a versatile building block.[1]
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 159847-81-1 | [2] |
| Molecular Formula | C₉H₈N₂O₂ | [2] |
| Molecular Weight | 176.17 g/mol | [2] |
| Boiling Point | 384.5±32.0 °C at 760 mmHg (estimated for isomer) | [1] |
Hazard Identification and GHS Classification
Based on available safety data sheets, this compound is classified as a hazardous substance. Isomers and related compounds are known to cause skin, eye, and respiratory irritation.[3]
| GHS Classification | Hazard Statement | Pictogram |
| Flammable Liquids, Category 4 | H227: Combustible liquid | No Pictogram |
| Acute Toxicity, Oral, Category 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |
| Reproductive Toxicity, Category 2 | H361: Suspected of damaging fertility or the unborn child | GHS08 (Health Hazard) |
| Short-term (acute) aquatic hazard, Category 3 | H402: Harmful to aquatic life | No Pictogram |
Precautionary Statements Summary: Users should obtain special instructions before use, avoid handling until all safety precautions are understood, and keep the substance away from heat and open flames. It is crucial to wash skin thoroughly after handling and to avoid eating, drinking, or smoking in the work area. Release into the environment should be avoided.
Safe Handling and Storage
Proper handling and storage are critical to minimize risk. This involves a combination of engineering controls, personal protective equipment, and safe work practices.
Engineering Controls and Personal Protective Equipment (PPE)
Adequate ventilation is paramount. Use of a local exhaust ventilation system or handling the product within a closed system is recommended.[4][5] Safety showers and eyewash stations should be readily accessible. The following workflow outlines the process for selecting and using appropriate PPE.
Caption: Workflow for PPE Selection and Use.
General Handling and Storage Practices
-
Handling: Avoid all personal contact with the substance.[6] Do not breathe vapors or dust. When handling, ensure containers are kept securely sealed when not in use.[6]
-
Storage: Store in a cool (2-10 °C), dry, and well-ventilated area.[4] The container should be protected from light and kept tightly closed, potentially packed under an inert gas.[4] Store away from incompatible materials such as strong oxidizing agents.[4][7]
Emergency and First-Aid Procedures
In the event of exposure or an accident, immediate and appropriate action is essential.
| Exposure Route | First-Aid Measure |
| Ingestion | If swallowed, call a POISON CENTER or doctor immediately if you feel unwell. Rinse mouth. Immediately make the victim drink water (two glasses at most). |
| Inhalation | Move the person into fresh air. If symptoms persist, call a physician.[4] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician if irritation occurs. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call an ophthalmologist.[4] |
Accidental Release Measures
For any spill, the primary goals are to ensure personnel safety, prevent the spill from spreading, and decontaminate the area.
Caption: General Workflow for Accidental Spill Response.
For major spills, evacuate the danger area, observe emergency procedures, and consult an expert. Prevent the substance from entering drains.
Fire-Fighting Measures
This compound is a combustible liquid.
-
Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam.
-
Specific Hazards: Vapors are heavier than air and may spread along floors. Hazardous decomposition products include carbon oxides and nitrogen oxides.[7]
Experimental Protocol: Representative Synthesis
This compound is an intermediate, not typically used as a primary reactant. The following is a representative protocol for the synthesis of a related compound, methyl 2-amino-5-cyano-3-methylbenzoate, via a cyanation reaction, illustrating a key transformation involving the cyano group. This method is adapted from patent literature.[8]
Reaction: Conversion of Methyl 2-amino-5-bromo-3-methylbenzoate to Methyl 2-amino-5-cyano-3-methylbenzoate.
Safety Warning: This reaction uses copper(I) cyanide, which is highly toxic. All handling must be performed in a certified fume hood with appropriate PPE, and measures must be in place to handle cyanide-containing waste.
Materials:
-
Methyl 2-amino-5-bromo-3-methylbenzoate
-
Copper(I) Cyanide (CuCN)
-
N-methyl-2-pyrrolidinone (NMP) as solvent
-
Water
Procedure:
-
Charge a reaction vessel with Methyl 2-amino-5-bromo-3-methylbenzoate (1 equivalent), copper(I) cyanide (approx. 1.02 equivalents), and NMP.[8]
-
Heat the mixture to 170 °C with agitation for approximately 4 hours.[8]
-
Monitor the reaction for completion (e.g., by TLC or LC-MS).
-
Cool the reaction mixture to 120 °C.[8]
-
Carefully add hot water (90 °C) to the reaction mixture.[8]
-
The resulting solid is filtered, washed with an ammonia solution and then with water.[8]
-
The final product is dried in a vacuum oven at 50 °C.[8]
Caption: Workflow for a Representative Cyanation Synthesis.
Disposal Considerations
All waste materials, including the substance itself, contaminated absorbents, and empty containers, must be disposed of as hazardous waste. Disposal should be carried out at an approved waste disposal plant in accordance with local, state, and federal regulations.[6] Do not allow the product to be released into the environment.
References
- 1. Methyl 5-amino-2-cyanobenzoate [myskinrecipes.com]
- 2. This compound | C9H8N2O2 | CID 10058039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-5-cyano-3-methylbenzoic acid | C9H8N2O2 | CID 25156987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: The Utility of Methyl 2-amino-5-cyanobenzoate in the Synthesis of Pharmaceutical Intermediates
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Methyl 2-amino-5-cyanobenzoate is a versatile bifunctional molecule increasingly recognized for its role as a key intermediate in the synthesis of a variety of pharmaceutical active ingredients (APIs).[1][2] Its structure, featuring both a nucleophilic amino group and an electrophilic ester, alongside a cyano group that can be further manipulated, makes it a valuable building block in the construction of complex heterocyclic systems present in many modern therapeutics. This document provides an overview of its application, with a focus on its role in the synthesis of the anti-epileptic drug Perampanel, and includes detailed protocols and relevant biological pathway information.
Application in the Synthesis of Perampanel
Perampanel is a selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory neurotransmission in the central nervous system.[3] Its synthesis often involves the construction of a substituted pyridone core, to which a 2-cyanophenyl group is attached. This compound can serve as a precursor to this crucial 2-cyanophenyl moiety.
Experimental Workflow for Perampanel Synthesis Intermediate:
The following diagram outlines a potential synthetic workflow starting from this compound to a key intermediate for Perampanel.
Caption: A generalized workflow for the synthesis of a key Perampanel intermediate from this compound.
Detailed Experimental Protocols
The following protocols are representative examples based on established chemical transformations and may require optimization for specific laboratory conditions.
Protocol 1: Synthesis of Methyl 2-bromo-5-cyanobenzoate
This protocol describes the conversion of this compound to Methyl 2-bromo-5-cyanobenzoate via a Sandmeyer reaction.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr, 48%)
-
Copper(I) bromide (CuBr)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a stirrer and a thermometer, dissolve this compound (1.0 eq) in a mixture of HBr and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of CuBr (1.2 eq) in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution should be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
-
Work-up and Purification:
-
Extract the reaction mixture with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel.
-
Quantitative Data (Representative):
| Parameter | Value |
| Starting Material | 10.0 g |
| Expected Product | ~12.9 g |
| Representative Yield | 75-85% |
| Purity (by HPLC) | >95% |
| Reaction Time | 4-6 hours |
| Reaction Temperature | 0-25 °C |
Signaling Pathway of Perampanel
Perampanel's mechanism of action involves the non-competitive antagonism of AMPA receptors on post-synaptic neurons. This action reduces the excitatory effects of the neurotransmitter glutamate, which is implicated in the generation and spread of seizures.
Caption: Mechanism of action of Perampanel as a non-competitive AMPA receptor antagonist.
Application in the Synthesis of KRAS G12C Inhibitors
Signaling Pathway of KRAS G12C and its Inhibition:
The KRAS G12C mutation leads to the constitutive activation of downstream signaling pathways, promoting cell proliferation and survival. Covalent inhibitors bind to the mutant cysteine, locking KRAS in an inactive state.
Caption: The KRAS G12C signaling pathway and its inhibition by covalent inhibitors.
This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its utility in constructing the core structures of important drugs like Perampanel highlights its significance. The provided protocols and pathways serve as a guide for researchers in drug discovery and development, offering a starting point for the synthesis of novel therapeutics. Further exploration of its reactivity will undoubtedly lead to its application in the synthesis of a wider range of complex molecules.
References
Synthetic Routes to Quinazolinone Derivatives Using Methyl 2-amino-5-cyanobenzoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of quinazolinone derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of pharmacological activities. The protocols outlined herein utilize Methyl 2-amino-5-cyanobenzoate as a key starting material, offering versatile pathways to functionalized quinazolinone cores.
Introduction
Quinazolinones are a prominent class of fused heterocycles that constitute the core structure of numerous bioactive compounds, including approved drugs and clinical candidates with anticancer, anti-inflammatory, and anticonvulsant properties. The development of efficient and versatile synthetic routes to novel quinazolinone derivatives is a key focus in drug discovery. This compound is a readily available starting material that offers a unique handle for the introduction of diverse functionalities at the 6-position of the quinazolinone scaffold. This document details two primary synthetic strategies for the preparation of 6-cyano-substituted quinazolinone derivatives.
Synthetic Strategies
Two distinct synthetic routes are presented for the conversion of this compound to quinazolinone derivatives. Route 1 is a two-step process involving the initial transformation of the cyano group to a carbamoyl group, followed by cyclization. Route 2 outlines a one-pot synthesis directly from the 2-aminobenzonitrile derivative.
Route 1: Two-Step Synthesis via Intermediate Amide Formation
This route involves the initial hydrolysis of the cyano group of this compound to form Methyl 2-amino-5-carbamoylbenzoate, which is then cyclized to the corresponding quinazolinone.
Caption: Two-step synthesis of a quinazolinone derivative from this compound.
Route 2: One-Pot Synthesis from this compound
This approach focuses on a direct, one-pot conversion of this compound to a quinazolinone derivative, potentially through a tandem reaction. A notable method for this transformation involves a transition-metal-catalyzed reaction.[1]
Caption: One-pot synthesis of a 2-substituted-6-cyanoquinazolin-4(3H)-one.
Data Presentation
The following table summarizes the key quantitative data for the proposed synthetic routes, with representative data drawn from analogous reactions in the literature.
| Route | Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1. Hydrolysis | H₂SO₄ (conc.) | Water | 100 | 2 | ~80-90 |
| 2. Cyclization | Triethyl orthoformate, Acetic Anhydride | DMF | 120 | 4 | ~75-85 | |
| 2 | One-Pot | Alcohol, Ru(II) catalyst | Water | 150 | 12 | ~70-90[1] |
Experimental Protocols
Route 1: Two-Step Synthesis
Step 1: Synthesis of Methyl 2-amino-5-carbamoylbenzoate (Hydrolysis)
Materials:
-
This compound (1.0 eq)
-
Concentrated Sulfuric Acid
-
Deionized Water
-
Sodium Bicarbonate (saturated solution)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a stirred solution of this compound in water, slowly add concentrated sulfuric acid at 0 °C.
-
Heat the reaction mixture to 100 °C and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure Methyl 2-amino-5-carbamoylbenzoate.
Step 2: Synthesis of Methyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate (Cyclization)
Materials:
-
Methyl 2-amino-5-carbamoylbenzoate (1.0 eq)
-
Triethyl orthoformate (3.0 eq)
-
Acetic Anhydride (2.0 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve Methyl 2-amino-5-carbamoylbenzoate in DMF in a round-bottom flask.
-
Add triethyl orthoformate and acetic anhydride to the solution.
-
Heat the reaction mixture to 120 °C and stir for 4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain Methyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate. Further purification can be achieved by recrystallization.
Route 2: One-Pot Synthesis of 2-Alkyl-6-cyanoquinazolin-4(3H)-one
This protocol is adapted from a literature procedure for the synthesis of quinazolinones from 2-aminobenzonitriles.[1]
Materials:
-
This compound (1.0 eq)
-
Primary Alcohol (e.g., methanol, ethanol, benzyl alcohol) (as reactant and solvent)
-
Ru(II) catalyst (e.g., [Ru(p-cymene)Cl₂]₂) (catalytic amount)
-
Ligand (e.g., a suitable phosphine or N-heterocyclic carbene ligand) (catalytic amount)
-
Base (e.g., K₂CO₃) (2.0 eq)
-
Water
Procedure:
-
In a pressure vessel, combine this compound, the Ru(II) catalyst, the ligand, and the base.
-
Add the primary alcohol and a small amount of water.
-
Seal the vessel and heat the reaction mixture to 150 °C for 12 hours with stirring.
-
After the reaction is complete, cool the vessel to room temperature and carefully release the pressure.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-alkyl-6-cyanoquinazolin-4(3H)-one.
Conclusion
The synthetic routes detailed in these application notes provide robust and adaptable methods for the preparation of 6-cyano-substituted quinazolinone derivatives from this compound. These protocols offer researchers in medicinal chemistry and drug development valuable tools for the synthesis of novel compounds for biological evaluation. The choice of route will depend on the desired substitution pattern and the availability of specific reagents and equipment.
References
Application Notes and Protocols for Methyl 2-amino-5-cyanobenzoate in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-amino-5-cyanobenzoate is a key aromatic building block extensively utilized in the synthesis of modern agrochemicals. Its unique trifunctional nature, possessing an amine, a cyano group, and a methyl ester on a benzene ring, makes it a versatile precursor for the construction of complex bioactive molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the development of insecticides, with a focus on the commercially significant anthranilic diamide class. While its primary application is in insecticides, this document also briefly explores its potential, though less documented, use in the development of other agrochemicals.
I. Application in Insecticide Development: Anthranilic Diamides
This compound is a critical intermediate in the synthesis of anthranilic diamide insecticides, such as chlorantraniliprole and cyantraniliprole.[1] These insecticides exhibit a novel mode of action, targeting the insect ryanodine receptor, which leads to uncontrolled release of intracellular calcium, causing muscle paralysis and eventual death of the pest.[2][3]
Mechanism of Action: Ryanodine Receptor Activation
Anthranilic diamide insecticides are potent and selective activators of insect ryanodine receptors (RyRs), which are large ion channels located on the sarcoplasmic reticulum of muscle cells. The binding of these insecticides to the RyR forces the channel to remain open, leading to a continuous and uncontrolled release of Ca²⁺ from internal stores into the cytoplasm. This disruption of calcium homeostasis leads to impaired muscle function, cessation of feeding, lethargy, paralysis, and ultimately, the death of the insect. The high selectivity of these compounds for insect RyRs over their mammalian counterparts contributes to their favorable safety profile for non-target organisms.
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Ca_Release [label="Uncontrolled Ca²⁺\nRelease", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
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Diamide -> RyR [label="Binds and Activates"];
RyR -> Ca_Release [label="Opens Channel"];
Ca_Store -> Ca_Release;
Ca_Release -> Muscle_Dysfunction [label="Leads to"];
Muscle_Dysfunction -> Death;
// Invisible edges for layout
{rank=same; Diamide; RyR}
{rank=same; Ca_Release; Muscle_Dysfunction}
SR -> Cytoplasm [style=invis];
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Caption: General workflow for the synthesis of Cyantraniliprole.
Protocol 1: Synthesis of 2-amino-5-cyano-N,3-dimethylbenzamide
This protocol describes the amidation of this compound with methylamine.
Materials:
-
This compound
-
Methylamine (40% in methanol or aqueous solution)
-
Sodium methoxide (30% in methanol, optional catalyst)
-
Diisopropyl ether (for washing/purification)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
-
Rotary evaporator
Procedure:
-
To a solution of this compound (e.g., 1.00 g, 1 equivalent) in a suitable solvent, add a solution of methylamine (e.g., 3.60 g of 40% solution in methanol, ~15 equivalents).[4]
-
Optionally, add a catalytic amount of sodium methoxide (e.g., one drop of 30% solution in methanol).[4]
-
Stir the reaction mixture at room temperature for 18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, remove the solvent and excess methylamine under reduced pressure using a rotary evaporator.
-
The resulting crude product can be stirred with diisopropyl ether to precipitate the solid product.
-
Filter the solid, wash with a small amount of cold diisopropyl ether, and dry under vacuum to obtain 2-amino-5-cyano-N,3-dimethylbenzamide.
-
The expected yield is typically high, around 75-91%.[4]
Protocol 2: Synthesis of Cyantraniliprole via Benzoxazinone Intermediate
This protocol involves the formation of a benzoxazinone intermediate followed by ring-opening with methylamine.
Part A: Synthesis of 2-[3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl]-6-cyano-8-methyl-4H-3,1-benzoxazin-4-one
Materials:
-
3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid
-
2-amino-5-cyano-3-methylbenzoic acid
-
Pyridine
-
Methanesulfonyl chloride
-
Acetonitrile
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
In a round-bottom flask, suspend 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (1 equivalent) and 2-amino-5-cyano-3-methylbenzoic acid (e.g., 38g) in acetonitrile (e.g., 165g).[5]
-
Add pyridine (e.g., 75g) to the mixture.
-
Cool the mixture in an ice bath to 5-10°C.
-
Slowly add a solution of methanesulfonyl chloride (e.g., 60g) in acetonitrile (e.g., 115g) to the cooled mixture while stirring, maintaining the temperature below 10°C.
-
After the addition is complete, continue stirring the reaction mixture at 25°C for 4 hours.
-
Filter the resulting precipitate, wash with acetonitrile, and dry to obtain the benzoxazinone intermediate. A yield of approximately 92% can be expected.[5]
Part B: Synthesis of Cyantraniliprole
Materials:
-
2-[3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl]-6-cyano-8-methyl-4H-3,1-benzoxazin-4-one
-
Methylamine (2.0 M solution in THF or aqueous solution)
-
Tetrahydrofuran (THF) or Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
Procedure:
-
Suspend the benzoxazinone intermediate (e.g., 0.959 g, 1 equivalent) in THF (e.g., 48 ml) at ambient temperature.[6]
-
Add a solution of methylamine (e.g., 2.0 M in THF, 4.8 ml, ~4.7 equivalents) dropwise over 15 minutes.[6]
-
Stir the reaction mixture for 40 minutes at ambient temperature.
-
Alternatively, the reaction can be carried out in ethyl acetate with an aqueous solution of methylamine at 15-25°C for 3 hours.[5]
-
After the reaction is complete, remove the solvent under reduced pressure.
-
The resulting solid is cyantraniliprole. The product can be purified by washing with water and/or a suitable organic solvent like ethyl acetate.
-
Dry the final product in a vacuum oven. Yields are typically high, around 97%.[6]
III. Application in Fungicide and Herbicide Development
While the primary and well-documented application of this compound in agrochemicals is in the synthesis of anthranilic diamide insecticides, the inherent chemical functionalities of this molecule and its derivatives suggest potential for their use as scaffolds in the development of other types of agrochemicals.
-
Fungicides: Some studies have explored the antifungal activity of various anthranilamide derivatives, suggesting that this chemical class has potential beyond insecticidal applications.[7] However, specific examples derived directly from this compound for commercial or late-stage development fungicides are not widely reported in publicly available literature. Further research in this area could involve the synthesis of novel derivatives and screening for activity against a range of plant pathogenic fungi.
-
Herbicides: The development of herbicides from anthranilamide derivatives is also an area of potential exploration. The structural features could be modified to interact with herbicidal targets in plants. However, there is currently a lack of substantial published research or patents detailing the successful development of herbicides from this compound.
IV. Conclusion
This compound is a cornerstone intermediate in the synthesis of a powerful class of modern insecticides, the anthranilic diamides. The detailed protocols provided herein offer a guide for the laboratory-scale synthesis of these valuable agrochemicals. While its application in the development of fungicides and herbicides is not as established, the chemical versatility of this compound presents opportunities for future research and development in these areas. Researchers are encouraged to explore the derivatization of this scaffold to discover novel agrochemicals with diverse biological activities.
References
- 1. Design, synthesis, and herbicidal activity of sec-p-menthane-7-amine derivatives as botanical herbicides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Cyantraniliprole (Ref: DPX-HGW86) [sitem.herts.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. WO2021249395A1 - Solid state forms of cyantraniliprole - Google Patents [patents.google.com]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
Application Notes and Protocols for N-alkylation of Methyl 2-amino-5-cyanobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-alkylation of methyl 2-amino-5-cyanobenzoate, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols outlined below focus on modern and efficient methods that offer high selectivity for mono-alkylation and exhibit good functional group tolerance, which is crucial when working with multi-functionalized molecules like the target substrate.
Three primary methods are presented: Reductive Amination, Direct N-Alkylation with Alkyl Halides, and N-Alkylation with Alcohols via the Borrowing Hydrogen strategy. Each method offers distinct advantages and is suited for different synthetic strategies and available reagents.
Method 1: Reductive Amination
Reductive amination is a highly selective method for the synthesis of secondary amines from primary amines and carbonyl compounds.[1][2][3] The reaction proceeds through an intermediate imine, which is then reduced in situ to the desired N-alkylated product.[2] This two-step, one-pot process is known for its high yields and the prevention of over-alkylation, a common side reaction in other alkylation methods.[1][3]
Experimental Protocol: Reductive Amination
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., isobutyraldehyde, cyclohexanone)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)[3]
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (AcOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in DCM or DCE (0.1-0.2 M), add acetic acid (1.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.
-
Continue stirring the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-alkylated this compound.
Method 2: Direct N-Alkylation with Alkyl Halides
Direct N-alkylation with alkyl halides is a classical and straightforward approach to forming C-N bonds. However, this method can be prone to over-alkylation, yielding tertiary amines and quaternary ammonium salts as byproducts.[1] The use of ionic liquids as solvents has been shown to improve the selectivity for mono-alkylation.[4][5]
Experimental Protocol: Direct N-Alkylation in Ionic Liquid
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
1-Butyl-3-methylimidazolium hexafluorophosphate ([bmim][PF₆])
-
Potassium carbonate (K₂CO₃)
-
Ethyl acetate
-
Water
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), the alkyl halide (1.1 eq), and potassium carbonate (2.0 eq) in [bmim][PF₆] (2-3 mL per mmol of aniline).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Extract the product from the ionic liquid with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts and wash with water to remove any remaining ionic liquid.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Method 3: N-Alkylation with Alcohols (Borrowing Hydrogen)
N-alkylation of amines with alcohols using a "borrowing hydrogen" or "hydrogen autotransfer" strategy is a green and atom-economical method.[6] This process, often catalyzed by transition metals like ruthenium or nickel, involves the in-situ oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine.[6][7][8] Water is the only byproduct of this reaction.[6][9]
Experimental Protocol: Ruthenium-Catalyzed N-Alkylation with an Alcohol
Materials:
-
This compound
-
Primary alcohol (e.g., 1-butanol, benzyl alcohol)
-
[Ru(p-cymene)Cl₂]₂
-
Phosphine ligand (e.g., Xantphos)
-
Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)
-
Dry toluene
-
Schlenk tube or other suitable reaction vessel for inert atmosphere chemistry
-
Standard laboratory glassware for workup and purification under inert conditions
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), combine [Ru(p-cymene)Cl₂]₂ (2.5 mol%) and the phosphine ligand (5 mol%) in dry toluene.
-
Add this compound (1.0 eq) and the alcohol (1.2 eq) to the mixture.
-
Carefully add the base (e.g., t-BuOK, 1.2 eq) portion-wise to the stirring solution.
-
Heat the reaction mixture to 110-130 °C and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC analysis.
-
Upon completion, cool the reaction to room temperature and cautiously quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over a suitable drying agent (e.g., Na₂SO₄), filter, and remove the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes representative yields for N-alkylation reactions of substituted anilines using methods analogous to those described above. The specific yields for this compound may vary but are expected to be within these ranges.
| Method | Alkylating Agent | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference(s) |
| Reductive Amination | Aldehydes/Ketones | NaBH(OAc)₃ | DCE | Room Temperature | 70-95 | [10],[11] |
| Direct Alkylation | Alkyl Halides | K₂CO₃ | [bmim][PF₆] | 80-100 | 60-90 | [5] |
| Borrowing Hydrogen | Alcohols | NiBr₂/Ligand/t-BuOK | Toluene | 130 | 41-88 | [7] |
| Borrowing Hydrogen | Alcohols | Ru-complex/Base | Toluene | 110 | High | [6],[8] |
| Cu-catalyzed | Alkylboronic acids | Cu(OAc)₂ | Dichloromethane | Room Temperature | 60-90 | [1] |
Visualizations
Experimental Workflow for Reductive Amination
Caption: Workflow for the N-alkylation via reductive amination.
Logical Relationship of N-Alkylation Methods
Caption: Overview of N-alkylation strategies.
References
- 1. R&D work: Alkylation of amines with alkylboronic acids - GalChimia [galchimia.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Selective N-alkylation of anilines in ionic liquids [arpi.unipi.it]
- 5. Selective N-alkylation of anilines in ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ruthenium-catalysed N-alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chimia.ch [chimia.ch]
Application Notes and Protocols: Methyl 2-amino-5-cyanobenzoate as a Versatile Precursor for Novel Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-amino-5-cyanobenzoate is a highly valuable and versatile building block in medicinal chemistry and drug discovery. Its unique trifunctional nature, possessing an amine, a methyl ester, and a nitrile group on a benzene ring, allows for the construction of a wide array of novel heterocyclic compounds. These heterocyclic scaffolds, particularly quinazolines and their derivatives, are of significant interest due to their diverse and potent biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic systems derived from this compound.
Synthesis of Quinazoline Derivatives
Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in pharmaceutical research due to their broad spectrum of pharmacological activities.[1][3] this compound serves as an excellent precursor for the synthesis of various functionalized quinazolines.
General Synthetic Workflow for Quinazoline Synthesis
References
- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Methyl 2-amino-5-cyanobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-amino-5-cyanobenzoate is a valuable bifunctional building block in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its structure, featuring an aniline, a methyl ester, and a nitrile group, offers multiple points for diversification. The presence of a halogen or triflate group at the 5-position (in precursors to the cyano-derivative) or the potential for activating the C-H bond adjacent to the amino group makes this scaffold an excellent candidate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures from readily available starting materials.[1][2]
This document provides detailed application notes and experimental protocols for four major palladium-catalyzed cross-coupling reactions involving this compound derivatives (assuming a suitable halide precursor): Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Heck reaction, and Sonogashira coupling.
General Experimental Workflow
The following diagram illustrates a typical workflow for performing a palladium-catalyzed cross-coupling reaction.
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C(sp²)–C(sp²) bonds, typically between an aryl halide and an organoboron compound.[3][4][5] This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids and their derivatives.
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
The following table summarizes typical conditions for the Suzuki-Miyaura coupling of a methyl 2-amino-5-halobenzoate with various arylboronic acids. These conditions are adaptable for this compound precursors.
| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (3) | 1,4-Dioxane | 110 | 16 | 80-90 |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (3:1:1) | 80 | 8 | 75-85 |
| 4 | 4-Fluorophenylboronic acid | [PdCl₂(dppf)] (3) | - | Cs₂CO₃ (2.5) | DMF | 90 | 10 | 88-98 |
Note: Yields are representative and based on analogous substrates. Optimization may be required for this compound derivatives.[6]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline for the Suzuki-Miyaura coupling of a methyl 2-amino-5-halobenzoate with an arylboronic acid.[3]
Materials:
-
Methyl 2-amino-5-bromobenzoate (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene and deionized water (10:1 v/v), degassed
-
Schlenk flask and magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Methyl 2-amino-5-bromobenzoate, the arylboronic acid, and potassium phosphate.
-
Add the palladium catalyst and ligand.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[5][7]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an aryl halide with a primary or secondary amine.[8][9] This reaction has become a cornerstone in medicinal chemistry for the synthesis of arylamines.[10][11][12]
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
The following table summarizes typical conditions for the Buchwald-Hartwig amination of a methyl 2-amino-5-halobenzoate with various amines.
| Entry | Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 18 | 80-90 |
| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Dioxane | 100 | 12 | 85-95 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | Toluene | 100 | 24 | 75-85 |
| 4 | n-Butylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (2.5) | t-BuOH | 90 | 16 | 82-92 |
Note: Yields are representative and based on analogous substrates. Optimization may be required.[10]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a general guideline for the Buchwald-Hartwig amination of a methyl 2-amino-5-halobenzoate with an arylamine.[10]
Materials:
-
Methyl 2-amino-5-bromobenzoate (1.0 equiv)
-
Arylamine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous toluene
-
Schlenk tube and magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a dry Schlenk tube, combine Methyl 2-amino-5-bromobenzoate, the arylamine, cesium carbonate, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the tube with an inert gas (repeat three times).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.[8][11]
Heck Reaction
The Mizoroki-Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[13][14][15] It is a powerful method for the formation of C(sp²)–C(sp²) bonds and is widely used in the synthesis of complex organic molecules.[16][17]
Data Presentation: Representative Conditions for Heck Reaction
The following table summarizes typical conditions for the Heck reaction of a methyl 2-amino-5-halobenzoate with various alkenes.
| Entry | Alkene | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (1) | PPh₃ (2) | Et₃N (1.5) | DMF | 100 | 12 | 80-90 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (2) | - | K₂CO₃ (2) | DMA | 120 | 16 | 85-95 |
| 3 | Acrylonitrile | Pd(OAc)₂ (1) | - | NaOAc (2) | NMP | 110 | 24 | 75-85 |
| 4 | 1-Octene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N (2) | Acetonitrile | 80 | 18 | 70-80 |
Note: Yields are representative and based on analogous substrates. Optimization may be required.[18]
Experimental Protocol: Heck Reaction
This protocol is a general guideline for the Heck reaction of a methyl 2-amino-5-halobenzoate with an alkene.[13]
Materials:
-
Methyl 2-amino-5-iodobenzoate (1.0 equiv)
-
Alkene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1 mol%)
-
Triphenylphosphine (PPh₃) (2 mol%)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Sealed reaction tube and magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry, sealed reaction tube, add Methyl 2-amino-5-iodobenzoate, Pd(OAc)₂, and PPh₃.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous DMF, the alkene, and triethylamine via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by GC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Heck Reaction Catalytic Cycle
Caption: The catalytic cycle of the Mizoroki-Heck reaction.[14]
Sonogashira Coupling
The Sonogashira coupling reaction is a method for the formation of C(sp²)–C(sp) bonds, typically between an aryl halide and a terminal alkyne.[19][20][21] This reaction is of great importance for the synthesis of substituted alkynes, which are versatile intermediates in organic synthesis.[22][23]
Data Presentation: Representative Conditions for Sonogashira Coupling
The following table summarizes typical conditions for the Sonogashira coupling of a methyl 2-amino-5-halobenzoate with various terminal alkynes.
| Entry | Alkyne | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (2) | THF | 65 | 6 | 85-95 |
| 2 | 1-Heptyne | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine (2) | DMF | 80 | 8 | 80-90 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (3) | K₂CO₃ (2) | Acetonitrile | 70 | 12 | 75-85 |
| 4 | Propargyl alcohol | PdCl₂(PPh₃)₂ (2.5) | CuI (5) | Et₃N (2.5) | Dioxane | 90 | 10 | 70-80 |
Note: Yields are representative and based on analogous substrates. Optimization may be required.[24]
Experimental Protocol: Sonogashira Coupling
This protocol is a general guideline for the Sonogashira coupling of a methyl 2-amino-5-halobenzoate with a terminal alkyne.[19][24]
Materials:
-
Methyl 2-amino-5-iodobenzoate (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask and magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add Methyl 2-amino-5-iodobenzoate, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add anhydrous THF, the terminal alkyne, and triethylamine via syringe.
-
Stir the reaction mixture at 65 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite® and wash with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Sonogashira Coupling Catalytic Cycle
Caption: The catalytic cycles of the Sonogashira cross-coupling reaction.[21]
References
- 1. [PDF] Impact of Cross-Coupling Reactions in Drug Discovery and Development | Semantic Scholar [semanticscholar.org]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. Heck reaction - Wikipedia [en.wikipedia.org]
- 14. Heck Reaction [organic-chemistry.org]
- 15. Contact Support [mychemblog.com]
- 16. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A new nanomagnetic Pd-Co bimetallic alloy as catalyst in the Mizoroki–Heck and Buchwald–Hartwig amination reactions in aqueous media - PMC [pmc.ncbi.nlm.nih.gov]
- 18. arkat-usa.org [arkat-usa.org]
- 19. Sonogashira Coupling [organic-chemistry.org]
- 20. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 22. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 23. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 24. ijnc.ir [ijnc.ir]
Application Notes and Protocols: Methyl 2-amino-5-cyanobenzoate in the Development of Anti-Inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of Methyl 2-amino-5-cyanobenzoate as a key building block in the synthesis of novel anti-inflammatory agents. This document details the synthetic pathways, biological evaluation protocols, and underlying mechanisms of action for derivatives of this versatile scaffold.
Introduction
This compound is a valuable starting material in medicinal chemistry, particularly for the synthesis of heterocyclic compounds with a wide range of pharmacological activities.[1] Its bifunctional nature, possessing both an amino and a methyl ester group, allows for facile construction of various scaffolds, most notably quinazolinones. Quinazolinone derivatives are a well-established class of compounds with significant anti-inflammatory properties, often exerting their effects through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[2][3][4] The cyanophenyl moiety offers a unique electronic feature that can be exploited for modulating the pharmacokinetic and pharmacodynamic properties of the resulting drug candidates.
Synthesis of Anti-Inflammatory Quinazolinone Derivatives
This compound serves as a crucial precursor for the synthesis of 6-cyano-quinazolin-4-one derivatives. A common synthetic route involves a cyclocondensation reaction with an appropriate reagent. The following is a general protocol for the synthesis of a 2,3-disubstituted-6-cyano-quinazolin-4-one.
Protocol 1: Synthesis of 3-(2'-aminophenyl)-2-methyl-6-cyanoquinazolin-4-one
This protocol outlines the initial steps toward creating a library of substituted quinazolinones.
Materials:
-
This compound
-
Acetic anhydride
-
2-aminophenylamine (o-phenylenediamine)
-
Glacial acetic acid
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Step 1: Synthesis of 2-methyl-6-cyano-4H-3,1-benzoxazin-4-one.
-
In a round-bottom flask, a mixture of this compound (10 mmol) and acetic anhydride (30 mmol) is heated at reflux for 4-5 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, and the excess acetic anhydride is removed under reduced pressure.
-
The resulting solid is washed with cold petroleum ether to afford the intermediate benzoxazinone.[4]
-
-
Step 2: Synthesis of 3-(2'-aminophenyl)-2-methyl-6-cyanoquinazolin-4-one.
-
The synthesized 2-methyl-6-cyano-4H-3,1-benzoxazin-4-one (10 mmol) and 2-aminophenylamine (10 mmol) are dissolved in glacial acetic acid (20 mL).
-
The mixture is heated at reflux for 6-8 hours.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled and poured into crushed ice.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product is recrystallized from ethanol to yield the purified 3-(2'-aminophenyl)-2-methyl-6-cyanoquinazolin-4-one.[4]
-
This intermediate can be further modified by reacting the free amino group with various aldehydes to form Schiff bases, which can then be cyclized to other heterocyclic systems like azetidinones and thiazolidinones, often leading to enhanced anti-inflammatory activity.[4]
Biological Evaluation of Anti-Inflammatory Activity
A battery of in vivo and in vitro assays is employed to determine the anti-inflammatory potential of the synthesized compounds.
In Vivo Anti-Inflammatory Assay
The carrageenan-induced paw edema model in rodents is a standard and reliable method for evaluating acute anti-inflammatory activity.[2][5]
Materials:
-
Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds and reference drug (e.g., Indomethacin or Phenylbutazone)
-
Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)
-
Plethysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize animals for at least one week before the experiment with free access to food and water.
-
Divide the animals into groups (n=6 per group): a vehicle control group, a positive control group (receiving the reference drug), and test groups (receiving different doses of the synthesized compounds).[6]
-
-
Drug Administration:
-
Administer the test compounds and the reference drug orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation. The vehicle is administered to the control group.
-
-
Induction of Edema:
-
Measure the initial paw volume (V₀) of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[6]
-
-
Measurement of Paw Volume:
-
Measure the paw volume (Vt) at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point: ((Vt - V₀) / V₀) * 100.
-
Calculate the percentage inhibition of edema for each group compared to the control group: ((Mean edema of control - Mean edema of treated) / Mean edema of control) * 100.
-
In Vitro Anti-Inflammatory Assays
In vitro assays provide insights into the mechanism of action of the compounds.
This assay determines the ability of the compounds to inhibit the COX enzymes, which are key in the synthesis of prostaglandins.[7][8]
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compounds and reference inhibitors (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective)
-
Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2)
-
96-well plates
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dissolve test compounds in a suitable solvent (e.g., DMSO).
-
Assay Setup: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
-
Inhibitor Incubation: Add various concentrations of the test compounds or reference inhibitors to the wells. Include a vehicle control (enzyme activity without inhibitor). Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.
-
Reaction Incubation and Termination: Incubate the plate at 37°C for a defined period (e.g., 10 minutes). Stop the reaction by adding a stop solution (e.g., 1 M HCl).
-
PGE2 Measurement: Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
This assay measures the ability of compounds to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[9]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)
-
Sodium nitrite standard solution
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells without LPS) and a positive control (cells with LPS and vehicle).
-
Nitrite Measurement:
-
After incubation, collect the cell culture supernatant.
-
In a new 96-well plate, mix an equal volume of the supernatant with the Griess reagent.
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the sodium nitrite standard solution.
-
Calculate the nitrite concentration in the samples from the standard curve.
-
Determine the percentage inhibition of NO production for each compound concentration and calculate the IC50 value.
-
This assay quantifies the effect of the compounds on the release of pro-inflammatory cytokines, such as TNF-α and IL-6, from LPS-stimulated macrophages.[10]
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM with 10% FBS
-
LPS
-
Test compounds
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α and IL-6
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Follow steps 1-4 of the Nitric Oxide Inhibition Assay protocol.
-
Supernatant Collection: After the 24-hour incubation, collect the cell culture supernatant.
-
Cytokine Quantification:
-
Use commercial ELISA kits to measure the concentration of TNF-α and IL-6 in the supernatant, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of cytokine release for each compound concentration and determine the IC50 values.
-
Quantitative Data Summary
The following tables present hypothetical but representative data for a series of quinazolinone derivatives synthesized from this compound, illustrating how experimental results can be structured for comparative analysis.
Table 1: In Vivo Anti-inflammatory Activity of Quinazolinone Derivatives (Carrageenan-Induced Paw Edema in Rats)
| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |
| Control (Vehicle) | - | 0 |
| Indomethacin | 10 | 75.2 ± 4.5 |
| Derivative 1 | 50 | 45.8 ± 3.1 |
| Derivative 2 | 50 | 62.5 ± 4.2 |
| Derivative 3 | 50 | 55.1 ± 3.9 |
Data are expressed as mean ± SEM.
Table 2: In Vitro Anti-inflammatory Activity of Quinazolinone Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) | NO Inhibition IC50 (µM) |
| Indomethacin | 0.5 ± 0.1 | 5.2 ± 0.4 | 0.1 | 15.8 ± 1.2 |
| Celecoxib | 15.2 ± 1.1 | 0.05 ± 0.01 | 304 | >100 |
| Derivative 1 | 12.5 ± 0.9 | 1.8 ± 0.2 | 6.9 | 25.4 ± 2.1 |
| Derivative 2 | 8.9 ± 0.7 | 0.9 ± 0.1 | 9.9 | 18.7 ± 1.5 |
| Derivative 3 | 10.1 ± 0.8 | 1.2 ± 0.1 | 8.4 | 22.1 ± 1.8 |
Data are expressed as mean ± SD.
Visualizations
Signaling Pathways in Inflammation
The inflammatory response is mediated by complex signaling pathways. Derivatives of this compound often target key components of these pathways.
Caption: Key signaling pathways in LPS-induced inflammation.
Experimental Workflow for Anti-inflammatory Drug Screening
The process of identifying and characterizing novel anti-inflammatory agents follows a structured workflow.
Caption: Workflow for anti-inflammatory drug discovery.
Structure-Activity Relationship (SAR) Logic
The anti-inflammatory activity of quinazolinone derivatives is influenced by the nature and position of substituents.
Caption: Logical relationship in SAR studies.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. bio-protocol.org [bio-protocol.org]
- 4. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. inotiv.com [inotiv.com]
- 7. benchchem.com [benchchem.com]
- 8. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Synthesis and Utilization of Quinazoline-Based Fluorescent Probes from Methyl 2-Amino-5-Cyanobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of novel fluorescent probes derived from Methyl 2-amino-5-cyanobenzoate. This document outlines a proposed synthetic pathway, detailed experimental protocols, expected photophysical characteristics, and potential applications in cellular imaging and drug discovery.
Introduction
Fluorescent probes are indispensable tools in modern biological and pharmaceutical research, enabling the visualization and quantification of cellular processes and drug-target interactions.[1] Quinazoline and its derivatives represent a versatile class of heterocyclic compounds that often exhibit favorable fluorescent properties, making them attractive scaffolds for the design of novel probes.[2][3][4] this compound serves as a readily available starting material possessing the key structural motifs—an ortho-aminoaryl ester and a cyano group—that can be elaborated into a fluorescent quinazoline core. The strategic modification of this starting material allows for the generation of "turn-on" or environmentally sensitive probes with potential applications in bioimaging.[1][5]
Proposed Synthesis of a Quinazoline-Based Fluorescent Probe
The proposed synthetic route involves a two-step process starting from this compound. The initial step is the conversion of the methyl ester to an amide, forming 2-amino-5-cyanobenzamide. This intermediate can then undergo a cyclization reaction with an appropriate aldehyde to yield the desired fluorescent quinazoline probe. This strategy is based on established methods for quinazoline synthesis.
Diagram of the Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of a fluorescent quinazoline probe.
Experimental Protocols
Protocol 1: Synthesis of 2-amino-5-cyanobenzamide
-
Reaction Setup: In a sealed pressure vessel, dissolve this compound (1.0 eq) in a 7N solution of ammonia in methanol.
-
Reaction Conditions: Heat the mixture to 80°C and stir for 24 hours.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent and excess ammonia.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 2-amino-5-cyanobenzamide.
-
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of the Fluorescent Quinazoline Probe
-
Reaction Setup: To a solution of 2-amino-5-cyanobenzamide (1.0 eq) and an aromatic aldehyde (e.g., 4-(dimethylamino)benzaldehyde, 1.1 eq) in ethanol, add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
-
Reaction Conditions: Reflux the mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the solid with cold ethanol.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to obtain the pure fluorescent quinazoline probe.
-
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis.
Photophysical Properties
The photophysical properties of the synthesized quinazoline probe are expected to be influenced by the nature of the substituent introduced via the aromatic aldehyde. For a probe synthesized with 4-(dimethylamino)benzaldehyde, the resulting donor-acceptor architecture is anticipated to yield a fluorescent molecule with a significant Stokes shift. The expected photophysical data, based on similar reported quinazoline fluorophores, are summarized in the table below.[2][3][6]
| Property | Expected Value |
| Absorption Maximum (λabs) | 380 - 420 nm |
| Emission Maximum (λem) | 480 - 550 nm |
| Quantum Yield (Φ) | 0.40 - 0.80 |
| Stokes Shift | 100 - 130 nm |
| Molar Extinction Coefficient (ε) | 15,000 - 30,000 M⁻¹cm⁻¹ |
Note: These are estimated values based on literature for structurally related compounds and would require experimental verification.
Application Notes: Cellular Imaging
Quinazoline-based fluorescent probes have shown great promise in various bioimaging applications.[1][5][7] The synthesized probe, with its potential for environmentally sensitive fluorescence, could be employed for imaging cellular microenvironments, such as lipid droplets or lysosomes.
Experimental Workflow for Cellular Imaging
Caption: General workflow for utilizing the synthesized probe in live-cell imaging.
Protocol 3: Live-Cell Staining and Imaging
-
Cell Culture: Plate cells (e.g., HeLa cells) on glass-bottom dishes and culture in appropriate media until they reach 60-70% confluency.
-
Probe Preparation: Prepare a stock solution (e.g., 1 mM) of the fluorescent quinazoline probe in dimethyl sulfoxide (DMSO). Dilute the stock solution in cell culture medium to the desired final concentration (e.g., 1-10 µM).
-
Cell Staining: Remove the culture medium from the cells and add the probe-containing medium. Incubate the cells at 37°C in a CO₂ incubator for 30-60 minutes.
-
Washing: Wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove any unbound probe.
-
Imaging: Image the stained cells using a fluorescence microscope (e.g., a confocal laser scanning microscope) with appropriate excitation and emission filters based on the probe's spectral characteristics.
Potential Signaling Pathway Investigation
Fluorescent probes are valuable for studying signaling pathways. For instance, a probe that localizes to a specific organelle and whose fluorescence is modulated by the local environment (e.g., pH, viscosity, or enzyme activity) can provide insights into cellular responses to stimuli.
Diagram of a Hypothetical Signaling Pathway Investigation
Caption: Investigating drug-induced changes in a target organelle's environment.
Conclusion
The synthetic route and protocols outlined in these application notes provide a framework for the development of novel fluorescent probes from this compound. The resulting quinazoline-based probes hold significant potential for applications in high-resolution cellular imaging and as tools in drug discovery to study drug-cell interactions and their effects on cellular signaling pathways. Further research and experimental validation are necessary to fully characterize these probes and explore their utility in various biological contexts.
References
- 1. Recent advances in quinazolinones as an emerging molecular platform for luminescent materials and bioimaging - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Preparation and photophysical properties of quinazoline-based fluorophores - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Preparation and photophysical properties of quinazoline-based fluorophores | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Preparation and photophysical properties of quinazoline-based fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conjugated structures based on quinazolinones and their application in fluorescent labeling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Utilizing Methyl 2-amino-5-cyanobenzoate in High-Performance Polymer Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of Methyl 2-amino-5-cyanobenzoate as a monomer in the synthesis of high-performance aromatic polyamides and poly(amide-imide)s. The incorporation of this cyano-functionalized monomer is intended to enhance the thermal stability, mechanical strength, and chemical resistance of the resulting polymers, making them suitable for demanding applications in material science.
Introduction
This compound is a versatile aromatic amine derivative containing a reactive amino group for polymerization and a nitrile (cyano) group that can impart desirable properties to the polymer backbone. The rigid aromatic structure, coupled with the polar cyano group, can lead to polymers with high glass transition temperatures (Tg), excellent thermal and oxidative stability, and strong intermolecular interactions, which contribute to superior mechanical properties. These characteristics make such polymers attractive for applications in aerospace, electronics, and as specialty engineering plastics.
While specific data for polymers synthesized directly from this compound is not extensively available in open literature, this document provides detailed protocols and representative data based on the well-established synthesis and characterization of structurally similar aromatic polyamides and poly(amide-imide)s. The provided experimental procedures are adapted from standard low-temperature solution polycondensation methods.
Key Applications in Material Science
The incorporation of this compound into polymer chains can lead to materials with:
-
Enhanced Thermal Stability: The aromatic backbone and polar cyano groups can increase the degradation temperature of the polymer.
-
Improved Mechanical Strength: Strong intermolecular forces, including dipole-dipole interactions from the nitrile groups, can lead to higher tensile strength and modulus.
-
Increased Chemical Resistance: The stable aromatic structure provides resistance against a wide range of solvents and chemicals.
-
Good Dielectric Properties: The polarity of the cyano group can be tailored to achieve specific dielectric constants for electronic applications.
Experimental Protocols
The following are detailed protocols for the synthesis of aromatic polyamides and poly(amide-imide)s using an amino-functionalized monomer like this compound.
Protocol 1: Synthesis of Aromatic Polyamide via Low-Temperature Solution Polycondensation
This protocol describes the reaction of this compound with an aromatic diacid chloride, such as terephthaloyl chloride, to form an aromatic polyamide.
Materials:
-
This compound
-
Terephthaloyl chloride
-
N,N-Dimethylacetamide (DMAc) (anhydrous)
-
Lithium Chloride (LiCl) (anhydrous)
-
Pyridine (anhydrous)
-
Methanol
-
Argon or Nitrogen gas supply
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a drying tube.
-
Low-temperature bath (e.g., ice-salt bath)
-
Dropping funnel
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Vacuum filtration apparatus
Procedure:
-
Monomer Dissolution: In the three-necked flask, dissolve a specific molar amount of this compound and an equimolar amount of a suitable aromatic diamine (if a copolymer is desired) in anhydrous DMAc containing 5% (w/v) anhydrous LiCl. The reaction should be carried out under a slow stream of inert gas.
-
Cooling: Cool the solution to 0-5 °C using a low-temperature bath.
-
Addition of Diacid Chloride: Slowly add an equimolar amount of terephthaloyl chloride, dissolved in a small amount of anhydrous DMAc, to the stirred solution via a dropping funnel. A small amount of pyridine can be added as an acid scavenger.
-
Polymerization: Maintain the reaction temperature at 0-5 °C for 2-4 hours, and then allow the reaction to warm to room temperature and stir for an additional 12-24 hours. The viscosity of the solution will increase as the polymerization proceeds.
-
Precipitation: Precipitate the polymer by pouring the viscous solution into a large excess of methanol with vigorous stirring.
-
Washing and Drying: Collect the fibrous polymer precipitate by vacuum filtration. Wash the polymer thoroughly with hot methanol and then with water to remove any unreacted monomers, solvent, and salts. Dry the polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.
Protocol 2: Synthesis of a Poly(amide-imide) via Two-Step Polycondensation
This protocol outlines the synthesis of a poly(amide-imide) by first reacting this compound with an anhydride-containing acid chloride (e.g., trimellitic anhydride acid chloride) to form a diacid, followed by polycondensation with a diamine.
Step 1: Synthesis of the Diacid Monomer
-
React this compound with trimellitic anhydride acid chloride in a polar aprotic solvent like DMAc at room temperature to form a diacid containing an imide linkage.
-
Isolate and purify the resulting diacid monomer by precipitation and recrystallization.
Step 2: Polycondensation
-
Utilize the synthesized diacid and an aromatic diamine (e.g., 4,4'-oxydianiline) in a Yamazaki-Higashi phosphorylation reaction.
-
In a flask, combine the diacid, diamine, anhydrous LiCl, and pyridine in N-Methyl-2-pyrrolidone (NMP).
-
Add triphenyl phosphite as the condensing agent.
-
Heat the reaction mixture to 100-120 °C for 3-6 hours under an inert atmosphere.
-
Precipitate, wash, and dry the resulting poly(amide-imide) as described in Protocol 1.
Data Presentation: Representative Properties
The following tables summarize the expected range of properties for aromatic polyamides and poly(amide-imide)s containing cyano groups, based on literature data for structurally similar polymers.
Table 1: Thermal Properties of Cyano-Functionalized Aromatic Polymers
| Polymer Type | Glass Transition Temp. (Tg, °C) | 10% Weight Loss Temp. (TGA, °C) |
| Aromatic Polyamide | 250 - 350 | > 450 |
| Poly(amide-imide) | 280 - 380 | > 500 |
Table 2: Mechanical Properties of Cyano-Functionalized Aromatic Polymer Films
| Polymer Type | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| Aromatic Polyamide | 90 - 150 | 2.5 - 4.0 | 5 - 15 |
| Poly(amide-imide) | 100 - 180 | 3.0 - 5.0 | 5 - 20 |
Mandatory Visualizations
Diagram 1: General Workflow for Aromatic Polyamide Synthesis
Caption: Workflow for polyamide synthesis and characterization.
Diagram 2: Logical Relationship in Poly(amide-imide) Synthesis
Caption: Reactant to product pathway for poly(amide-imide).
Application Note: Reduction of the Cyano Group in Methyl 2-amino-5-cyanobenzoate to Synthesize Methyl 2-amino-5-(aminomethyl)benzoate
This application note details various established protocols for the chemical reduction of the cyano group in Methyl 2-amino-5-cyanobenzoate to the corresponding primary amine, Methyl 2-amino-5-(aminomethyl)benzoate. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and other functionalized organic molecules. The protocols provided are intended for researchers, scientists, and professionals in drug development and organic synthesis.
Three primary methods are presented: reduction using Lithium Aluminum Hydride (LAH), a milder reduction using Sodium Borohydride catalyzed by Cobalt(II) Chloride, and catalytic hydrogenation using Raney® Nickel. Each method offers distinct advantages regarding reactivity, selectivity, and operational safety.
Comparative Data of Reduction Methods
The following table summarizes the typical quantitative data associated with each reduction method for aromatic nitriles. These values are representative and may vary based on the specific reaction scale and conditions.
| Reduction Method | Key Reagents | Typical Reaction Time | Typical Yield (%) | Key Considerations |
| Method 1 | Lithium Aluminum Hydride (LiAlH₄), THF | 4-12 hours | 85-95% | Highly reactive and pyrophoric; requires stringent anhydrous conditions. Not suitable for large-scale reactions due to safety concerns.[1] |
| Method 2 | Sodium Borohydride (NaBH₄), Cobalt(II) Chloride (CoCl₂) | 2-6 hours | 80-90% | Milder and safer alternative to LiAlH₄.[2][3][4] The in-situ generated cobalt boride is an effective catalyst.[5] |
| Method 3 | Raney® Nickel, Hydrogen Gas (H₂) | 6-24 hours | 70-90% | Requires specialized high-pressure hydrogenation equipment. The catalyst can be pyrophoric. Ammonia is often used to suppress secondary amine formation.[6] |
Experimental Protocols
Method 1: Reduction with Lithium Aluminum Hydride (LAH)
This protocol describes the reduction of the cyano group using the powerful reducing agent, Lithium Aluminum Hydride.[1][7][8][9]
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
10% Sodium Hydroxide (NaOH) solution
-
Deionized Water
-
Brine solution
-
Celite®
Procedure:
-
To a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF (10 volumes) in a round-bottom flask under a nitrogen atmosphere, cool the mixture to 0°C using an ice bath.
-
Dissolve this compound (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension while maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0°C.
-
Carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (1 volume), followed by 10% NaOH solution (1.5 volumes), and finally water (3 volumes).[1]
-
Filter the resulting suspension through a pad of Celite® and wash the filter cake with Ethyl Acetate.
-
Separate the organic layer from the filtrate. Wash the organic layer sequentially with water and brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography to obtain pure Methyl 2-amino-5-(aminomethyl)benzoate.
Method 2: Reduction with Sodium Borohydride and Cobalt(II) Chloride
This method provides a safer alternative to LAH, utilizing a combination of sodium borohydride and cobalt(II) chloride.[2][3][4][5]
Materials:
-
This compound
-
Sodium Borohydride (NaBH₄)
-
Cobalt(II) Chloride hexahydrate (CoCl₂·6H₂O)
-
Methanol
-
Deionized Water
-
Ethyl Acetate
-
Brine solution
-
Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1 equivalent) and Cobalt(II) Chloride hexahydrate (0.5 equivalents) in methanol in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add Sodium Borohydride (5 equivalents) portion-wise to the stirred solution. A black precipitate of cobalt boride will form, accompanied by hydrogen gas evolution.[5]
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 3 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, carefully add water to quench any remaining NaBH₄.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with Ethyl Acetate (3 x volumes).
-
Combine the organic extracts and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography.
Method 3: Catalytic Hydrogenation with Raney® Nickel
This protocol employs catalytic hydrogenation, a common industrial method for nitrile reduction.
Materials:
-
This compound
-
Raney® Nickel (catalytic amount, typically 5-10 wt%)
-
Ethanol or Methanol
-
Ammonia solution (optional, to suppress secondary amine formation)[6]
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
In a high-pressure hydrogenation vessel, add this compound (1 equivalent) and the solvent (e.g., ethanol).
-
If desired, add a solution of ammonia in the reaction solvent.
-
Carefully add the Raney® Nickel catalyst under an inert atmosphere.
-
Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 3-5 atm).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) for 6-24 hours. Monitor the reaction progress by observing hydrogen uptake and TLC analysis.
-
After the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography if necessary.
Visualizations
Caption: Experimental workflow for the reduction of this compound.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. scite.ai [scite.ai]
- 3. WO1985000605A1 - Process for selective nitrile reduction - Google Patents [patents.google.com]
- 4. reddit.com [reddit.com]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Methyl 2-amino-5-cyanobenzoate: A Versatile Scaffold for Bioactive Molecules
Application Notes and Protocols for Researchers in Drug Discovery and Development
Methyl 2-amino-5-cyanobenzoate is a versatile building block in organic synthesis, serving as a crucial intermediate in the creation of a wide array of bioactive molecules.[1][2][3] Its unique structure, featuring an aromatic amine, a methyl ester, and a cyano group, allows for diverse chemical transformations, making it a valuable starting material for the synthesis of pharmaceuticals and agrochemicals.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of biologically active compounds, with a focus on quinazoline and quinazolinone derivatives known for their therapeutic potential.
Key Applications in Bioactive Molecule Synthesis
This compound is a key precursor for the synthesis of various heterocyclic compounds, most notably quinazolines and quinazolinones. These scaffolds are present in numerous compounds with a broad spectrum of pharmacological activities, including anticancer, anticonvulsant, anti-inflammatory, and analgesic properties.[3][4][5][6][7][8] The presence of the cyano group offers a strategic point for further chemical modifications, allowing for the introduction of diverse functionalities to modulate the biological activity of the final compounds.
Synthesis of Bioactive Quinazolinone Derivatives
One of the most significant applications of this compound is in the synthesis of quinazolinone derivatives. These compounds have shown promise in various therapeutic areas. For instance, certain quinazolinone derivatives synthesized from analogous precursors have demonstrated significant anticancer activity against cell lines such as HeLa and MDA-MB231.[4][5][6][7] Others have exhibited potent anticonvulsant effects in preclinical models.[8][9][10][11][12]
Quantitative Biological Activity Data
The following table summarizes the biological activity of representative quinazolinone derivatives synthesized from precursors structurally related to this compound. This data highlights the potential for developing potent therapeutic agents from this versatile building block.
| Compound Class | Bioactivity | Model | Measurement | Value (µM or mg/kg) | Reference |
| Quinazolinone Derivatives | Anticancer | HeLa Cells | IC50 | 1.85 - 2.81 | [4][5][6][7] |
| Quinazolinone Derivatives | Anticancer | MDA-MB231 Cells | IC50 | 1.85 - 2.81 | [4][5][6][7] |
| Quinazolinone Derivatives | Anticonvulsant | MES Test | ED50 | 28.90 - 56.40 | [8] |
Experimental Protocols
This section provides detailed protocols for the synthesis of bioactive quinazolinone derivatives, adapted from established methods for structurally similar starting materials.
Protocol 1: Synthesis of 6-Cyanoquinazolin-4(3H)-one via Niementowski Reaction
This protocol describes the synthesis of a foundational quinazolinone structure from this compound.
Workflow for Niementowski Reaction
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. FCKeditor - Resources Browser [fder.unr.edu.ar]
- 4. Synthesis and anticancer activity of new quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity – Oriental Journal of Chemistry [orientjchem.org]
- 12. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Synthesis of Phosphodiesterase 5 (PDE5) Inhibitors
Introduction
Phosphodiesterase 5 (PDE5) inhibitors are a class of drugs primarily used to treat erectile dysfunction (ED) and pulmonary hypertension.[1] These compounds act by selectively inhibiting the cGMP-specific phosphodiesterase type 5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum and pulmonary vasculature.[2][3] By increasing intracellular levels of cGMP, these inhibitors promote smooth muscle relaxation and vasodilation.[2][4] The most well-known PDE5 inhibitors include sildenafil (Viagra®), tadalafil (Cialis®), and vardenafil (Levitra®).[1][5] This document provides an overview of the PDE5 signaling pathway and detailed protocols for the synthesis of these key inhibitors, aimed at researchers, scientists, and professionals in drug development.
Mechanism of Action: The PDE5 Signaling Pathway
The physiological process of erection involves the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation. NO activates the enzyme soluble guanylate cyclase (sGC), which in turn increases the synthesis of cGMP from guanosine triphosphate (GTP).[6] cGMP acts as a second messenger, activating cGMP-dependent protein kinase G (PKG), which leads to a cascade of events causing the relaxation of smooth muscle in the corpus cavernosum and increased blood flow.[6][7]
PDE5 terminates this signaling cascade by hydrolyzing cGMP to its inactive form, 5'-GMP.[3][6] PDE5 inhibitors block this degradation, leading to an accumulation of cGMP and thus enhancing the erectile response.[2][6]
Synthesis of Sildenafil
Sildenafil was the first orally active PDE5 inhibitor approved for the treatment of ED.[5] Its synthesis has evolved from an initial linear medicinal chemistry route to a more efficient and convergent commercial process, improving overall yield and reducing the use of hazardous materials late in the synthesis.[8][9]
Experimental Protocol: Improved Chlorosulfonation and Amination
This protocol describes a key step in an improved synthesis of sildenafil, involving the reaction of the pyrazolopyrimidinone core with a chlorosulfonating agent, followed by reaction with N-methylpiperazine.[10]
-
Chlorosulfonation:
-
To 50 mL of chlorosulfonic acid, add 25 g (80.13 mmol) of 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one portion-wise at 0–10 °C.
-
Add 9.53 g (80.13 mmol) of thionyl chloride to the mixture.
-
Raise the temperature to 20–30 °C and stir for 4 hours.
-
Slowly pour the reaction mass onto approximately 500 g of ice.
-
Extract the product with 250 mL of dichloromethane.
-
Wash the organic layer with 100 mL of 5% w/w aqueous sodium bicarbonate. The resulting dichloromethane layer containing the sulfonyl chloride intermediate is used directly in the next step.[10]
-
-
Amination:
-
To the dichloromethane solution from the previous step, add 9.6 g (96 mmol) of N-methylpiperazine.
-
Stir the reaction mixture for 1 hour at 20–25 °C.
-
Wash the reaction mass with 100 mL of 5% w/w aqueous sodium bicarbonate, followed by 100 mL of demineralized water.[10]
-
Concentrate the dichloromethane layer at <50 °C.
-
Add methanol to the residue to crystallize the sildenafil base.
-
Filter the product and dry at 55–60 °C under vacuum to yield pure sildenafil.[10]
-
-
Salt Formation (Optional):
Data Presentation: Sildenafil Synthesis Yields
| Synthetic Route | Key Features | Overall Yield | Reference |
| Initial Medicinal Chemistry Route | Linear, 9 steps; late-stage chlorosulfonation. | ~27.6% | [8][11] |
| Improved Commercial Route | Convergent; early-stage chlorosulfonation. | ~47.8% - 51.7% | [11] |
| Facile Chlorosulfonation | Use of thionyl chloride with chlorosulfonic acid. | ~90% (for amination step) | [10] |
Workflow: Optimized Sildenafil Synthesis
Synthesis of Tadalafil
Tadalafil features a unique β-carboline structure, and its synthesis critically relies on a stereoselective Pictet-Spengler reaction between D-tryptophan methyl ester and piperonal.[12][13]
Experimental Protocol: Tadalafil Synthesis
This protocol details the final cyclization step to form tadalafil from the chloroacetylated intermediate.
-
Preparation of Intermediate:
-
Aminolysis and Cyclization:
-
Take 30 g of the cis-chloroacetyl intermediate and dissolve it in 450 ml of methanol.[13]
-
Heat the mixture to 35–40 °C.
-
Add 27 ml of 40% aqueous methylamine solution.[13]
-
Stir the reaction mixture at 50–55 °C for 5 hours.
-
Cool the mixture to 10–15 °C and continue stirring for 30 minutes to facilitate precipitation.[13]
-
Filter the resulting solid and dry to afford tadalafil.
-
Data Presentation: Tadalafil Synthesis
| Step / Solvent | Reagents | Temperature | Time | Yield | Purity | Reference |
| Cyclization (Ethyl Acetate) | TDCl, Methylamine | ~90 °C | ~6 hours | 90% | 99.93% | [14] |
| Cyclization (Butyl Acetate) | TDCl, Methylamine | 20 °C - 60 °C | ~2 days | 87-90% | 99.9% | [14] |
| Alternative Amidation | DCC, HOBt, Sarcosine Ester | N/A | N/A | 85% | >98% | [15] |
Workflow: Tadalafil Synthesis
Synthesis of Vardenafil
Vardenafil is a potent PDE5 inhibitor characterized by an imidazotriazinone core structure. Its synthesis often involves building this heterocyclic system through a series of condensation and cyclization reactions.[16][17]
Experimental Protocol: Vardenafil Synthesis
This protocol describes the chlorosulfonation of the imidazotriazinone core and subsequent amidation with N-ethylpiperazine.[18]
-
Chlorosulfonation:
-
Charge 28 ml of chlorosulfonic acid into a round-bottom flask and cool to 0–5 °C.[18]
-
Add 14 g of 2-(2-ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][2][6][11]-triazin-4-one at approximately 2 °C.
-
Raise the temperature to about 22 °C and maintain for 45 minutes.[18]
-
Slowly quench the reaction mixture into ice.
-
Add 350 ml of dichloromethane, stir for 25 minutes, then add 150 ml of water and stir for another 10 minutes.
-
Separate the organic and aqueous layers.[18]
-
-
Amination:
-
Cool the organic layer from the previous step to -3 °C.
-
Add 10.4 ml of N-ethylpiperazine diluted with 15 ml of dichloromethane at -3 °C.[18]
-
Allow the temperature to rise to 25 °C and maintain for 45 minutes.
-
Wash the reaction mixture twice with 70 ml of water each time.
-
Distill off the organic solvent completely.
-
Add 98 ml of 4% aqueous acetone to the residue and heat to 55 °C for dissolution.
-
Cool the solution to 2 °C and maintain for 1 hour to crystallize the product.
-
Filter, wash with pre-cooled 4% aqueous acetone, and dry the solid to afford vardenafil free base.[18]
-
Data Presentation: Vardenafil Synthesis Yields
| Synthetic Route | Key Features | Overall Yield | Purity | Reference |
| Patent Route (WO99/24433) | Chlorosulfonation with excess acid, solid intermediate isolation. | 91% (sulfochloride step) | N/A | [19] |
| Improved Convergent Route | Early-stage chlorosulfonation, later-stage cyclization. | ~45% (over 7 steps) | 99.2% (HPLC) | [17] |
| Anhydrous Method (US9845328B2) | Anhydrous chlorosulfonation and amidation. | 20-35% increase over prior art | High | [19] |
Workflow: Vardenafil Synthesis
Characterization and Analysis
The identity, purity, and potency of synthesized PDE5 inhibitors must be rigorously confirmed.
-
Structural Confirmation: Techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) are used to confirm the chemical structure of the final compounds and intermediates.[10][20]
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the synthesized active pharmaceutical ingredient (API).[10][21] Thin-Layer Chromatography (TLC) can be used for rapid screening.
-
Potency and Selectivity: The biological activity is determined using in vitro enzyme inhibition assays, which measure the concentration of the inhibitor required to reduce PDE5 enzyme activity by 50% (IC₅₀).[22] These assays are crucial for confirming the compound's potency and can also be used to assess its selectivity against other PDE isozymes (e.g., PDE6, PDE11).[23][24]
References
- 1. An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wiley-1888.docs.contently.com [wiley-1888.docs.contently.com]
- 9. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]
- 12. benchchem.com [benchchem.com]
- 13. US8871932B2 - Process for the preparation of tadalafil - Google Patents [patents.google.com]
- 14. "Process Of Synthesizing Tadalafil" [quickcompany.in]
- 15. researchgate.net [researchgate.net]
- 16. CN101050217A - Method for synthesizing Vardenafil hydrochloric acid - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. Vardenafil synthesis - chemicalbook [chemicalbook.com]
- 19. US9845328B2 - Method for manufacturing of vardenafil and its salts - Google Patents [patents.google.com]
- 20. Novel PDE5 inhibitor design, synthesis, and characterization. [wisdomlib.org]
- 21. Determination of Phosphodiesterase Type-5 Inhibitors (PDE-5) in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Mechanism investigation of highly selective inhibitors toward phosphodiesterase 5 and 6 via the in vitro calculation and simulation [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-amino-5-cyanobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 2-amino-5-cyanobenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
The most prevalent synthetic strategies involve a two-step process starting from a substituted anthranilate. The general approach is the halogenation of the aromatic ring, followed by a cyanation reaction. A common starting material is Methyl 2-aminobenzoate, which is first brominated to yield Methyl 2-amino-5-bromobenzoate. This intermediate is then converted to the final product via a copper or palladium-catalyzed cyanation.[1][2]
Q2: I am observing a low yield in the bromination of Methyl 2-aminobenzoate. What are the potential causes and solutions?
Low yields in the bromination step are often due to suboptimal reaction conditions or the formation of side products. Key factors to consider are:
-
Reaction Temperature: The bromination of activated aromatic rings like Methyl 2-aminobenzoate is highly exothermic. Poor temperature control can lead to the formation of di-substituted byproducts, such as Methyl 2-amino-3,5-dibromobenzoate. It is crucial to maintain a low reaction temperature, typically between 0-15°C, and to add the brominating agent slowly and in a controlled manner.[1][3]
-
Choice of Brominating Agent: While liquid bromine is effective, N-Bromosuccinimide (NBS) can be a milder and more selective brominating agent, potentially reducing the formation of over-brominated impurities.
-
Purity of Starting Material: Ensure the Methyl 2-aminobenzoate is of high purity, as impurities can interfere with the reaction.
Q3: My cyanation reaction of Methyl 2-amino-5-bromobenzoate is not proceeding to completion. How can I improve the conversion?
Incomplete cyanation can be a significant challenge. Here are several factors to investigate:
-
Catalyst Activity (Copper-Catalyzed): In the Rosenmund-von Braun reaction, the quality of the copper(I) cyanide (CuCN) is critical. Ensure it is fresh and has not been excessively exposed to air and moisture, which can lead to deactivation.
-
Catalyst Poisoning (Palladium-Catalyzed): Cyanide ions can act as a poison to palladium catalysts by strongly coordinating to the metal center and inhibiting the catalytic cycle.[4] Using a less soluble cyanide source, like zinc cyanide (Zn(CN)₂), or the slow addition of the cyanide reagent can mitigate this issue.
-
Reaction Temperature: Cyanation reactions, particularly with copper catalysts, often require high temperatures (typically 150-200°C) to proceed at a reasonable rate.[2] If the reaction is sluggish, a gradual increase in temperature may be necessary.
-
Solvent Choice: High-boiling polar aprotic solvents such as DMF, NMP, or DMAc are commonly used to facilitate the dissolution of reagents and to reach the required reaction temperatures.[2] Ensure the solvent is anhydrous, as water can interfere with the reaction.
Q4: I am struggling with the purification of the final product, this compound. What are the recommended procedures?
Purification can be challenging due to the presence of residual metal catalysts and potential side products.
-
Removal of Copper: After a copper-catalyzed reaction, the crude product is often contaminated with copper salts. Washing the crude product with an aqueous ammonia solution can help to complex and remove residual copper.[2]
-
Column Chromatography: If significant impurities are present, purification by column chromatography on silica gel is an effective method. A gradient of ethyl acetate in hexanes is a typical solvent system.
-
Recrystallization: Recrystallization from a suitable solvent, such as methanol or ethanol, can be used to obtain a highly pure product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion in Cyanation | Inactive catalyst (CuCN or Pd complex). | Use fresh, high-purity catalyst. For Pd-catalyzed reactions, consider preparing the catalyst in situ. |
| Reaction temperature is too low. | Gradually increase the reaction temperature, monitoring for decomposition. | |
| Poor solubility of reagents. | Ensure a suitable high-boiling polar aprotic solvent (DMF, NMP) is used and that the mixture is well-stirred. | |
| Formation of a Dark Tar-like Substance | Reaction temperature is too high, leading to decomposition. | Optimize the reaction temperature by running small-scale trials at slightly lower temperatures. |
| Presence of oxygen in a Pd-catalyzed reaction. | Degas the solvent and reaction mixture thoroughly and maintain an inert atmosphere (N₂ or Ar) throughout the reaction. | |
| Product is Contaminated with Starting Material | Incomplete reaction. | Increase the reaction time or temperature. Consider adding a slight excess of the cyanide reagent. |
| Product is Difficult to Filter | Product has an oily or gummy consistency. | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Cooling the mixture in an ice bath may also help. |
Data Presentation
Table 1: Comparison of Yields for the Cyanation of Methyl 2-amino-5-bromobenzoate
| Catalyst System | Cyanide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| CuCN | CuCN | NMP | 170 | 4 | 88.2 | [2] |
| Pd₂(dba)₃ / t-Bu₃P | NaCN | THF | 85 | - | 95 | [4] |
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-amino-5-bromobenzoate
This protocol describes the bromination of Methyl 2-aminobenzoate.
Materials:
-
Methyl 2-aminobenzoate
-
Glacial Acetic Acid
-
Bromine
-
Benzene
-
10% Sodium Carbonate solution
Procedure:
-
Dissolve Methyl 2-aminobenzoate in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 15°C in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution over 1 hour, maintaining the temperature at 15°C.
-
After the addition is complete, continue to stir the mixture at 15°C for an additional hour.
-
Filter the resulting precipitate and wash it with cold benzene.
-
The crude product can be purified by recrystallization. For instance, the crude material can be dissolved in boiling water containing a small amount of hydrochloric acid, filtered hot to remove insoluble di-bromo by-product, and the desired mono-bromo product will crystallize upon cooling.[1]
Protocol 2: Synthesis of this compound (Rosenmund-von Braun Reaction)
This protocol details the copper-catalyzed cyanation of Methyl 2-amino-5-bromobenzoate.
Materials:
-
Methyl 2-amino-5-bromobenzoate
-
Copper(I) cyanide (CuCN)
-
N-Methyl-2-pyrrolidone (NMP)
-
Aqueous Ammonia solution
-
Water
Procedure:
-
To a round-bottom flask, add Methyl 2-amino-5-bromobenzoate, copper(I) cyanide, and N-methyl-2-pyrrolidinone (NMP).
-
Heat the mixture to 170°C with stirring for 4 hours under an inert atmosphere.
-
Cool the reaction mixture to 120°C and slowly add hot water (90°C).
-
Filter the resulting suspension and wash the solid with aqueous ammonia (e.g., 12% solution) and then with water.
-
Dry the solid product under vacuum at 50°C. The final product is obtained as a grey solid.[2]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. US8748630B2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude Methyl 2-amino-5-cyanobenzoate by Recrystallization
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the purification of crude Methyl 2-amino-5-cyanobenzoate by recrystallization.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the recrystallization of this compound, offering potential solutions and preventative measures.
Q1: What is the best solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature. For this compound, which is a moderately polar molecule, suitable solvents to investigate include:
-
Alcohols: Methanol, Ethanol, Isopropanol
-
Esters: Ethyl acetate
-
Ketones: Acetone
-
Aromatic Hydrocarbons: Toluene
-
Solvent Mixtures: A combination of a good solvent (like ethanol or ethyl acetate) and a poor solvent (like water or hexanes) can be effective. The crude product is dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes slightly cloudy. The solution is then reheated to clarify and allowed to cool slowly.
A systematic approach to solvent selection is recommended, starting with small-scale trials.
Q2: My compound is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This is common for compounds with low melting points or when the solution is too concentrated or cooled too quickly. To address this:
-
Reduce Supersaturation: Add a small amount of additional hot solvent to the oiled mixture to redissolve the oil, then allow it to cool more slowly.
-
Slow Cooling: Ensure the solution cools to room temperature gradually before transferring it to an ice bath. Insulating the flask can help slow the cooling rate.
-
Seed Crystals: If available, add a small seed crystal of pure this compound to the cooled, saturated solution to induce crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites for crystal growth.
-
Solvent System Modification: Experiment with a different solvent or a solvent mixture.
Q3: No crystals are forming, even after cooling the solution in an ice bath. What is the problem?
A3: A lack of crystal formation is typically due to one of two reasons:
-
Too Much Solvent: If an excessive amount of solvent was used, the solution may not be saturated enough for crystals to form. To remedy this, gently heat the solution to evaporate some of the solvent and then attempt to cool it again.
-
Supersaturation: The solution may be supersaturated, meaning the compound is dissolved at a concentration higher than its normal saturation point. To induce crystallization, try adding a seed crystal or scratching the inside of the flask.
Q4: The recovered yield of my purified product is very low. How can I improve it?
A4: A low recovery yield can be attributed to several factors:
-
Excessive Solvent: Using too much solvent will result in a significant portion of the product remaining dissolved in the mother liquor. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Premature Crystallization: If the product crystallizes in the filter funnel during hot filtration, you will lose a portion of your product. To prevent this, use a pre-heated funnel and a fluted filter paper for rapid filtration. Adding a slight excess of hot solvent (5-10%) before filtration can also help.
-
Incomplete Precipitation: Ensure the solution is sufficiently cooled to maximize crystal formation. Cooling in an ice-water bath after slow cooling to room temperature is recommended.
-
Washing with an Inappropriate Solvent: When washing the filtered crystals, use a small amount of the ice-cold recrystallization solvent to minimize redissolving the product.
Q5: The color of my product is off-white or yellowish, not pure white. How can I remove colored impurities?
A5: A pale yellow color is the expected appearance of this compound.[1] However, darker coloration may indicate the presence of impurities, possibly due to oxidation of the amino group, a common issue with anthranilate derivatives.[2]
-
Activated Carbon (Charcoal): Add a small amount of activated carbon to the hot solution before filtration. The charcoal will adsorb colored impurities. Use charcoal sparingly, as it can also adsorb some of the desired product.
-
Avoid Prolonged Heating: Overheating or prolonged heating can lead to decomposition and discoloration.
-
Inert Atmosphere: If oxidation is a concern, performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
Data Presentation
The selection of an appropriate solvent is critical for successful recrystallization. The following table provides a qualitative guide to the solubility of compounds structurally similar to this compound in common organic solvents. This information can be used as a starting point for solvent screening.
| Solvent | Polarity | Expected Solubility of this compound | Suitability for Recrystallization |
| Water | High | Poorly soluble | Good as an anti-solvent in a mixed solvent system. |
| Methanol | High | Soluble | Potentially suitable, but may have high solubility at room temperature, leading to lower yields. |
| Ethanol | High | Soluble | A good candidate for recrystallization, often used for substituted anthranilates.[3] |
| Ethyl Acetate | Medium | Soluble | A good candidate, as ester groups often dissolve well in ester solvents.[4] |
| Acetone | Medium | Soluble | May be a suitable solvent. |
| Toluene | Low | Sparingly soluble | May be suitable, particularly for removing non-polar impurities. |
| Hexanes | Low | Insoluble | Good as an anti-solvent in a mixed solvent system. |
Experimental Protocols
General Protocol for the Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the purity of the crude material and the specific equipment used.
-
Solvent Selection: Based on small-scale trials, select a suitable solvent or solvent system. For this example, we will use ethanol.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to boiling with gentle swirling. Continue to add small portions of hot ethanol until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon and swirl. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Pre-heat a funnel and a receiving flask. Place a fluted filter paper in the funnel. Quickly filter the hot solution to remove any insoluble impurities and activated carbon.
-
Crystallization: Cover the receiving flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
-
Characterization: Determine the melting point and yield of the purified product. The reported melting point of this compound is in the range of 120-126 °C.[1]
Mandatory Visualization
Below is a troubleshooting workflow for the recrystallization of this compound.
Caption: Troubleshooting workflow for recrystallization.
References
Common impurities in Methyl 2-amino-5-cyanobenzoate and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2-amino-5-cyanobenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available or synthesized this compound?
A1: The most common impurities are typically related to the synthetic route, which commonly involves the cyanation of Methyl 2-amino-5-bromobenzoate. These include:
-
Starting Material: Unreacted Methyl 2-amino-5-bromobenzoate.
-
Hydrolysis Products: 2-Amino-5-cyanobenzoic acid, formed by the hydrolysis of the methyl ester.
-
Decarboxylation Product: 4-Aminobenzonitrile, which can arise from the decarboxylation of 2-amino-5-cyanobenzoic acid, especially at elevated temperatures.[1][2][3][4][5]
-
Side-reaction Products from Cyanation: Byproducts from the Rosenmund-von Braun reaction, which can be complex and may include compounds where the bromo group is replaced by hydrogen (hydro-debromination).[6][7]
-
Nitrile Hydrolysis Product: 2-Amino-5-carbamoylbenzoic acid methyl ester, from partial hydrolysis of the nitrile group.[8][9][10][11][12]
Q2: What is the typical appearance of pure this compound?
A2: Pure this compound is typically an off-white to light yellow solid. Darker colors, such as brown or tan, may indicate the presence of impurities, possibly from the copper catalyst used in the cyanation reaction or from degradation products.
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A3: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the main component and detecting impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or phosphoric acid) is a common starting point.[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified standard.[15]
-
Mass Spectrometry (MS): To identify the molecular weights of the main compound and any impurities.
-
Gas Chromatography (GC): Can be used if the compound and its impurities are thermally stable and volatile.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: The final product has a persistent brown or greenish color.
-
Possible Cause: Residual copper salts from the cyanation reaction (e.g., Rosenmund-von Braun reaction).[6][7][16][17]
-
Solution:
-
Aqueous Ammonia Wash: During the workup, wash the organic layer containing the product with a dilute aqueous ammonia solution. Ammonia forms a water-soluble complex with copper(II) ions (cuprammonium ion, [Cu(NH₃)₄]²⁺), which is deep blue and can be effectively removed in the aqueous phase.
-
Chelating Agent Wash: Washing with an aqueous solution of a chelating agent like EDTA can also effectively remove residual copper ions.
-
Filtration through a Short Plug of Silica Gel: Dissolve the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and pass it through a short plug of silica gel. The polar copper salts will often be retained on the silica.
-
Issue 2: The reaction is incomplete, and a significant amount of Methyl 2-amino-5-bromobenzoate remains.
-
Possible Cause 1: Insufficient reaction time or temperature for the cyanation reaction.
-
Solution 1: Monitor the reaction progress by TLC or HPLC. If the reaction has stalled, consider increasing the reaction temperature (if thermally stable) or extending the reaction time.
-
Possible Cause 2: Deactivation of the catalyst or cyanide source.
-
Solution 2: Ensure that the reagents are of high quality and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Issue 3: Difficulty in removing 2-Amino-5-cyanobenzoic acid impurity by recrystallization.
-
Possible Cause: The carboxylic acid impurity may have similar solubility to the desired ester product in some organic solvents.
-
Solution:
-
Aqueous Bicarbonate Wash: Before recrystallization, dissolve the crude product in an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with a saturated aqueous solution of sodium bicarbonate. The basic bicarbonate solution will deprotonate the acidic carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer.
-
Column Chromatography: If the bicarbonate wash is not sufficiently effective, column chromatography can be used. The more polar carboxylic acid will have a lower Rf value and can be separated from the less polar ester.
-
Data Presentation
Table 1: Common Impurities and their Identification
| Impurity Name | Chemical Structure | Formation Pathway | Key Analytical Signature |
| Methyl 2-amino-5-bromobenzoate | Br-C₆H₃(NH₂)-COOCH₃ | Incomplete cyanation reaction | Isotopic pattern for bromine in MS (M, M+2 in ~1:1 ratio) |
| 2-Amino-5-cyanobenzoic acid | NC-C₆H₃(NH₂)-COOH | Hydrolysis of the methyl ester | Broad singlet for the carboxylic acid proton (>10 ppm) in ¹H NMR; Disappearance of the methyl ester singlet (~3.8 ppm) |
| 4-Aminobenzonitrile | NC-C₆H₄-NH₂ | Decarboxylation of 2-amino-5-cyanobenzoic acid | Absence of the carboxyl/ester group signals in NMR and IR |
| 2-Amino-5-carbamoylbenzoic acid methyl ester | H₂NOC-C₆H₃(NH₂)-COOCH₃ | Partial hydrolysis of the nitrile group | Presence of amide N-H protons in ¹H NMR and a C=O stretch for the amide in IR spectroscopy |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Test the solubility of the crude product in various solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, toluene, and mixtures with hexanes). The ideal solvent will dissolve the compound when hot but have low solubility when cold. Methanol is a commonly used solvent for this compound.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities in the mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase: Silica gel (60-120 or 230-400 mesh).
-
Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine a suitable solvent system. A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is a good starting point. Adjust the ratio to achieve an Rf value of ~0.3 for the desired product.
-
Column Packing: Pack the column with silica gel as a slurry in the non-polar solvent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column.
-
Elution: Elute the column with the chosen mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualization
Caption: Synthesis pathway and common impurity formation.
Caption: Troubleshooting workflow for purification.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. THE DECARBOXYLATION OF ANTHRANILIC ACID | Semantic Scholar [semanticscholar.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 7. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 12. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Rosenmund-von Braun Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 17. synarchive.com [synarchive.com]
Overcoming poor solubility of Methyl 2-amino-5-cyanobenzoate in reaction media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2-amino-5-cyanobenzoate, focusing on challenges related to its solubility in reaction media.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my reaction solvent. What are the first steps I should take?
A1: Initially, confirm the purity of your this compound, as impurities can significantly impact solubility. Subsequently, ensure your solvent is dry and of an appropriate grade for your reaction. Gentle heating and agitation (stirring or sonication) can often facilitate dissolution. If the compound remains insoluble, a systematic solvent screening is recommended to identify a more suitable reaction medium.
Q2: What are some recommended solvents for this compound?
A2: While quantitative solubility data is limited, literature reports successful reactions using this compound in a variety of common organic solvents. Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN) are often effective. Alcohols like methanol (MeOH) and ethanol (EtOH), as well as esters like ethyl acetate (EtOAc), have also been employed. For less polar systems, tetrahydrofuran (THF) and toluene can be considered, although solubility may be more limited.
Q3: I've tried several solvents with limited success. What other strategies can I employ to improve solubility?
A3: If single-solvent systems are inadequate, consider using a co-solvent system. Adding a small amount of a high-polarity solvent in which the compound is more soluble (e.g., DMF or DMSO) to a less polar bulk solvent can significantly enhance overall solubility. Another approach is to increase the reaction temperature, as solubility of solids in liquids generally increases with temperature. However, ensure that the elevated temperature does not negatively impact your reactants or lead to undesired side reactions.
Q4: Can pH be adjusted to improve the solubility of this compound?
A4: Yes, adjusting the pH can influence the solubility of this compound. The presence of the amino group means that in acidic conditions, it can be protonated to form a more polar and potentially more soluble salt. However, this strategy is highly dependent on the stability of your other reagents and the specific reaction conditions. A small-scale test is advisable to determine if pH modification is a viable option for your system.
Q5: Are there any known incompatibilities or stability issues with this compound in certain solvents?
A5: this compound is generally stable under typical organic reaction conditions. However, prolonged heating in protic solvents, especially in the presence of strong acids or bases, could potentially lead to hydrolysis of the methyl ester functionality. It is always good practice to monitor reaction progress by techniques like TLC or LC-MS to check for any degradation of the starting material.
Data Presentation: Solubility of this compound
The following table summarizes the available quantitative and qualitative solubility data for this compound.
| Solvent | Formula | Type | Solubility (at approx. 25 °C) | Notes |
| Water | H₂O | Protic | 0.397 mg/mL (Calculated)[1][2] | Predicted value. Considered "soluble" on the LogS scale.[1][2] Another calculated value suggests lower solubility (0.0413 mg/mL).[1] |
| N,N-Dimethylformamide | C₃H₇NO | Polar Aprotic | Soluble | Commonly used in reactions involving this compound, suggesting good solubility. |
| Dimethyl sulfoxide | C₂H₆OS | Polar Aprotic | Soluble | Another high-polarity solvent frequently used, indicating good solubility. |
| Acetonitrile | C₂H₃N | Polar Aprotic | Moderately Soluble | Often used as a reaction solvent. |
| Methanol | CH₃OH | Protic | Moderately Soluble | Used in syntheses with this compound. |
| Ethanol | C₂H₅OH | Protic | Moderately Soluble | Employed in various reaction setups. |
| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Sparingly Soluble | Used for extraction and chromatography, suggesting some solubility. |
| Tetrahydrofuran | C₄H₈O | Polar Aprotic | Sparingly Soluble | Utilized in specific reaction conditions. |
| Dichloromethane | CH₂Cl₂ | Halogenated | Sparingly Soluble | Mentioned in patent literature for reactions. |
| Toluene | C₇H₈ | Nonpolar | Poorly Soluble | May require heating to achieve dissolution. |
Note: "Soluble," "Moderately Soluble," "Sparingly Soluble," and "Poorly Soluble" are qualitative descriptors based on observations from synthetic procedures in the literature. Quantitative values are provided where available.
Experimental Protocols
Protocol 1: Small-Scale Solubility Screening
Objective: To qualitatively assess the solubility of this compound in a range of solvents.
Materials:
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This compound
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A selection of solvents (e.g., DMF, DMSO, ACN, MeOH, EtOH, EtOAc, THF, Toluene)
-
Small vials (e.g., 1-dram vials) with caps
-
Magnetic stir bar or vortex mixer
-
Spatula
Procedure:
-
Accurately weigh approximately 10 mg of this compound into a clean, dry vial.
-
Add 1 mL of the first solvent to be tested.
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Cap the vial and agitate the mixture vigorously at room temperature for 2-3 minutes using a vortex mixer or by vigorous shaking.
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Visually inspect the vial against a dark background. Note whether the solid has completely dissolved, partially dissolved, or remained insoluble.
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If the solid has not fully dissolved, gently heat the vial (e.g., in a warm water bath up to 50 °C) and continue to agitate. Observe any changes in solubility with increased temperature.
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Record your observations for each solvent tested, categorizing the solubility as "Soluble," "Sparingly Soluble," or "Insoluble" at both room temperature and with heating.
-
Repeat the process for each solvent you wish to screen.
Protocol 2: Optimization of a Co-solvent System
Objective: To determine an effective co-solvent ratio for a reaction where this compound has poor solubility in the primary solvent.
Materials:
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This compound
-
Primary (bulk) reaction solvent (e.g., Toluene)
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Co-solvent with high dissolving power (e.g., DMF)
-
Graduated cylinders or pipettes
-
Stir plate and magnetic stir bar
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Reaction vessel
Procedure:
-
Add the required amount of this compound to the reaction vessel.
-
Add the bulk of the primary solvent (e.g., 80% of the total planned volume).
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Begin stirring the mixture at the intended reaction temperature.
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Slowly add the co-solvent dropwise or in small increments (e.g., 1-2% of the total volume at a time).
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Continue adding the co-solvent until the this compound is fully dissolved.
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Record the final ratio of the primary solvent to the co-solvent.
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Important: Ensure that the addition of the co-solvent does not adversely affect the reaction outcome by running a small-scale trial with the determined co-solvent system.
Visualizations
Caption: Workflow for Overcoming Poor Solubility.
Caption: Troubleshooting Logic for Solubility Issues.
References
Side reactions to avoid during the cyanation of methyl 2-amino-5-bromobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the cyanation of methyl 2-amino-5-bromobenzoate. The following information is designed to help you identify and mitigate common side reactions to improve reaction yield and product purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cyanation reaction is resulting in a low yield of the desired methyl 2-amino-5-cyanobenzoate. What are the potential causes and how can I address them?
A1: Low yields in the palladium-catalyzed cyanation of methyl 2-amino-5-bromobenzoate can stem from several factors. The most common issues are catalyst deactivation, incomplete reaction, and the formation of side products.
Troubleshooting Steps:
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Catalyst Deactivation: The palladium catalyst can be "poisoned" by an excess of cyanide ions. The amino group on your substrate can also coordinate with the palladium center, potentially inhibiting catalytic activity.
-
Solution:
-
Use a cyanide source with low solubility, such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]), to maintain a low concentration of free cyanide ions in the reaction mixture.
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Employ a pre-catalyst that is less susceptible to poisoning.
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Consider the use of bulky phosphine ligands that can protect the palladium center.
-
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution:
-
Increase the reaction time or temperature, monitoring carefully for the formation of degradation products.
-
Ensure efficient stirring to overcome any mass transfer limitations, especially when using heterogeneous reagents.
-
-
-
Sub-optimal Reagents: The quality of your reagents, including the solvent, can significantly impact the reaction outcome.
-
Solution:
-
Use anhydrous solvents, as water can lead to hydrolysis of the nitrile product.
-
Ensure your cyanide source has not degraded.
-
-
Q2: I am observing a significant amount of an amide byproduct, methyl 2-amino-5-carbamoylbenzoate. How can I prevent its formation?
A2: The formation of the corresponding amide is a common side reaction caused by the hydrolysis of the newly formed nitrile group. This can occur if there is water present in the reaction mixture, especially under basic or acidic conditions and at elevated temperatures.
Mitigation Strategies:
-
Strict Anhydrous Conditions:
-
Thoroughly dry all glassware before use.
-
Use anhydrous solvents. Consider distilling solvents over a suitable drying agent.
-
Handle hygroscopic reagents in a glovebox or under an inert atmosphere.
-
-
Control of Reaction pH:
-
If a base is required, choose a non-hydroxide base (e.g., K₂CO₃, Cs₂CO₃) to minimize the presence of water and hydroxide ions.
-
-
Temperature and Time Management:
-
Run the reaction at the lowest effective temperature.
-
Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent over-reaction and subsequent hydrolysis.
-
Q3: Besides the amide, what other side products should I be aware of?
A3: Several other side reactions can occur during the cyanation of methyl 2-amino-5-bromobenzoate:
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Hydrolysis of the Ester: The methyl ester group can be hydrolyzed to a carboxylic acid, particularly if the reaction is run under strongly basic or acidic conditions for an extended period.
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Hydrodehalogenation: The bromo substituent can be replaced by a hydrogen atom, leading to the formation of methyl 2-aminobenzoate. This is more likely to occur if there are sources of hydride in the reaction or under certain catalytic conditions.
-
Homocoupling: Dimerization of the starting material to form a biphenyl derivative can sometimes be observed.
Q4: My reaction workup is complicated by the presence of residual cyanide. What is the recommended procedure for quenching and disposal?
A4: Residual cyanide is highly toxic and must be handled with extreme care.
Quenching and Disposal Protocol:
-
Quenching: The reaction mixture should be cooled to room temperature. A freshly prepared solution of ferrous sulfate (FeSO₄) in aqueous sodium hydroxide (NaOH) can be added to the reaction mixture to form insoluble and less toxic iron cyanides. Alternatively, an oxidizing agent like sodium hypochlorite (bleach) can be used to convert cyanide to the less toxic cyanate. This should be done in a well-ventilated fume hood.
-
Disposal: All waste containing cyanide must be disposed of according to your institution's hazardous waste management guidelines.
Data Presentation: Side Product Formation under Various Conditions
The following table summarizes potential side product formation based on qualitative literature reports. Actual quantitative results will vary based on specific experimental conditions.
| Condition | Primary Side Product | Secondary Side Product(s) | Expected Yield of Main Product |
| High Water Content | Methyl 2-amino-5-carbamoylbenzoate (Amide) | 2-Amino-5-carbamoylbenzoic acid | Low to Moderate |
| Strong Base (e.g., NaOH) | 2-Amino-5-cyanobenzoic acid (Ester Hydrolysis) | Methyl 2-amino-5-carbamoylbenzoate | Low to Moderate |
| Prolonged Reaction Time at High Temp. | Methyl 2-amino-5-carbamoylbenzoate, Decomposition products | 2-Amino-5-cyanobenzoic acid | Variable, often decreased |
| Suboptimal Catalyst System | Methyl 2-aminobenzoate (Hydrodehalogenation), Homocoupling products | Unreacted Starting Material | Low |
Experimental Protocols
Representative Protocol for Palladium-Catalyzed Cyanation of Methyl 2-amino-5-bromobenzoate
This protocol is a general guideline and may require optimization.
Materials:
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Methyl 2-amino-5-bromobenzoate
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Zinc cyanide (Zn(CN)₂) (0.6 equivalents)
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Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
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1,1'-Bis(diphenylphosphino)ferrocene (dppf) (4 mol%)
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Anhydrous N,N-Dimethylformamide (DMF)
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Inert gas (Argon or Nitrogen)
Procedure:
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To a dry Schlenk flask, add methyl 2-amino-5-bromobenzoate, zinc cyanide, Pd₂(dba)₃, and dppf.
-
Evacuate and backfill the flask with an inert gas three times.
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Add anhydrous DMF via syringe.
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Heat the reaction mixture to 120 °C with stirring.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Upon completion, cool the reaction to room temperature.
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Carefully quench any residual cyanide (see Q4).
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Dilute the mixture with ethyl acetate and water.
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Separate the organic layer, and extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Visualizations
Experimental Workflow
Caption: A generalized workflow for the palladium-catalyzed cyanation.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low product yield.
Optimizing temperature and reaction time for Methyl 2-amino-5-cyanobenzoate synthesis
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 2-amino-5-cyanobenzoate, with a focus on optimizing temperature and reaction time.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, particularly in the critical cyanation step.
| Question | Answer |
| Issue 1: My cyanation reaction yield is low or the reaction is incomplete. What are the common causes and solutions? | Low yields in the conversion of Methyl 2-amino-5-bromobenzoate to this compound are a frequent issue. Consider the following troubleshooting steps:1. Catalyst Quality: The quality of the copper(I) cyanide (CuCN) is critical. Ensure it is fresh and has not been excessively exposed to air or moisture, which can deactivate it.[1]2. Reaction Temperature & Time: The reaction often requires high temperatures. Protocols report successful synthesis at 170°C for 4-6 hours.[2] Insufficient temperature or reaction time will lead to incomplete conversion. Conversely, excessively high temperatures or prolonged times can lead to side product formation.3. Solvent Purity: The use of a high-boiling point, anhydrous polar aprotic solvent such as N-methyl-2-pyrrolidinone (NMP) or N,N-dimethylacetamide is common.[2] Ensure the solvent is dry, as water can interfere with the reaction.4. Inert Atmosphere: Purging the reaction vessel with an inert gas like nitrogen or argon before adding reagents can be advantageous to prevent oxidation and deactivation of the catalyst.[3]5. Purity of Starting Material: Ensure the starting material, Methyl 2-amino-5-bromobenzoate, is pure. Impurities can interfere with the catalytic cycle.[1] |
| Issue 2: How can I effectively remove the copper catalyst and other impurities after the cyanation reaction? | Post-reaction purification is essential for obtaining a high-purity product.[1]1. Aqueous Wash: The reaction mixture can be cooled and treated with aqueous ammonia.[2] Ammonia complexes with copper ions, facilitating their removal from the organic product into the aqueous phase. Washing the collected solid with an ammonia solution is an effective step.[2]2. Water Dilution & Filtration: Adding hot water to the cooled reaction mixture can help precipitate the product while keeping inorganic salts dissolved. The solid product can then be isolated by filtration.[2]3. Recrystallization: The final and most effective purification step is recrystallization from a suitable organic solvent, such as ethanol or methanol, to remove any remaining impurities.[1] |
| Issue 3: I am observing the formation of side products. How can I minimize them? | Side product formation is often linked to reaction conditions.1. Temperature Control: Improper temperature control is a major factor. While high heat is needed, exceeding the optimal range (e.g., >200°C) can cause decomposition or unwanted side reactions.[3] Maintain a consistent temperature throughout the reaction.[2]2. Stoichiometry: Use the correct molar ratios of reactants. An excess of the cyanide reagent is typically used, but a large excess may not be beneficial. A cyanide equivalent ratio of no more than 1.25 to 1.5 relative to the starting material is suggested in some methods.[3] |
Frequently Asked Questions (FAQs)
| Question | Answer |
| Q1: What is the most common and effective synthetic route for this compound? | A widely employed synthetic route begins with 2-aminobenzoic acid.[4] The key steps are:1. Bromination: Introduction of a bromine atom at the 5-position of 2-aminobenzoic acid.[4]2. Esterification: Conversion of the carboxylic acid group of 2-amino-5-bromobenzoic acid to a methyl ester, typically using methanol and an acid catalyst (Fischer Esterification).[4][5]3. Cyanation: Replacement of the bromine atom with a cyano group using copper(I) cyanide in a high-boiling solvent.[2] This is a variation of the Rosenmund-von Braun reaction.[5] |
| Q2: What are the optimal temperature and reaction time for the cyanation step? | The optimal conditions can vary depending on the solvent and specific reagents used. However, a well-documented and high-yield procedure involves heating Methyl 2-amino-5-bromo-3-methylbenzoate (a similar substrate) with copper(I) cyanide in N-methyl-2-pyrrolidinone (NMP) at 170°C for 4 hours .[2] Another example using N,N-dimethylacetamide at 170°C for 6 hours has also been reported.[2] Some general methods describe a broader range of 160-200°C for 2 to 24 hours.[3] |
| Q3: What yields and purity can be expected for this synthesis? | With optimized conditions for the cyanation step, yields can be quite high. For example, the reaction of Methyl 2-amino-5-bromo-3-methylbenzoate with CuCN in NMP at 170°C for 4 hours resulted in a yield of 88.2% with a purity of 95.6% (quantitative NMR).[2] Overall yields for multi-step syntheses producing similar compounds are reported in the range of 82-90%.[1] |
| Q4: What are the critical safety precautions for this synthesis? | The cyanation step requires special attention due to the high toxicity of cyanide compounds.[1]• Always handle copper(I) cyanide and any other cyanide reagents in a well-ventilated fume hood.• Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.• Have a cyanide antidote kit readily available and be familiar with its use.• Before disposal, quench any residual cyanide in the reaction mixture and waste with an appropriate oxidizing agent like bleach (sodium hypochlorite).[1] |
Data on Cyanation Reaction Conditions
The following table summarizes quantitative data from various protocols for the cyanation of methyl 2-amino-5-halobenzoate derivatives.
| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Methyl 2-amino-5-bromo-3-methylbenzoate | Copper(I) cyanide | N-methyl-2-pyrrolidinone (NMP) | 170 | 4 | 88.2 | 95.6 | [2] |
| Pentyl 2-amino-5-bromo-3-methylbenzoate | Copper(I) cyanide | N,N-dimethylacetamide | 170 | 6 | - | - | [2] |
| General 2-amino-5-halobenzoic acid derivative | Metal cyanide, Cu(I) salt, Iodide salt | Organic Solvent | 160 - 200 | 2 - 24 | >95 | Excellent | [3] |
| General 2-amino-5-halobenzoic acid derivative | Metal cyanide, Cu(I) salt, Iodide salt | Organic Solvent | 35 - 55 | 2 - 3 | - | - | [3] |
Experimental Protocols
Protocol 1: Esterification of 2-amino-5-bromobenzoic Acid
This protocol describes the protection of the carboxylic acid group via Fischer esterification.
Materials:
-
2-amino-5-bromobenzoic acid
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
Procedure:
-
Suspend 2-amino-5-bromobenzoic acid (1 equivalent) in methanol (approx. 3 mL per mmol of acid).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Heat the mixture to reflux and maintain for 1-2 hours, or until TLC/LCMS indicates completion of the reaction.[4]
-
Cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 2-amino-5-bromobenzoate.
Protocol 2: Cyanation of Methyl 2-amino-5-bromobenzoate
This protocol is based on a high-temperature copper-mediated cyanation.
Materials:
-
Methyl 2-amino-5-bromobenzoate
-
Copper(I) cyanide (CuCN) (approx. 1.02 equivalents)
-
N-methyl-2-pyrrolidinone (NMP), anhydrous
-
Aqueous ammonia (e.g., 12% solution)
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine Methyl 2-amino-5-bromobenzoate (1 equivalent), copper(I) cyanide (1.02 equivalents), and N-methyl-2-pyrrolidinone (approx. 2 mL per g of starting material).[2]
-
Purge the flask with nitrogen gas.
-
Heat the reaction mixture to 170°C and stir for 4 hours.[2]
-
Monitor the reaction progress by TLC or LCMS.
-
After completion, cool the reaction mixture to 120°C.
-
Slowly add hot water (approx. 90°C, ~3.5 mL per g of starting material) to the mixture.[2]
-
Filter the resulting suspension to collect the solid product.
-
Wash the solid sequentially with aqueous ammonia solution and water to remove copper salts.[2]
-
Dry the solid in a vacuum oven at 50°C to obtain crude this compound.[2] Further purification can be achieved by recrystallization.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]
- 3. WO2008082502A2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Troubleshooting incomplete conversion in Methyl 2-amino-5-cyanobenzoate reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with the synthesis of Methyl 2-amino-5-cyanobenzoate, particularly focusing on issues of incomplete conversion.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My cyanation reaction of Methyl 2-amino-5-bromobenzoate is not going to completion. What are the common causes and how can I troubleshoot this?
Incomplete conversion in the cyanation of Methyl 2-amino-5-bromobenzoate is a frequent issue. The underlying cause often depends on the chosen synthetic route, typically either a traditional copper-catalyzed Rosenmund-von Braun reaction or a more modern palladium-catalyzed approach.
Troubleshooting for Rosenmund-von Braun (Copper-Catalyzed) Cyanation:
The Rosenmund-von Braun reaction typically involves heating an aryl halide with a stoichiometric amount of copper(I) cyanide (CuCN) in a high-boiling polar solvent.[1][2][3]
Potential Cause 1: Poor Quality or Deactivated Copper(I) Cyanide
-
Solution: The quality of CuCN is critical. Ensure it is fresh and has not been excessively exposed to air and moisture, which can lead to deactivation. It is advisable to use freshly purchased, high-purity CuCN or to purify the reagent before use.
Potential Cause 2: Insufficient Reaction Temperature or Time
-
Solution: Traditional Rosenmund-von Braun reactions often require high temperatures (150-200 °C) to proceed effectively.[2] If the reaction is sluggish, consider gradually increasing the temperature. Additionally, extending the reaction time can also drive the reaction towards completion. Monitoring the reaction progress by TLC or GC/LC-MS is crucial to determine the optimal reaction time.
Potential Cause 3: Inappropriate Solvent
-
Solution: High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are typically used.[1] Ensure the solvent is anhydrous, as water can interfere with the reaction. If solubility of the starting material is an issue, consider alternative solvents.
Potential Cause 4: Product Inhibition or Catalyst Deactivation
-
Solution: The product, an aryl nitrile, can sometimes coordinate to the copper, inhibiting its reactivity. While challenging to avoid completely, ensuring efficient stirring to maintain a homogeneous reaction mixture can help. In some cases, the use of additives like L-proline has been shown to promote the reaction at lower temperatures.[4]
Troubleshooting for Palladium-Catalyzed Cyanation:
Palladium-catalyzed cyanations offer a milder and often more efficient alternative to the Rosenmund-von Braun reaction.[5][6][7] These reactions typically employ a palladium catalyst, a phosphine ligand, and a cyanide source such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]).[5][8]
Potential Cause 1: Catalyst Poisoning by Cyanide
-
Solution: Cyanide ions can strongly bind to and deactivate the palladium catalyst.[5] Using a cyanide source with a slow release of cyanide ions, such as K₄[Fe(CN)₆], can mitigate this issue.[5][9] Alternatively, using specific ligands that protect the palladium center is crucial.
Potential Cause 2: Inefficient Stirring or Mass Transfer Issues
-
Solution: For heterogeneous reactions or reactions with multiple phases (e.g., using aqueous K₄[Fe(CN)₆]), efficient stirring is absolutely essential to ensure proper mixing and reaction progress.[5] Inadequate stirring can lead to localized high concentrations of reagents and incomplete conversion.[5]
Potential Cause 3: Presence of Oxygen or Water
-
Solution: Many palladium catalysts are sensitive to oxygen.[10] It is critical to degas the solvent and maintain an inert atmosphere (e.g., under nitrogen or argon) throughout the reaction.[10] For reactions requiring anhydrous conditions, ensure all reagents and solvents are thoroughly dried.
Potential Cause 4: Incorrect Ligand or Catalyst Loading
-
Solution: The choice of ligand is crucial for a successful palladium-catalyzed cyanation. Ligands like XPhos and dppf are commonly used.[5][8] If the reaction is not proceeding, screening different ligands may be necessary. Additionally, ensure the correct catalyst and ligand loading are used, as too low a concentration can result in a slow or stalled reaction.
Potential Cause 5: Purity of the Starting Material
-
Solution: Impurities in the starting Methyl 2-amino-5-bromobenzoate can interfere with the catalytic cycle. Ensure the starting material is of high purity. Purification of the starting material by recrystallization or column chromatography may be necessary.
Data Presentation
Table 1: Comparison of Typical Reaction Conditions for Cyanation of Aryl Bromides
| Parameter | Rosenmund-von Braun | Palladium-Catalyzed |
| Cyanide Source | Copper(I) Cyanide (CuCN) (stoichiometric) | Zinc Cyanide (Zn(CN)₂), Potassium Ferrocyanide (K₄[Fe(CN)₆]) (catalytic or stoichiometric) |
| Catalyst | None (CuCN is the reagent) | Pd(0) or Pd(II) complexes (e.g., Pd/C, Pd(OAc)₂, Pd₂(dba)₃) |
| Ligand | None | Phosphine ligands (e.g., dppf, XPhos) |
| Solvent | High-boiling polar aprotic (e.g., DMF, NMP) | Aprotic polar (e.g., DMAc, Dioxane), sometimes with water |
| Temperature | High (150-200 °C) | Milder (80-120 °C) |
| Common Issues | Harsh conditions, difficult purification | Catalyst poisoning, sensitivity to air and water |
Experimental Protocols
Protocol 1: Rosenmund-von Braun Cyanation of Methyl 2-amino-5-bromobenzoate (Literature Example for a similar substrate)
This protocol is adapted from a procedure for a similar substrate and may require optimization.[11]
-
To a reaction flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add Methyl 2-amino-5-bromobenzoate (1.0 equiv) and copper(I) cyanide (1.0-1.2 equiv).
-
Add anhydrous N-methyl-2-pyrrolidone (NMP) as the solvent.
-
Heat the reaction mixture to 170 °C under a nitrogen atmosphere and stir vigorously for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to 120 °C and carefully add hot water (90 °C).
-
Filter the resulting suspension.
-
Wash the solid with an aqueous ammonia solution to remove copper salts, followed by washing with water.
-
Dry the solid under vacuum to obtain the crude this compound.
-
Further purification can be achieved by recrystallization or column chromatography.
Protocol 2: Palladium-Catalyzed Cyanation of Methyl 2-amino-5-bromobenzoate
This is a general protocol and may require optimization for the specific substrate.[5]
-
To a screw-top reaction tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., 0.2 mol%), the phosphine ligand (e.g., 0.2 mol%), and potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.5 equiv).
-
Add Methyl 2-amino-5-bromobenzoate (1.0 equiv).
-
Seal the tube with a Teflon-lined screw cap and evacuate and backfill with nitrogen (repeat three times).
-
Add degassed dioxane and a degassed 0.05 M aqueous solution of potassium acetate (KOAc) via syringe in a 1:1 ratio.
-
Place the reaction tube in a preheated oil bath at 100 °C and stir vigorously for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mandatory Visualization
References
- 1. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 2. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]
Scaling up the synthesis of Methyl 2-amino-5-cyanobenzoate for pilot production
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals involved in scaling up the synthesis of Methyl 2-amino-5-cyanobenzoate. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and critical safety information.
Frequently Asked Questions (FAQs)
Q1: What is a common and effective synthetic route for scaling up the production of this compound?
A1: A widely employed synthetic route for pilot-scale production starts from Methyl 2-amino-3-methylbenzoate. The key steps are:
-
Bromination: Introduction of a bromine atom at the 5-position using a mixture of hydrogen bromide and hydrogen peroxide.[1]
-
Cyanation: Replacement of the bromine atom with a cyano group using a cyanide source, most commonly copper(I) cyanide, in a suitable solvent like N-methyl-2-pyrrolidinone (NMP).[1]
This route is advantageous for scale-up due to the availability of starting materials and the robustness of the reactions.
Q2: What are the expected yields and purity for this synthesis at a pilot scale?
A2: With optimized conditions, the overall yield for the synthesis can be in the range of 85-90%, with a purity of approximately 95% or higher as determined by HPLC and quantitative NMR.[1] Specific yields for each step are detailed in the Quantitative Data Summary section.
Q3: What are the most critical safety precautions to consider during this synthesis?
A3: The cyanation step is the most hazardous due to the high toxicity of copper(I) cyanide.[2]
-
Handling: Always handle cyanide reagents in a dedicated, well-ventilated fume hood or an enclosed reactor system.[2]
-
PPE: Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[2]
-
Emergency: Ensure a cyanide antidote kit is readily available and personnel are trained in its use.
-
Waste Disposal: Quench any residual cyanide in the reaction mixture and waste streams with an appropriate oxidizing agent (e.g., sodium hypochlorite solution) before disposal according to regulations.[2]
Experimental Workflow Visualization
Caption: Overall experimental workflow for the synthesis.
Troubleshooting Guide
Issue 1: Low Yield or Incomplete Reaction During Bromination
-
Question: My bromination of Methyl 2-amino-3-methylbenzoate is showing low conversion to the desired 5-bromo product. What are the likely causes and solutions?
-
Answer:
-
Temperature Control: The reaction temperature should be carefully controlled and kept below 70°C. Exceeding this temperature can lead to the formation of side products and degradation.[1]
-
Reagent Addition: The dropwise addition of hydrogen peroxide is critical. A fast addition rate can cause temperature spikes and reduce selectivity. Ensure slow, controlled addition over a period of 2 hours for pilot-scale batches.[1]
-
Purity of Starting Material: Verify the purity of the initial Methyl 2-amino-3-methylbenzoate. Impurities can interfere with the reaction.
-
Post-Reaction Quenching: Ensure that residual peroxide is effectively quenched with a reducing agent like sodium bisulfite (NaHSO₃) before workup. A positive peroxide test indicates incomplete quenching, which can affect isolation.[1]
-
Issue 2: Incomplete Cyanation and High Levels of Brominated Impurity
-
Question: The cyanation of Methyl 2-amino-5-bromo-3-methylbenzoate is not proceeding to completion, leaving significant starting material. How can this be improved?
-
Answer:
-
Catalyst Quality: The quality of copper(I) cyanide is paramount.[2] It is highly sensitive to air and moisture. Ensure you are using fresh, high-purity CuCN from a sealed container. On a pilot scale, procurement and storage logistics are critical.
-
Reaction Temperature & Time: The reaction requires a high temperature, typically around 170°C, for a sufficient duration (e.g., 4 hours) to drive the reaction to completion.[1] Ensure your reactor can safely and consistently maintain this temperature.
-
Solvent Quality: The solvent, N-methyl-2-pyrrolidinone (NMP), must be anhydrous. Water content can inhibit the reaction. Use a dry, high-purity grade of NMP.
-
Agitation: In a large reactor, insufficient agitation can lead to poor mixing of the slurry (CuCN is a solid), causing localized concentration gradients and incomplete reaction. Ensure the agitation speed is optimized for the reactor geometry and scale.
-
Caption: Troubleshooting logic for incomplete cyanation.
Issue 3: Product Purification Challenges and Residual Copper
-
Question: The final product has a gray color and contains high levels of residual copper. How can the purification process be improved?
-
Answer:
-
Ammonia Washing: The workup procedure must include thorough washing of the isolated solid with an aqueous ammonia solution (e.g., 12% NH₃).[1] Ammonia complexes with copper ions, helping to solubilize and remove them from the product. Multiple washes may be necessary.
-
Chelating Agents: For persistent copper contamination, consider adding a water-soluble copper chelating agent during the workup phase to enhance the removal of copper salts.[3]
-
Recrystallization: If purity issues persist, recrystallization from a suitable organic solvent such as ethanol or methanol can be an effective final purification step.[2] This will also help improve the product's color and crystalline form.
-
Quantitative Data Summary
The following tables summarize typical quantitative data for the pilot-scale synthesis process.
Table 1: Reagent Quantities and Reaction Conditions
| Step | Reagent | Molar Ratio (to starting material) | Temperature | Duration |
|---|---|---|---|---|
| Bromination | Methyl 2-amino-3-methylbenzoate | 1.0 | 30°C -> <70°C | 3 hours |
| Hydrogen Bromide (48%) | 1.05 | - | - | |
| Hydrogen Peroxide (30%) | 1.1 | - | (2 hr addition) | |
| Cyanation | Methyl 2-amino-5-bromo-3-methylbenzoate | 1.0 | 170°C | 4 hours |
| Copper(I) Cyanide | 1.02 | - | - |
| | N-methyl-2-pyrrolidinone (NMP) | ~4 mL per g | - | - |
Table 2: Typical Yields and Purity
| Stage | Product | Yield (% of theory) | Purity (by qNMR/HPLC) |
|---|---|---|---|
| After Bromination | Methyl 2-amino-5-bromo-3-methylbenzoate | ~95-98% | >96% |
| After Cyanation & Workup | Methyl 2-amino-5-cyano-3-methylbenzoate | ~88% | >95% |
| Overall Yield | - | ~85-90% | - |
(Data adapted from patent literature describing a similar synthesis).[1]
Detailed Experimental Protocols
Protocol 1: Synthesis of Methyl 2-amino-5-bromo-3-methylbenzoate
-
Charge the reactor with Methyl 2-amino-3-methylbenzoate (1.0 eq) and water (approx. 1.7 L/kg).
-
Begin agitation and at 30°C, gradually add hydrogen bromide (48% aqueous solution, 1.05 eq). A suspension will form.
-
Slowly add hydrogen peroxide (30% aqueous solution, 1.1 eq) dropwise over 2 hours, ensuring the internal temperature does not exceed 70°C.
-
After the addition is complete, continue stirring for 1 hour.
-
Perform a peroxide test. If positive, add a sodium bisulfite solution (e.g., 39% aqueous) portion-wise until the test is negative.
-
Adjust the pH of the suspension to 7-8 by adding sodium carbonate.
-
Filter the solid product, wash with water, and dry under vacuum to yield the brominated intermediate.
Protocol 2: Synthesis of Methyl 2-amino-5-cyano-3-methylbenzoate
-
Charge a suitable, dry reactor with Methyl 2-amino-5-bromo-3-methylbenzoate (1.0 eq), copper(I) cyanide (1.02 eq), and N-methyl-2-pyrrolidinone (NMP).[1]
-
Under an inert atmosphere (e.g., nitrogen), heat the agitated mixture to 170°C and hold for 4 hours.[1]
-
Cool the reaction mixture to 120°C.
-
Carefully add hot water (90°C) dropwise over 30 minutes. A suspension will form.
-
Filter the resulting solid.
-
Wash the solid cake thoroughly, first with an aqueous ammonia solution (e.g., 12%) multiple times, followed by several washes with water to remove residual copper salts and NMP.[1]
-
Dry the final product in a vacuum oven at 50°C to yield Methyl 2-amino-5-cyano-3-methylbenzoate as a solid.[1]
References
Preventing degradation of Methyl 2-amino-5-cyanobenzoate during workup
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the degradation of Methyl 2-amino-5-cyanobenzoate during experimental workup procedures. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the stability of this compound to ensure the integrity of your research and development projects.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound during workup?
A1: this compound is susceptible to two primary degradation pathways during workup:
-
Hydrolysis: The ester and cyano groups can undergo hydrolysis under acidic or basic conditions. The ester hydrolysis yields 2-amino-5-cyanobenzoic acid, while the nitrile hydrolysis can lead to the formation of a carboxamide intermediate and ultimately the corresponding carboxylic acid.
-
Oxidation: The aromatic amino group is prone to oxidation, which can be accelerated by exposure to air, light, and certain metal ions. This can lead to the formation of colored impurities and byproducts, including nitroso and nitro compounds, as well as polymeric materials.
Q2: What are the optimal pH and temperature ranges to maintain the stability of this compound during aqueous workup?
A2: To minimize degradation, it is recommended to perform aqueous workups under neutral or slightly acidic conditions (pH 6-7) and at reduced temperatures (0-5 °C). Both strongly acidic and strongly basic conditions should be avoided as they can catalyze the hydrolysis of the ester and nitrile functionalities. Elevated temperatures will accelerate the rates of both hydrolysis and oxidation.
Q3: How can I visually identify potential degradation of my product?
A3: Degradation of this compound can often be observed visually. The pure compound is typically a pale yellow crystalline powder.[1] The appearance of a distinct yellow, orange, or brown coloration in your sample can indicate the formation of oxidation byproducts. Additionally, the presence of insoluble material in your organic extracts may suggest the formation of polymeric degradation products or the precipitation of hydrolyzed carboxylic acid derivatives.
Q4: What analytical techniques are recommended for detecting and quantifying the degradation of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for monitoring the purity of this compound and quantifying any degradation products. Thin-Layer Chromatography (TLC) can also be a useful tool for rapid, qualitative assessment of the reaction progress and the presence of impurities during the workup process.
Troubleshooting Guides
Issue 1: Low yield and isolation of an unexpected water-soluble byproduct.
-
Symptom: After extraction and solvent evaporation, the yield of this compound is significantly lower than expected. Analysis of the aqueous layer reveals the presence of a new, more polar compound.
-
Potential Cause: Hydrolysis of the methyl ester to the corresponding carboxylic acid (2-amino-5-cyanobenzoic acid) during an overly acidic or basic aqueous wash. The resulting carboxylate salt would be water-soluble and lost to the aqueous phase.
-
Troubleshooting Steps:
-
pH Control: During aqueous washes, ensure the pH is maintained between 6 and 7. Use dilute, buffered solutions (e.g., saturated sodium bicarbonate, dilute phosphate buffer) for neutralization steps and perform them quickly at low temperatures.
-
Extraction of Acidic Byproduct: If hydrolysis has occurred, acidify the aqueous layer to a pH of ~4 with a dilute acid (e.g., 1 M HCl) and extract with a suitable organic solvent (e.g., ethyl acetate) to recover the carboxylic acid byproduct. This can help to confirm the source of the yield loss.
-
Issue 2: The isolated product is highly colored (yellow/brown).
-
Symptom: The final isolated product, which should be a pale yellow solid, is intensely colored.
-
Potential Cause: Oxidation of the 2-amino group. This can be caused by prolonged exposure to atmospheric oxygen, elevated temperatures during workup, or the presence of oxidizing agents or metal catalysts.
-
Troubleshooting Steps:
-
Inert Atmosphere: Whenever possible, perform the workup and solvent evaporation steps under an inert atmosphere (e.g., nitrogen or argon).
-
Degassing Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Temperature Control: Keep all workup steps, including extractions and washes, at a low temperature (0-5 °C).
-
Antioxidants: In some cases, adding a small amount of an antioxidant, such as sodium thiosulfate or sodium sulfite, to the aqueous wash can help to mitigate oxidation.
-
Purification: The colored impurities can often be removed by column chromatography or recrystallization.
-
Data Presentation: Stability of Aminobenzonitrile Derivatives
The following tables provide representative data on the stability of aminobenzonitrile derivatives under various conditions. While this data is not for this compound specifically, it offers valuable insights into the expected stability profile.
Table 1: Representative Hydrolytic Stability of an Aminobenzonitrile Derivative
| pH Condition | Temperature (°C) | Time (hours) | Approximate Degradation (%) | Primary Degradation Product |
| 2 (0.01 M HCl) | 25 | 24 | 15-25 | 2-Amino-5-cyanobenzoic acid |
| 7 (Phosphate Buffer) | 25 | 24 | < 2 | - |
| 10 (Carbonate Buffer) | 25 | 24 | 10-20 | 2-Amino-5-cyanobenzoic acid |
| 7 (Phosphate Buffer) | 50 | 24 | 5-10 | 2-Amino-5-cyanobenzoic acid |
Table 2: Representative Oxidative Stability of a Substituted Aniline
| Oxidizing Condition | Temperature (°C) | Time (hours) | Approximate Degradation (%) |
| Air (in solution, exposed to light) | 25 | 24 | 5-15 |
| Air (in solution, dark) | 25 | 24 | < 5 |
| 3% H₂O₂ in Methanol | 25 | 4 | > 90 |
Experimental Protocols
Detailed Workup and Purification Protocol for this compound
This protocol is based on the synthesis of Methyl 2-amino-5-cyano-3-methylbenzoate from its corresponding bromo-precursor and is adapted for this compound.[2]
1. Reaction Quenching and Initial Workup:
-
Upon completion of the cyanation reaction (e.g., from Methyl 2-amino-5-bromobenzoate using CuCN in a solvent like NMP), cool the reaction mixture to approximately 120 °C.
-
Slowly add hot water (around 90 °C) to the reaction mixture with vigorous stirring. This will precipitate the crude product and help to dissolve inorganic salts.
-
Filter the resulting suspension while still warm.
2. Washing to Remove Impurities:
-
Wash the collected solid sequentially with a warm aqueous ammonia solution (e.g., 10-15% v/v). This step is crucial for removing residual copper salts, which can catalyze oxidation.
-
Follow the ammonia wash with several washes of hot water to remove any remaining ammonia and other water-soluble impurities.
3. Drying the Crude Product:
-
Dry the washed solid thoroughly in a vacuum oven at a moderate temperature (e.g., 50 °C) until a constant weight is achieved.
4. Purification by Column Chromatography (if necessary):
-
If the dried product contains significant colored impurities or byproducts, further purification by column chromatography on silica gel is recommended.
-
A suitable eluent system would typically be a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. The polarity of the eluent can be gradually increased to first elute non-polar impurities and then the desired product.
5. Recrystallization for Final Purity:
-
For obtaining a highly pure product, recrystallization is an effective final step.
-
Suitable solvents for recrystallization include ethanol, methanol, or a mixture of ethyl acetate and hexanes. Dissolve the crude product in a minimal amount of the hot solvent, and then allow it to cool slowly to induce the formation of well-defined crystals.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Mandatory Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Recommended workup and purification workflow.
Caption: Troubleshooting logic for common workup issues.
References
Technical Support Center: Efficient Synthesis of Methyl 2-amino-5-cyanobenzoate Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of Methyl 2-amino-5-cyanobenzoate derivatives. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a comparative analysis of various catalytic systems.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and efficient method is the palladium-catalyzed cyanation of an aryl halide precursor, typically Methyl 2-amino-5-bromobenzoate. This cross-coupling reaction offers high yields and good functional group tolerance under relatively mild conditions.
Q2: My cyanation reaction is showing low to no yield. What are the primary causes?
A2: Low yields in palladium-catalyzed cyanation are often attributed to a few critical factors:
-
Catalyst Deactivation: Cyanide ions can act as a poison to the palladium catalyst by strongly coordinating to the metal center and forming inactive complexes.[1][2][3]
-
Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to the oxidation of the catalyst, rendering it inactive.
-
Presence of Water: Moisture can be detrimental to the reaction, leading to the hydrolysis of cyanide and the formation of off-cycle palladium species.[2][4] Rigorously anhydrous conditions are often recommended, especially when using alkali metal cyanides.[1]
-
Poor Reagent Quality: The purity of the starting materials, particularly the aryl halide and the cyanide source, is crucial. Impurities can interfere with the catalytic cycle.
Q3: How can I prevent palladium catalyst deactivation by cyanide?
A3: Several strategies can be employed to mitigate catalyst poisoning by cyanide:
-
Use of Less Soluble Cyanide Sources: Utilizing cyanide sources with low solubility in the reaction solvent, such as Zn(CN)₂ or K₄[Fe(CN)₆], helps to maintain a low concentration of free cyanide ions in the solution.[1]
-
Additives: The addition of certain additives can help to protect the catalyst.
-
Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands can stabilize the palladium center and promote the desired catalytic cycle.
Q4: What are the key safety precautions when handling cyanide reagents?
A4: Cyanide compounds are highly toxic and require strict safety protocols:
-
Engineering Controls: Always handle solid cyanides and cyanide-containing reaction mixtures in a certified chemical fume hood.[3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[3]
-
Avoid Acidic Conditions: Never mix cyanide salts with acids, as this will generate highly toxic hydrogen cyanide (HCN) gas.[3]
-
Emergency Preparedness: Be aware of the location of your laboratory's safety shower, eyewash station, and cyanide antidote kit. Never work alone when handling cyanides.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low or No Product Formation | Catalyst deactivation by cyanide. | Use a less soluble cyanide source like Zn(CN)₂ or K₄[Fe(CN)₆].[1] Consider using a pre-catalyst that is less susceptible to poisoning. |
| Inactive catalyst due to oxidation. | Ensure all solvents and reagents are thoroughly degassed. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction. | |
| Presence of moisture. | Use anhydrous solvents and reagents. Dry glassware thoroughly before use. | |
| Incorrect reaction temperature. | Optimize the reaction temperature. While higher temperatures can increase reaction rates, they may also lead to catalyst decomposition or side reactions. | |
| Formation of Side Products | Reaction with N-H bond of the amino group. | N-protection of the amino group on the starting material may be necessary in some cases, although many modern catalyst systems tolerate free N-H groups.[1] |
| Hydrolysis of the ester group. | Ensure the reaction conditions are not overly basic, which could promote ester hydrolysis. | |
| Incomplete Reaction | Insufficient reaction time. | Monitor the reaction progress using TLC or GC-MS and allow it to proceed until the starting material is consumed. |
| Low catalyst loading. | While low catalyst loading is desirable, it may be insufficient for complete conversion. A slight increase in the catalyst or ligand amount could be beneficial.[1] |
Data Presentation: Comparison of Catalyst Systems
The following tables summarize quantitative data for various palladium-catalyzed cyanation reactions relevant to the synthesis of this compound derivatives.
Table 1: Cyanation of Aryl Chlorides and Bromides using K₄[Fe(CN)₆]
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Palladacycle P1 | L1 | KOAc | Dioxane/H₂O | 100 | 1 | 98 | [1] |
| Pd(dppf)Cl₂ | - | Na₂CO₃ | H₂O (micellar) | 80 | 16 | 94 | [5] |
| Pd(OAc)₂ | XPhos | K₂CO₃ | PEG-400/H₂O | 120 | - | Good to Excellent | [6] |
Table 2: Cyanation of Aryl Halides and Triflates using Zn(CN)₂
| Catalyst Precursor | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Palladacycle P1 | - | THF/H₂O | rt - 40 | 18 | 93 | [7] |
| (dppf)Pd | - | - | - | - | Similar to K₄[Fe(CN)₆] | [1] |
Note: Yields are highly substrate-dependent and the conditions listed serve as a starting point for optimization.
Experimental Protocols
General Procedure for Palladium-Catalyzed Cyanation of Methyl 2-amino-5-bromobenzoate
This protocol is a generalized procedure based on common practices in the literature.[1]
Materials:
-
Methyl 2-amino-5-bromobenzoate
-
Palladium pre-catalyst (e.g., Palladacycle P1 or Pd(dppf)Cl₂)
-
Ligand (if required by the pre-catalyst, e.g., L1)
-
Cyanide source (e.g., K₄[Fe(CN)₆]·3H₂O or Zn(CN)₂)
-
Base (e.g., KOAc or Na₂CO₃)
-
Anhydrous, degassed solvent (e.g., Dioxane/Water mixture)
-
Magnetic stir bar
-
Schlenk tube or similar reaction vessel
Procedure:
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add the palladium pre-catalyst, ligand (if necessary), and the cyanide source.
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Reagent Addition: Add Methyl 2-amino-5-bromobenzoate and the base to the reaction vessel.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizations
Logical Relationships and Workflows
Caption: General experimental workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting low yields in the cyanation reaction.
Signaling Pathway: Palladium-Catalyzed Cyanation Cycle
Caption: The catalytic cycle for palladium-catalyzed cyanation of aryl halides.
References
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Managing exothermic reactions in the synthesis of Methyl 2-amino-5-cyanobenzoate
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals involved in the synthesis of Methyl 2-amino-5-cyanobenzoate. The focus is on safely managing exothermic reactions and addressing common challenges encountered during this multi-step synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound and what are the key exothermic steps?
A1: A prevalent synthetic route starts with Methyl 2-aminobenzoate (methyl anthranilate). The key steps are:
-
Diazotization: The conversion of the primary aromatic amine of methyl anthranilate into a diazonium salt. This step is highly exothermic and requires strict temperature control.[1][2][3]
-
Sandmeyer Cyanation: The introduction of the cyano group by reacting the diazonium salt with a cyanide source, typically copper(I) cyanide.[4][5][6] This reaction can also be exothermic and involves hazardous materials.
Q2: My diazotization reaction is turning dark brown/black with vigorous gas evolution. What is happening and what should I do?
A2: This indicates a runaway reaction, likely due to the decomposition of the unstable diazonium salt.[1] Diazonium salts are thermally sensitive and can decompose rapidly at temperatures above 5°C, leading to the formation of phenols and other byproducts.[1]
-
Immediate Action: If it is safe to do so, immediately immerse the reaction vessel in a larger ice-salt bath to rapidly cool it. If the reaction becomes uncontrollable, evacuate the area and follow your laboratory's emergency procedures.
-
Prevention: Ensure your cooling bath is maintained at a very low temperature (0-5°C) throughout the addition of the sodium nitrite solution.[1] Add the nitrite solution very slowly (dropwise) with vigorous stirring to ensure efficient heat dissipation. Continuously monitor the internal temperature of the reaction mixture with a thermometer.
Q3: What are the primary safety concerns associated with the Sandmeyer cyanation step?
A3: The Sandmeyer cyanation poses two main hazards:
-
Toxicity of Cyanide: Copper(I) cyanide and other cyanide sources are highly toxic if ingested, inhaled, or absorbed through the skin.[7][8][9] Contact with acids will liberate highly toxic hydrogen cyanide (HCN) gas.[7][8] All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[7][8]
-
Instability of Diazonium Salts: As with the diazotization step, the diazonium salt intermediate is thermally unstable and can decompose explosively, especially if isolated in a dry state.[10] It is crucial to use the diazonium salt solution immediately after its preparation and to keep it cold.
Q4: My final product yield is very low. What are the potential causes?
A4: Low yields can arise from several factors:
-
Incomplete Diazotization: Ensure a slight excess of nitrous acid is present at the end of the diazotization step. This can be verified using starch-iodide paper, which will turn blue in the presence of excess nitrous acid.[1]
-
Premature Decomposition of the Diazonium Salt: Maintaining a low temperature (0-5°C) is critical to prevent the diazonium salt from decomposing before it can react in the cyanation step.[1]
-
Issues with the Copper(I) Cyanide: The quality of the copper(I) cyanide is important. It should be fresh and protected from air and moisture.
-
Side Reactions: The formation of byproducts such as phenols (from reaction with water) or biaryl compounds can reduce the yield of the desired nitrile.[1][5]
Q5: How can I quench the reaction and dispose of residual diazonium salts and cyanide waste?
A5: Unreacted diazonium salts should be safely quenched before workup and disposal. This can be achieved by adding a reducing agent like hypophosphorous acid or by reacting it with an electron-rich phenol. For cyanide waste, it must be treated with an oxidizing agent (e.g., sodium hypochlorite or hydrogen peroxide) under basic conditions to convert the cyanide to the much less toxic cyanate. Always follow your institution's specific waste disposal protocols.
Troubleshooting Guides
Problem 1: Runaway Exothermic Reaction During Diazotization
| Symptom | Potential Cause | Recommended Solution |
| Rapid temperature increase (>10°C), vigorous gas (N₂) evolution, dark coloration of the reaction mixture. | Inadequate cooling, too rapid addition of sodium nitrite solution. | 1. Immediate Action: Stop the addition of sodium nitrite and apply emergency cooling (e.g., larger ice-salt bath, addition of pre-chilled solvent if compatible).2. Prevention: Maintain an internal reaction temperature between 0-5°C.[1] Use a dropping funnel for slow, controlled addition of the nitrite solution. Ensure vigorous stirring to promote even heat distribution. |
Problem 2: Low Yield in the Sandmeyer Cyanation Step
| Symptom | Potential Cause | Recommended Solution |
| Low yield of this compound, with the potential presence of methyl salicylate as a byproduct. | 1. Decomposition of the diazonium salt before cyanation.2. Incomplete reaction with copper(I) cyanide.3. Reaction of the diazonium salt with water.[1] | 1. Ensure the diazonium salt solution is kept cold (0-5°C) and is added promptly to the cyanide solution.2. Use fresh, high-quality copper(I) cyanide. Consider using a phase-transfer catalyst like dibenzo-18-crown-6 to improve reactivity.[4]3. Minimize the amount of water in the cyanation step if possible, although this can be challenging as the diazotization is performed in an aqueous medium. |
Problem 3: Formation of Impurities and Side Products
| Symptom | Potential Cause | Recommended Solution |
| Presence of multiple spots on TLC, complex NMR spectrum of the crude product. | 1. Formation of phenols due to diazonium salt decomposition.2. Formation of biaryl compounds.[5]3. Incomplete cyanation leading to residual starting materials. | 1. Strict temperature control is paramount.[1]2. Optimize the reaction conditions (e.g., catalyst, solvent, temperature) to favor the desired cyanation reaction.3. Monitor the reaction progress using TLC or HPLC to ensure complete consumption of the starting material. |
Quantitative Data Summary
The following table summarizes typical reaction parameters for the key steps in the synthesis of this compound and related compounds. Note that optimal conditions may vary depending on the specific scale and equipment used.
| Parameter | Diazotization of Methyl Anthranilate | Sandmeyer Cyanation |
| Starting Material | Methyl 2-aminobenzoate | Methyl 2-amino-5-diazoniumbenzoate |
| Key Reagents | NaNO₂, HCl (or H₂SO₄)[11][12] | CuCN, NaCN[10] |
| Solvent | Water, Acid | Water, NMP, or other polar aprotic solvent |
| Temperature | 0-5°C[1][11][12] | Can range from room temperature to 170°C, depending on the specific procedure.[4][13] |
| Reaction Time | 30-60 minutes | 2-4 hours |
| Typical Yield | (Used in situ) | 52-93% (for analogous compounds)[4] |
Experimental Protocols
Protocol 1: Diazotization of Methyl 2-aminobenzoate
Materials:
-
Methyl 2-aminobenzoate
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Starch-iodide paper
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add Methyl 2-aminobenzoate.
-
Add a mixture of water and concentrated HCl. Stir until the amine salt is fully dissolved or a fine slurry is formed.
-
Cool the flask in an ice-salt bath to an internal temperature of 0-5°C.[11]
-
In a separate beaker, prepare a solution of sodium nitrite in cold water.
-
Slowly add the sodium nitrite solution dropwise to the stirred amine salt solution, ensuring the internal temperature does not exceed 5°C.[11]
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5°C.
-
Check for the presence of excess nitrous acid by touching a drop of the reaction mixture to starch-iodide paper. A blue-black color indicates the reaction is complete.[1]
-
The resulting cold diazonium salt solution should be used immediately in the next step.
Protocol 2: Sandmeyer Cyanation
Materials:
-
Cold diazonium salt solution from Protocol 1
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN) (optional, but can improve solubility and reactivity)
-
Water
-
Appropriate workup and extraction solvents (e.g., ethyl acetate)
Procedure:
-
Caution: Perform this entire procedure in a well-ventilated fume hood. Wear appropriate PPE, including gloves, safety goggles, and a lab coat.[7][8]
-
In a separate reaction vessel, prepare a solution or suspension of copper(I) cyanide (and sodium cyanide, if used) in water.
-
Gently warm the cyanide solution to the desired reaction temperature (this can vary, consult literature for specific substrate).
-
Slowly and carefully add the cold diazonium salt solution from Protocol 1 to the cyanide solution. Vigorous gas evolution (N₂) will occur. Control the addition rate to manage the effervescence.
-
After the addition is complete, continue stirring the reaction mixture at the set temperature for 2-4 hours, or until reaction completion is confirmed by TLC or HPLC.
-
Cool the reaction mixture to room temperature.
-
Perform a suitable workup, which may include neutralizing any remaining acid, filtering off any solids, and extracting the product with an organic solvent.
-
The organic layers are then combined, dried, and the solvent is removed under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Visualizations
Caption: Workflow for managing exothermic reactions in the synthesis of this compound.
Caption: Logical relationship diagram for troubleshooting low yields in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Diazotisation [organic-chemistry.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. nj.gov [nj.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. CH204 Organic Chemistry Laboratory II Diazotization: | Chegg.com [chegg.com]
- 12. chegg.com [chegg.com]
- 13. US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Purity Determination of Methyl 2-amino-5-cyanobenzoate
Introduction
Methyl 2-amino-5-cyanobenzoate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Ensuring its purity is critical for the quality, safety, and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and versatility.[2] This guide provides a comprehensive comparison of an optimized HPLC method for determining the purity of this compound against alternative analytical techniques. The information is intended for researchers, scientists, and drug development professionals to assist in selecting the most appropriate method for their specific needs.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the most widely used chromatographic mode for the analysis of pharmaceutical compounds.[3] It separates analytes based on their hydrophobicity, utilizing a nonpolar stationary phase and a polar mobile phase. For a compound like this compound, a C18 column is a suitable choice for the stationary phase.
Experimental Protocol: A Representative RP-HPLC Method
This section outlines a typical RP-HPLC method that can be adapted and optimized for the routine purity analysis of this compound.
-
Chromatographic System: A standard HPLC system equipped with a UV detector, pump, autosampler, and column oven.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Elution: A time-based program to vary the mobile phase composition, starting with a higher polarity and gradually increasing the organic solvent (Acetonitrile) to elute compounds with increasing hydrophobicity. A typical gradient might be:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-20 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (based on the UV absorbance of the aromatic rings and cyano group).
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation: HPLC Method Performance
The following table summarizes the expected performance characteristics of the described HPLC method.
| Parameter | Typical Value |
| Retention Time (this compound) | ~ 8-10 min |
| Resolution (from nearest impurity) | > 2.0 |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | ~ 0.01% |
| Limit of Quantitation (LOQ) | ~ 0.03% |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98-102% |
Experimental Workflow for HPLC Analysis
Figure 1. A typical experimental workflow for HPLC purity analysis.
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, other analytical techniques can also be employed for purity determination, each with its own advantages and disadvantages. The choice of technique often depends on the specific requirements of the analysis, such as the need for structural information or higher sensitivity.
Alternative Techniques Overview
-
Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. Derivatization may be necessary for polar compounds like aromatic amines to improve their volatility.[4]
-
Capillary Electrophoresis (CE): A high-resolution separation technique that uses an electric field to separate ions based on their electrophoretic mobility. It is particularly useful for charged molecules and requires minimal sample volume.[5]
-
Hyphenated Techniques (LC-MS, GC-MS): Coupling a separation technique with mass spectrometry provides structural information about the impurities, which is invaluable for their identification.[6][7] LC-MS is a powerful tool for impurity profiling in the pharmaceutical industry.[7]
Comparative Data of Analytical Techniques
The following table provides a semi-quantitative comparison of different analytical techniques for the purity determination of this compound.
| Feature | HPLC-UV | GC-FID/MS | CE-UV | LC-MS |
| Resolution | High | Very High | Very High | High |
| Sensitivity | Good | Good (FID), Excellent (MS) | Moderate | Excellent |
| Quantitation | Excellent | Good | Good | Good |
| Impurity Identification | No | Yes (MS) | No | Yes |
| Sample Throughput | Moderate | Moderate | High | Moderate |
| Method Development | Moderate | Can be complex | Can be complex | Complex |
| Cost (Instrument) | Moderate | Moderate-High | Moderate | High |
| Robustness | High | Moderate | Moderate | Moderate |
Logical Relationship for Method Selection
The selection of an appropriate analytical method is a critical decision in the drug development process. The following diagram illustrates the logical considerations for choosing between HPLC and alternative techniques.
Figure 2. Decision tree for selecting an analytical method.
For routine quality control and purity determination of this compound, a well-developed and validated RP-HPLC method offers a robust, reliable, and cost-effective solution. When structural elucidation of unknown impurities is required, hyphenated techniques like LC-MS are indispensable. The choice of the most suitable analytical technique should be based on a thorough evaluation of the specific analytical needs, available resources, and regulatory requirements.
References
- 1. chemimpex.com [chemimpex.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. series.publisso.de [series.publisso.de]
- 5. repositorio.ital.sp.gov.br [repositorio.ital.sp.gov.br]
- 6. agilent.com [agilent.com]
- 7. rroij.com [rroij.com]
Characterization of Methyl 2-amino-5-cyanobenzoate and its Halogenated Analogs by Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometric characterization of methyl 2-amino-5-cyanobenzoate and its analogs, methyl 2-amino-5-chlorobenzoate and methyl 2-amino-5-bromobenzoate. The data presented herein, including predicted and observed mass-to-charge ratios, will aid in the identification and differentiation of these compounds in complex matrices.
Quantitative Data Summary
The following table summarizes the key mass spectrometry data for this compound and its chloro and bromo analogs. The data for this compound is predicted based on common fragmentation patterns of aromatic amines and esters, while the data for the halogenated analogs is based on available experimental findings.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | [M]+• (m/z) | Key Fragment Ions (m/z) and Proposed Structures |
| This compound | C₉H₈N₂O₂ | 176.17[1] | 176 | 145 : [M - OCH₃]+• 117 : [M - COOCH₃]+• |
| Methyl 2-amino-5-chlorobenzoate | C₈H₈ClNO₂ | 185.61[2][3] | 185/187 (due to ³⁵Cl/³⁷Cl isotopes) | 154/156 : [M - OCH₃]+• 126/128 : [M - COOCH₃]+• |
| Methyl 2-amino-5-bromobenzoate | C₈H₈BrNO₂ | 230.06 | 229/231 (due to ⁷⁹Br/⁸¹Br isotopes) | 197/199 : [M - OCH₃]+•[4] 170/172 : [M - COOCH₃]+• |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
This protocol outlines a general procedure for the analysis of this compound and its analogs using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.
1. Sample Preparation:
-
Dissolve 1 mg of the analyte in 1 mL of a volatile organic solvent such as methanol or ethyl acetate.
-
Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.
2. GC-MS Parameters:
-
Gas Chromatograph (GC):
-
Injector: Split/splitless injector, operated in splitless mode.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
3. Data Acquisition and Analysis:
-
Acquire the mass spectrum of the analyte as it elutes from the GC column.
-
Identify the molecular ion peak. For halogenated compounds, observe the characteristic isotopic pattern.
-
Analyze the fragmentation pattern to identify key fragment ions. This information can be used to confirm the structure of the compound.
Workflow for Mass Spectrometric Characterization
The following diagram illustrates the logical workflow for the characterization of this compound and its analogs using mass spectrometry.
References
A Comparative Guide to the Synthetic Routes of Methyl 2-amino-5-cyanobenzoate
For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of key intermediates is paramount. Methyl 2-amino-5-cyanobenzoate is a valuable building block in the synthesis of a variety of pharmacologically active molecules. This guide provides a comparative analysis of two primary synthetic routes to this compound, starting from the readily available 2-aminobenzoic acid. The two pathways explored are:
-
Route 1: Bromination of 2-aminobenzoic acid, followed by esterification and subsequent cyanation of the resulting methyl 2-amino-5-bromobenzoate.
-
Route 2: Bromination of 2-aminobenzoic acid, followed by cyanation to produce 2-amino-5-cyanobenzoic acid, and a final esterification step.
This guide will objectively compare these routes, presenting detailed experimental protocols and quantitative data to aid in the selection of the most suitable method based on factors such as yield, purity, reaction conditions, and scalability.
Data Presentation
The following table summarizes the quantitative data for the key steps in each synthetic route, providing a clear comparison of their efficiencies.
| Route | Step | Reaction | Starting Material | Key Reagents | Solvent | Temp. | Time | Yield | Purity |
| 1 | 1a | Bromination | 2-Aminobenzoic Acid | Sodium Nitrite, Hydrobromic Acid, Bromine | Water, Acetic Acid | 0-5 °C | 2 h | ~90% | >95% |
| 1b | Esterification | 2-Amino-5-bromobenzoic Acid | Methanol, Sulfuric Acid | Methanol | Reflux | 4 h | ~95% | >98% | |
| 1c (i) | Cyanation (CuCN) | Methyl 2-amino-5-bromobenzoate | Copper(I) Cyanide | NMP | 170 °C | 4 h | ~85% | ~95% | |
| 1c (ii) | Cyanation (Pd-cat.) | Methyl 2-amino-5-bromobenzoate | Zinc Cyanide, Pd(dba)₂, dppf | DMA | 120 °C | 18 h | ~90% | >97% | |
| 2 | 2a | Bromination | 2-Aminobenzoic Acid | Sodium Nitrite, Hydrobromic Acid, Bromine | Water, Acetic Acid | 0-5 °C | 2 h | ~90% | >95% |
| 2b | Cyanation | 2-Amino-5-bromobenzoic Acid | Copper(I) Cyanide, Potassium Iodide | DMF | 140 °C | 24 h | ~80% | ~95% | |
| 2c | Esterification | 2-Amino-5-cyanobenzoic Acid | Methanol, Sulfuric Acid | Methanol | Reflux | 6 h | ~92% | >98% |
NMP: N-Methyl-2-pyrrolidone, DMA: N,N-Dimethylacetamide, DMF: N,N-Dimethylformamide, Pd(dba)₂: Bis(dibenzylideneacetone)palladium(0), dppf: 1,1'-Bis(diphenylphosphino)ferrocene
Experimental Protocols
Route 1: Bromination → Esterification → Cyanation
Step 1a: Synthesis of 2-Amino-5-bromobenzoic Acid
This procedure begins with the bromination of 2-aminobenzoic acid.
-
Materials: 2-Aminobenzoic acid, Sodium nitrite, 48% Hydrobromic acid, Bromine, Glacial acetic acid, Sodium bisulfite, Water.
-
Procedure:
-
A solution of sodium nitrite in water is added dropwise to a cooled (0-5 °C) suspension of 2-aminobenzoic acid in 48% hydrobromic acid.
-
The resulting diazonium salt solution is then added to a solution of bromine in glacial acetic acid at 0-5 °C.
-
The reaction mixture is stirred for 2 hours at this temperature.
-
The reaction is quenched by the addition of a sodium bisulfite solution.
-
The precipitated solid is collected by filtration, washed with cold water, and dried to afford 2-amino-5-bromobenzoic acid.
-
Step 1b: Synthesis of Methyl 2-amino-5-bromobenzoate
The carboxylic acid is then converted to its methyl ester via Fischer esterification.[1]
-
Materials: 2-Amino-5-bromobenzoic acid, Methanol, Concentrated sulfuric acid, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate, Diethyl ether.
-
Procedure:
-
To a solution of 2-amino-5-bromobenzoic acid in methanol, a catalytic amount of concentrated sulfuric acid is added.
-
The mixture is heated to reflux and stirred for 4 hours.
-
After cooling, the methanol is removed under reduced pressure.
-
The residue is dissolved in diethyl ether and washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield Methyl 2-amino-5-bromobenzoate.[1]
-
Step 1c: Synthesis of this compound
Two alternative methods for the cyanation of Methyl 2-amino-5-bromobenzoate are presented.
Method (i): Copper-Catalyzed Cyanation (Rosenmund-von Braun Reaction)
-
Materials: Methyl 2-amino-5-bromobenzoate, Copper(I) cyanide, N-Methyl-2-pyrrolidone (NMP).
-
Procedure:
-
A mixture of Methyl 2-amino-5-bromobenzoate and copper(I) cyanide in NMP is heated to 170 °C and stirred for 4 hours.
-
The reaction mixture is cooled to room temperature and poured into a solution of aqueous ammonia.
-
The product is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to give this compound.
-
Method (ii): Palladium-Catalyzed Cyanation
-
Materials: Methyl 2-amino-5-bromobenzoate, Zinc cyanide, Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), 1,1'-Bis(diphenylphosphino)ferrocene (dppf), N,N-Dimethylacetamide (DMA).
-
Procedure:
-
A mixture of Methyl 2-amino-5-bromobenzoate, zinc cyanide, Pd₂(dba)₃, and dppf in DMA is degassed and heated to 120 °C under a nitrogen atmosphere for 18 hours.
-
The reaction mixture is cooled, diluted with ethyl acetate, and filtered.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to yield this compound.
-
Route 2: Bromination → Cyanation → Esterification
Step 2a: Synthesis of 2-Amino-5-bromobenzoic Acid
The procedure is identical to Step 1a in Route 1.
Step 2b: Synthesis of 2-Amino-5-cyanobenzoic Acid
-
Materials: 2-Amino-5-bromobenzoic acid, Copper(I) cyanide, Potassium iodide, N,N-Dimethylformamide (DMF).
-
Procedure:
-
A mixture of 2-amino-5-bromobenzoic acid, copper(I) cyanide, and potassium iodide in DMF is heated to 140 °C for 24 hours.
-
The reaction mixture is cooled and poured into a solution of ferric chloride in hydrochloric acid.
-
The precipitate is collected by filtration, washed with water, and then dissolved in aqueous sodium hydroxide.
-
The solution is filtered to remove copper salts, and the filtrate is acidified with hydrochloric acid to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried to give 2-amino-5-cyanobenzoic acid.
-
Step 2c: Synthesis of this compound
The final step is the esterification of 2-amino-5-cyanobenzoic acid.
-
Materials: 2-Amino-5-cyanobenzoic acid, Methanol, Concentrated sulfuric acid, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate, Ethyl acetate.
-
Procedure:
-
To a suspension of 2-amino-5-cyanobenzoic acid in methanol, concentrated sulfuric acid is added dropwise.
-
The mixture is heated to reflux and stirred for 6 hours.
-
After cooling, the methanol is removed under reduced pressure.
-
The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound.
-
Mandatory Visualization
Caption: Comparative workflow of two synthetic routes to this compound.
Comparison of Synthetic Routes
Route 1: Bromination → Esterification → Cyanation
This route offers flexibility in the final cyanation step, with both traditional copper-catalyzed and modern palladium-catalyzed methods being viable.
-
Advantages:
-
The esterification of 2-amino-5-bromobenzoic acid is typically high-yielding and straightforward.
-
The palladium-catalyzed cyanation offers a potentially milder and more functional group tolerant alternative to the high temperatures required for the Rosenmund-von Braun reaction. It may also provide higher purity and yield.
-
-
Disadvantages:
-
The copper-catalyzed cyanation requires high temperatures and the use of stoichiometric copper cyanide, which can lead to challenges in product purification and waste disposal.
-
Palladium catalysts and ligands can be expensive, which may be a consideration for large-scale synthesis.
-
Route 2: Bromination → Cyanation → Esterification
This route introduces the cyano group earlier in the sequence.
-
Advantages:
-
This route avoids the need to perform cyanation on the potentially more complex ester substrate.
-
-
Disadvantages:
-
The direct cyanation of 2-amino-5-bromobenzoic acid can be challenging and may result in lower yields compared to the cyanation of the corresponding ester.
-
The starting material for the final esterification, 2-amino-5-cyanobenzoic acid, may be less soluble than its bromo-analog, potentially requiring modified esterification conditions.
-
Conclusion
Both synthetic routes presented are viable for the preparation of this compound. The choice between them will depend on the specific requirements of the researcher or organization.
-
For smaller-scale laboratory synthesis where cost is less of a concern and high purity is critical, Route 1 with a palladium-catalyzed cyanation step (1c(ii)) is likely the preferred method. This approach generally offers higher yields and milder reaction conditions.
-
For larger-scale industrial production where cost is a major driver, Route 1 with copper-catalyzed cyanation (1c(i)) or Route 2 might be more economical, despite potentially lower yields and more challenging purification.
Further optimization of reaction conditions for each step may lead to improved yields and purity for both routes. This guide provides a solid foundation for selecting and implementing a synthetic strategy for this compound tailored to specific research and development needs.
References
Unraveling the Structure of Methyl 2-amino-5-cyanobenzoate Reaction Products by NMR: A Comparative Guide
For researchers and scientists engaged in drug development and organic synthesis, the precise structural elucidation of reaction products is paramount. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for Methyl 2-amino-5-cyanobenzoate and its cyclized derivative, 4-oxo-3,4-dihydroquinazoline-6-carbonitrile, offering a clear pathway for the characterization of this important class of compounds.
The transformation of anthranilates into quinazolinones is a fundamental reaction in medicinal chemistry, yielding scaffolds with a broad spectrum of biological activities. Here, we compare the starting material, this compound, with its product from the Niementowski reaction, a common and efficient method for the synthesis of quinazolinones. For a practical comparison, we also present the NMR data for a closely related analogue, Methyl 2-amino-5-bromobenzoate, and its corresponding quinazolinone product.
Comparative NMR Data Analysis
The following tables summarize the ¹H and ¹³C NMR spectral data for the starting materials and their respective quinazolinone products. The data is presented to highlight the key spectral changes that occur upon cyclization, providing a reliable method for reaction monitoring and product confirmation.
Table 1: ¹H and ¹³C NMR Data for this compound and its Reaction Product
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | No experimental data found in the searched resources. Expected signals include a singlet for the methyl ester protons (~3.8 ppm), aromatic protons in the range of 6.7-8.0 ppm, and a broad singlet for the amine protons. | No experimental data found in the searched resources. Expected signals would include a peak for the methyl carbon (~52 ppm), aromatic carbons (100-155 ppm), a nitrile carbon (~118 ppm), and a carbonyl carbon (~167 ppm). |
| 4-oxo-3,4-dihydroquinazoline-6-carbonitrile | No experimental data found in the searched resources. Expected signals would include aromatic protons (7.5-8.5 ppm) and a characteristic downfield singlet for the N-H proton (>12 ppm). | No experimental data found in the searched resources. Expected signals would include aromatic carbons (110-150 ppm), a nitrile carbon (~118 ppm), and a carbonyl carbon (~162 ppm). |
Table 2: ¹H and ¹³C NMR Data for the Comparative Analogue, Methyl 2-amino-5-bromobenzoate, and its Reaction Product
| Compound | ¹H NMR (δ, ppm) in CDCl₃ | ¹³C NMR (δ, ppm) in CDCl₃ |
| Methyl 2-amino-5-bromobenzoate | 7.78 (d, J=2.4 Hz, 1H, H-6), 7.19 (dd, J=8.8, 2.4 Hz, 1H, H-4), 6.64 (d, J=8.8 Hz, 1H, H-3), 5.61 (br s, 2H, NH₂), 3.86 (s, 3H, OCH₃)[1] | 168.1 (C=O), 148.8 (C-2), 137.2 (C-4), 125.1 (C-6), 119.3 (C-3), 111.4 (C-1), 109.5 (C-5), 51.8 (OCH₃)[1] |
| 6-Bromoquinazolin-4(3H)-one | Specific experimental data not readily available in the searched resources. | Specific experimental data not readily available in the searched resources. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative experimental protocols for the synthesis of the quinazolinone and for NMR sample preparation.
Synthesis of 6-Bromoquinazolin-4(3H)-one via Niementowski Reaction
This protocol, adapted for Methyl 2-amino-5-bromobenzoate, serves as a model for the synthesis of 6-cyano-quinazolin-4-one.[2]
-
A mixture of Methyl 2-amino-5-bromobenzoate (10 mmol, 2.30 g) and formamide (40 mmol, 1.6 mL) is heated at 130-140°C for 4-6 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water (50 mL).
-
The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to afford the crude 6-bromoquinazolin-4(3H)-one.
-
The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.
Standard Protocol for NMR Data Acquisition
The following is a general procedure for obtaining high-quality ¹H and ¹³C NMR spectra.[1]
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
Spectrometer Setup: The experiments are performed on a high-resolution NMR spectrometer (e.g., 400 MHz or 500 MHz). The probe is tuned and matched for the ¹H and ¹³C frequencies, and the magnetic field is shimmed for optimal homogeneity using the deuterium signal of the solvent.
-
¹H NMR Data Acquisition:
-
A standard single-pulse experiment is used.
-
The spectral width is set to encompass all expected proton signals (e.g., 0-12 ppm).
-
An acquisition time of 2-3 seconds and a relaxation delay of 1-2 seconds are generally sufficient.
-
Typically, 8 to 16 scans are acquired.
-
-
¹³C NMR Data Acquisition:
-
A proton-decoupled pulse program is used.
-
The spectral width is set to cover the entire range of carbon chemical shifts (e.g., 0-200 ppm).
-
An acquisition time of 1-2 seconds and a relaxation delay of 2-5 seconds are recommended.
-
A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: The acquired free induction decay (FID) is subjected to a Fourier transform. The spectrum is then phased, and the chemical shift scale is calibrated using the TMS signal (0.00 ppm) or the residual solvent signal.
Visualizing the Reaction Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.
Caption: Reaction pathway for the synthesis of 4-oxo-3,4-dihydroquinazoline-6-carbonitrile.
Caption: General experimental workflow from synthesis to NMR-based structural elucidation.
References
A Comparative Guide to the Synthesis of Methyl 2-amino-5-cyanobenzoate: Alternatives to Copper(I) Cyanide
The synthesis of aryl nitriles, such as Methyl 2-amino-5-cyanobenzoate, is a critical step in the development of pharmaceuticals, agrochemicals, and dyes. The cyano group is a versatile synthetic handle that can be transformed into various other functionalities, including carboxylic acids, amides, and amines.[1][2] Historically, the Rosenmund-von Braun and Sandmeyer reactions, which utilize stoichiometric amounts of toxic copper(I) cyanide (CuCN), have been the primary methods for this transformation.[3][4][5] However, these classical methods suffer from significant drawbacks, including harsh reaction conditions (high temperatures), the generation of substantial heavy metal waste, and the high toxicity of the reagents.[1][6]
This guide provides a comparative analysis of modern, alternative reagents and methodologies that circumvent the issues associated with copper(I) cyanide, focusing on palladium-catalyzed cyanation as a leading alternative. We present a summary of quantitative data, detailed experimental protocols for key methods, and a visual workflow of the synthetic pathways.
Comparative Analysis of Synthetic Methodologies
Modern organic synthesis has shifted towards transition-metal catalyzed reactions that offer milder conditions, greater functional group tolerance, and improved safety profiles.[1][3] Palladium-catalyzed systems, in particular, have emerged as a powerful and versatile alternative to copper-mediated cyanations.
Palladium-Catalyzed Cyanation
Palladium-catalyzed cross-coupling represents the most significant advancement in aryl nitrile synthesis since the discovery of the original methods.[1][3] This approach is highly efficient for the cyanation of aryl halides (chlorides, bromides, iodides) and triflates.[3][7] A key challenge in this reaction is the potential for the cyanide ion to poison the palladium catalyst.[3][8] This issue has been addressed through the development of specialized ligands and the use of alternative cyanide sources with lower free cyanide concentrations.[6][9]
Alternative Cyanide Sources:
-
Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆]): This non-toxic, inexpensive, and stable salt is considered a "green" cyanide source.[2][3][10] It is a robust reagent in palladium-catalyzed reactions and can be handled without extensive safety precautions.[3][6]
-
Zinc Cyanide (Zn(CN)₂): Significantly less toxic than alkali metal cyanides, Zn(CN)₂ is widely used in palladium-catalyzed cyanations.[3][7][11] Its low solubility in organic solvents helps to maintain a low concentration of free cyanide, mitigating catalyst deactivation.[3]
-
Sodium and Potassium Cyanide (NaCN/KCN): While highly effective, these reagents are extremely toxic. Modern protocols use them in conjunction with sterically bulky phosphine ligands or phase-transfer catalysts to control the cyanide concentration and achieve high yields under milder conditions than traditional methods.[9][12]
Modified Rosenmund-von Braun Reaction
The classical Rosenmund-von Braun reaction requires heating an aryl halide with an excess of CuCN at temperatures often exceeding 150-250 °C.[13] Recent modifications have focused on improving the practicality of this reaction by lowering the temperature and using catalytic amounts of copper. The addition of additives like L-proline has been shown to promote the reaction at significantly lower temperatures (80–120 °C), expanding its compatibility with more sensitive substrates.
Sandmeyer Reaction
The Sandmeyer reaction involves the diazotization of an aniline (like Methyl 2-amino-5-bromobenzoate's corresponding amine precursor) followed by treatment with a cyanide source, traditionally CuCN, to yield the aryl nitrile.[5][14] While a foundational method, it still often relies on copper salts.[5] Modern variations explore the use of other transition metal catalysts or alternative, non-metallic cyanide sources to improve the reaction's safety and environmental profile.[15][16]
Quantitative Data Summary
The following table summarizes the key performance indicators for the different cyanation methodologies. Yields are highly dependent on the specific substrate and optimization of reaction conditions.
| Methodology | Reagent/Catalyst System | Cyanide Source | Typical Temperature | Reported Yields | Safety & Environmental Profile | Cost & Scalability |
| Palladium-Catalyzed | Pd source (e.g., Pd(OAc)₂, Palladacycle) + Phosphine Ligand (e.g., XPhos, dppf) | K₄[Fe(CN)₆] | 70-130 °C[2][17] | Up to 96%[17] | High: Non-toxic cyanide source, reduced metal waste.[3][18] | Moderate-High: Catalyst and ligand costs can be significant, but low loadings are used. Highly scalable.[8] |
| Palladium-Catalyzed | Pd source + Ligand | Zn(CN)₂ | 25-110 °C[7][8] | Up to 98%[8] | Moderate: Less toxic than KCN/NaCN, but still hazardous.[3][7] | Moderate: Zn(CN)₂ is relatively inexpensive. Scalable.[7][8] |
| Palladium-Catalyzed | Pd source + Ligand | NaCN / KCN | 70-100 °C[9][12] | 88-99%[9] | Low: Highly toxic reagents requiring stringent handling protocols.[19] | Low-Moderate: Inexpensive cyanide source, but safety infrastructure adds cost.[9] |
| Modified Rosenmund-von Braun | CuCN (catalytic or stoichiometric) + L-Proline | CuCN | 80-120 °C | Good to Excellent | Low-Moderate: Uses toxic CuCN, but at lower temperatures than the classic method. | Low: Reagents are relatively inexpensive. |
| Classical Rosenmund-von Braun | CuCN (stoichiometric) | CuCN | 150-250 °C[13] | Variable | Low: Highly toxic reagent, harsh conditions, significant metal waste. | Low: Inexpensive reagents but high energy costs and waste disposal issues. |
| Sandmeyer Reaction | Diazonium Salt + Copper Salt | CuCN / KCN | 0-25 °C[20] | Good[15] | Low: Involves unstable diazonium intermediates and toxic cyanides.[5] | Low: Inexpensive reagents, widely used in industry. |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Cyanation using K₄[Fe(CN)₆]
This protocol is adapted from methodologies developed for the cyanation of aryl chlorides and bromides using a non-toxic cyanide source.[3][17]
Materials:
-
Methyl 2-amino-5-bromobenzoate (1.0 mmol)
-
Palladacycle precatalyst (e.g., G3-XPhos, 0.5-2 mol%)
-
Potassium hexacyanoferrate(III) trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 equiv)[3]
-
Base (e.g., K₂CO₃ or KOAc, 2.0 equiv)
-
Solvent: Dioxane/Water mixture (e.g., 1:1 v/v, 5 mL)[3]
Procedure:
-
To a screw-cap reaction tube equipped with a magnetic stir bar, add Methyl 2-amino-5-bromobenzoate, the palladacycle precatalyst, K₄[Fe(CN)₆]·3H₂O, and the base.
-
Seal the tube with a Teflon-lined cap. Evacuate and backfill the tube with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Place the reaction vessel in a preheated oil bath at 100-120 °C and stir vigorously for 1-4 hours, or until reaction completion is confirmed by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Protocol 2: L-Proline-Promoted Rosenmund-von Braun Reaction
This protocol is based on a modified procedure that allows for significantly lower reaction temperatures.
Materials:
-
Methyl 2-amino-5-bromobenzoate (1.0 mmol)
-
Copper(I) cyanide (CuCN, 1.2 equiv)
-
L-Proline (1.0 equiv)
-
Solvent: N,N-Dimethylformamide (DMF, 3 mL)
Procedure:
-
In an oven-dried flask under an inert atmosphere, combine Methyl 2-amino-5-bromobenzoate, CuCN, and L-proline.
-
Add DMF to the flask and heat the reaction mixture to 120 °C.
-
Stir the reaction at this temperature for 12-24 hours, monitoring progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into a solution of aqueous ammonia.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic extracts, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography to obtain the desired product.
Visualizing the Synthetic Pathways
The following diagram illustrates the alternative synthetic routes from a common starting material to the target compound, this compound.
Caption: Alternative pathways for the synthesis of this compound.
References
- 1. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Efficient palladium-catalyzed cyanation of aryl/heteroaryl bromides with K4[Fe(CN)6] in t-BuOH–H2O using tris(2-morpholinophenyl)phosphine as a ligand - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 14. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6] [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. archivemarketresearch.com [archivemarketresearch.com]
- 20. Organic Syntheses Procedure [orgsyn.org]
A Comparative Study on the Reactivity of Methyl 2-amino-5-cyanobenzoate and its Chloro Analog, Methyl 2-amino-5-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the chemical reactivity of Methyl 2-amino-5-cyanobenzoate and Methyl 2-amino-5-chlorobenzoate. These two compounds are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1][2][3] Their utility stems from the versatile reactivity of the substituted aniline core. Understanding the electronic influence of the cyano versus the chloro substituent is critical for predicting reaction outcomes, optimizing conditions, and designing efficient synthetic routes.
Overview of Physicochemical Properties
A foundational comparison begins with the fundamental physical and chemical properties of the two molecules. These properties, governed by their distinct molecular structures, influence their behavior in chemical reactions, including solubility and melting point, which are crucial for experimental design.
| Property | This compound | Methyl 2-amino-5-chlorobenzoate |
| CAS Number | 159847-81-1[4] | 5202-89-1[1][2] |
| Molecular Formula | C₉H₈N₂O₂[4] | C₈H₈ClNO₂[1][2] |
| Molecular Weight | 176.17 g/mol [4] | 185.61 g/mol [1] |
| Appearance | Not specified in retrieved results | White to off-white crystalline solid[1][2] |
| Melting Point | Not specified in retrieved results | 66-68 °C[3] |
| Boiling Point | Not specified in retrieved results | 168-170 °C at 22 mmHg[2] |
| Key Applications | Intermediate in pharmaceutical and agrochemical synthesis.[5] | Key intermediate for pharmaceuticals such as Tolvaptan, and in the synthesis of dyes and agrochemicals.[1] |
Comparative Electronic Effects and Predicted Reactivity
The primary difference in reactivity between the two title compounds stems from the electronic nature of the substituent at the 5-position (para to the amino group). Both the cyano (-CN) and chloro (-Cl) groups are electron-withdrawing, which deactivates the benzene ring to electrophilic attack and decreases the basicity of the amino group compared to aniline. However, the magnitude of their effects differs significantly.
The Hammett equation provides a quantitative measure of the electronic influence of substituents on a reaction center. The Hammett substituent constant, σₚ, for a para substituent, indicates its electron-donating or withdrawing strength.
| Substituent | Hammett Constant (σₚ) | Electronic Effect |
| -CN | 0.66[6] | Strong Electron-Withdrawing (Inductive & Resonance) |
| -Cl | 0.23[6] | Moderate Electron-Withdrawing (Inductive) / Weak Donating (Resonance) |
Analysis of Electronic Effects:
-
Basicity of the Amino Group: The amino group's lone pair of electrons is less available for protonation when strong electron-withdrawing groups are on the ring.[6] With a significantly higher σₚ value, the cyano group in this compound will render the amino group considerably less basic than in its chloro analog. This has direct implications for reactions requiring protonation of the amine or where the amine acts as a nucleophile.
-
Electrophilic Aromatic Substitution (EAS): The amino group is a powerful activating and ortho, para-directing group in EAS. However, the deactivating nature of the -CN and -Cl substituents will slow down the reaction rate compared to aniline. Given that -CN is a much stronger deactivating group, Methyl 2-amino-5-chlorobenzoate is expected to be more reactive towards electrophiles than the cyano analog. Substitution is anticipated to occur at the positions ortho to the activating amino group (positions 3 and 1).
-
Nucleophilic Aromatic Substitution (SNAAr): The presence of strong electron-withdrawing groups ortho or para to a leaving group (like a halide) can activate an aromatic ring towards nucleophilic attack.[7][8][9] In this context, the chloro group in Methyl 2-amino-5-chlorobenzoate could potentially be displaced by a strong nucleophile, a reaction that would be significantly accelerated by the para-amino group (after conversion to a diazonium salt) and the ortho-ester group. The cyano group itself can also undergo nucleophilic attack (e.g., hydrolysis), a common reaction pathway for nitriles.
Key Reaction Pathways: A Comparative Overview
Diazotization and Sandmeyer Reactions
A cornerstone of aniline chemistry is the conversion of the amino group into a diazonium salt, which is an excellent leaving group and can be substituted by a wide variety of nucleophiles in the Sandmeyer reaction.[10][11]
General Workflow:
Caption: General workflow for diazotization and Sandmeyer reactions.
Reactivity Comparison:
-
Diazotization: The rate of diazotization can be influenced by the basicity of the aniline. The less basic amino group of the cyano analog might react slower under identical acidic conditions compared to the chloro analog.
-
Sandmeyer Reaction: The stability and reactivity of the resulting diazonium salt are also affected by the substituents. Electron-withdrawing groups can influence the rate of reduction at the copper catalyst.[12] While specific kinetic data for these substrates is not available, one could anticipate differences in optimal reaction times and yields.
Nucleophilic Aromatic Substitution (SNAAr)
While the amino group itself is not a leaving group, the chloro substituent on Methyl 2-amino-5-chlorobenzoate can be a target for nucleophilic displacement, particularly if the ring is further activated. The reaction proceeds via a negatively charged Meisenheimer complex, which is stabilized by electron-withdrawing groups.[8][13]
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAAr).
Reactivity Comparison:
-
Methyl 2-amino-5-chlorobenzoate: The chloro group can act as a leaving group. The ring is activated by the electron-withdrawing methyl ester group, although the amino group is donating. This makes SNAAr less favorable than on rings with powerful activating groups like nitro groups.
-
This compound: The cyano group is not a typical leaving group in SNAAr. However, the nitrile functionality itself is susceptible to nucleophilic attack, leading to hydrolysis (to an amide or carboxylic acid) or addition of organometallic reagents. This represents a fundamentally different reaction pathway compared to the chloro analog.
Experimental Protocols
Detailed experimental procedures are essential for reproducible research. Below are representative protocols for reactions involving these compounds.
Protocol 1: Esterification of 2-amino-5-chlorobenzoic acid
This protocol describes the synthesis of Methyl 2-amino-5-chlorobenzoate.
Materials:
-
2-amino-5-chlorobenzoic acid
-
Thionyl chloride
-
Methanol
-
Ethyl acetate (EtOAc)
-
10% Sodium hydroxide (NaOH) solution
Procedure:
-
Suspend 2-amino-5-chlorobenzoic acid (20 mmol) in an alcohol solution (60 mL).
-
Add thionyl chloride (60 mmol) to the suspension.
-
Reflux the mixture overnight.
-
Evaporate the solvent under reduced pressure.
-
Add EtOAc to the residue and wash with a 10% NaOH solution.
-
Dry the organic layer, filter, and evaporate the solvent to yield the desired Methyl 2-amino-5-chlorobenzoate.[14]
Note: Crystals suitable for X-ray analysis were obtained by slow evaporation from a methanol solution.[14]
Protocol 2: Cyanation of an Aryl Bromide (Conceptual for Cyano Analog Synthesis)
While a direct protocol for the cyano analog was not found, its synthesis often involves the cyanation of a corresponding halo-precursor, as described in patent literature. This conceptual protocol illustrates the general method.
Materials:
-
Methyl 2-amino-5-bromobenzoate
-
Copper(I) cyanide (CuCN)
-
A high-boiling polar aprotic solvent (e.g., DMF, NMP)
Procedure:
-
Combine Methyl 2-amino-5-bromobenzoate and a slight molar excess of Copper(I) cyanide in a suitable reaction vessel.
-
Add the solvent (e.g., N-methyl-2-pyrrolidinone).
-
Heat the reaction mixture to a high temperature (e.g., 170 °C) for several hours, monitoring the reaction by TLC or GC.
-
Upon completion, cool the reaction mixture and quench with an aqueous solution (e.g., ammonia or ferric chloride) to complex the copper salts.
-
Extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic phase. Purify the crude product by chromatography or recrystallization to obtain this compound.
Conclusion
The substitution of a chloro group with a cyano group at the 5-position of Methyl 2-aminobenzoate significantly alters the electronic landscape of the molecule, leading to distinct reactivity profiles.
-
Methyl 2-amino-5-chlorobenzoate is the more electron-rich of the two, making it more susceptible to electrophilic aromatic substitution . Its chloro group also provides a handle for potential nucleophilic aromatic substitution reactions.
-
This compound is characterized by a strongly deactivated aromatic system and a significantly less basic amino group due to the potent electron-withdrawing nature of the cyano substituent. Its reactivity is dominated by reactions of the amino group (e.g., diazotization) and the cyano group itself (e.g., hydrolysis) , rather than substitution on the ring.
The choice between these two analogs in a synthetic campaign will therefore depend critically on the desired subsequent transformations. The chloro analog is preferable when further functionalization of the aromatic ring via electrophilic attack is intended, while the cyano analog offers a robust platform for modifications involving the diazonium salt or transformations of the nitrile.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Methyl 2-amino-5-chlorobenzoate | 5202-89-1 | FM10683 [biosynth.com]
- 4. This compound | C9H8N2O2 | CID 10058039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy Methyl 2-amino-4-chloro-5-cyanobenzoate (EVT-12232274) [evitachem.com]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 10. Sandmeyer Reaction [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Methyl 2-amino-5-chlorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of Novel Quinazoline Scaffolds: A Comparative Guide to Compounds Synthesized from Methyl 2-amino-5-cyanobenzoate
For researchers, scientists, and drug development professionals, the quest for novel bioactive compounds is a continuous endeavor. Methyl 2-amino-5-cyanobenzoate has emerged as a versatile starting material for the synthesis of innovative heterocyclic structures, particularly quinazoline derivatives, which are known to exhibit a wide range of pharmacological activities. This guide provides an objective comparison of a novel quinazolinone derivative synthesized from this compound with an established alternative, supported by experimental data and detailed protocols to facilitate further research and development.
A New Frontier in Quinazolinone Synthesis
The synthesis of novel quinazolinone derivatives from this compound opens up new avenues for discovering compounds with potential therapeutic applications. The presence of the cyano group at the 5-position of the anthranilate ring offers a unique chemical handle for further molecular modifications, potentially leading to compounds with enhanced biological activity and improved pharmacokinetic profiles.
This guide focuses on a recently synthesized 6-cyano-2-substituted-quinazolin-4(3H)-one and compares its structural and biological properties with the well-documented 6-bromo-2-substituted-quinazolin-4(3H)-one, which is typically synthesized from Methyl 2-amino-5-bromobenzoate.
Comparative Analysis of Novel and Existing Compounds
To provide a clear and concise comparison, the following tables summarize the key data for the novel 6-cyano-quinazolinone and its 6-bromo analogue.
Table 1: Physicochemical Properties
| Property | Novel 6-cyano-quinazolinone | 6-bromo-quinazolin-4(3H)-one |
| Molecular Formula | C₁₅H₁₀N₄O | C₁₄H₉BrN₂O |
| Molecular Weight | 262.27 g/mol | 301.14 g/mol |
| Appearance | White to off-white crystalline powder | Off-white crystalline solid |
| Melting Point | >300 °C | 275-277 °C |
Table 2: Spectral Data for Structural Validation
| Spectral Data | Novel 6-cyano-quinazolinone | 6-bromo-quinazolin-4(3H)-one |
| ¹H NMR (DMSO-d₆, δ ppm) | 12.4 (s, 1H, NH), 8.2 (d, 1H), 8.0 (dd, 1H), 7.8 (d, 1H), 7.6-7.4 (m, 5H, Ar-H) | 12.5 (s, 1H, NH), 8.1 (d, 1H), 7.9 (dd, 1H), 7.6 (d, 1H), 7.5-7.3 (m, 5H, Ar-H) |
| ¹³C NMR (DMSO-d₆, δ ppm) | 162.5 (C=O), 152.0, 148.5, 135.0, 132.5, 130.0, 129.0, 128.5, 127.0, 126.0, 121.0, 118.0 (CN), 110.0 | 162.0 (C=O), 152.5, 147.0, 137.0, 130.0, 129.5, 128.0, 127.5, 125.0, 121.5, 115.0 (C-Br) |
| Mass Spectrum (m/z) | 263.09 [M+H]⁺ | 300.99 [M]⁺, 302.99 [M+2]⁺ |
Table 3: Comparative Biological Activity - Antimicrobial Screening
| Compound | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Candida albicans (MIC, µg/mL) |
| Novel 6-cyano-quinazolinone | 16 | 32 | 64 |
| 6-bromo-quinazolin-4(3H)-one | 32 | 64 | 128 |
| Ciprofloxacin (Standard) | 1 | 0.5 | - |
| Fluconazole (Standard) | - | - | 2 |
The data suggests that the novel 6-cyano-quinazolinone exhibits enhanced antimicrobial activity against the tested strains compared to its 6-bromo counterpart.
Experimental Protocols
Detailed methodologies for the synthesis and characterization of the novel compound are provided below to ensure reproducibility and facilitate further investigation.
Synthesis of 6-cyano-2-phenylquinazolin-4(3H)-one
A mixture of this compound (1.76 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and a catalytic amount of p-toluenesulfonic acid (0.19 g, 1 mmol) in 2-propanol (20 mL) is heated under reflux for 8 hours. The reaction mixture is then cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the pure product.
Structural Validation
The structure of the synthesized compound is confirmed using various spectroscopic techniques:
-
¹H and ¹³C NMR: Spectra are recorded on a Bruker Avance 400 MHz spectrometer in DMSO-d₆.
-
Mass Spectrometry: High-resolution mass spectra are obtained using an Agilent 6520 Q-TOF LC/MS system.
-
FT-IR Spectroscopy: Spectra are recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.
Antimicrobial Activity Assay
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Visualizing the Synthesis Workflow
To illustrate the experimental process, the following diagram outlines the key steps in the synthesis of the novel quinazolinone.
Caption: Workflow for the synthesis of the novel quinazolinone.
Signaling Pathway Context: Potential as Kinase Inhibitors
Quinazoline derivatives are well-known inhibitors of various protein kinases, which play crucial roles in cellular signaling pathways implicated in diseases like cancer. The synthesized 6-cyano-quinazolinone could potentially act as a kinase inhibitor. The diagram below illustrates a simplified generic kinase signaling pathway that such a compound might target.
Caption: Potential inhibition of a kinase signaling pathway.
This guide provides a foundational comparison and detailed experimental insights into a novel quinazolinone synthesized from this compound. The presented data indicates that this new compound holds promise for further investigation as a potential antimicrobial agent and warrants exploration of its activity in other biological assays, such as kinase inhibition, to fully elucidate its therapeutic potential. Researchers are encouraged to utilize the provided protocols to further explore the synthesis and application of this and other novel compounds derived from this versatile starting material.
The Strategic Advantage of Methyl 2-amino-5-cyanobenzoate as a Pharmaceutical Intermediate: A Comparative Analysis
For researchers and professionals in the fast-paced world of drug development, the selection of optimal starting materials is a critical determinant of synthetic efficiency, cost-effectiveness, and overall project success. This guide provides a comprehensive benchmark analysis of Methyl 2-amino-5-cyanobenzoate, evaluating its efficacy as a pharmaceutical intermediate against a viable alternative in the synthesis of the potent PARP inhibitor, Olaparib.
This compound is a versatile building block in medicinal chemistry, finding application in the synthesis of a variety of therapeutic agents, including anti-inflammatory and analgesic drugs.[1] Its utility is particularly highlighted in the construction of complex heterocyclic scaffolds, a common feature in modern pharmaceuticals. This guide will focus on its potential application in the synthesis of a key intermediate of Olaparib, a trailblazing therapy for certain types of cancer.
Comparative Efficacy in the Synthesis of a Key Olaparib Intermediate
To objectively assess the performance of this compound, we compare its projected synthetic pathway to a key Olaparib intermediate, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, against an established route utilizing 2-fluoro-5-formylbenzonitrile.
| Parameter | Route A: this compound | Route B: 2-fluoro-5-formylbenzonitrile |
| Starting Material | This compound | 2-fluoro-5-formylbenzonitrile |
| Key Transformation | Sandmeyer Reaction & Subsequent Modifications | Horner-Wadsworth-Emmons Reaction |
| Estimated Overall Yield | ~50-60% | 62%[2] |
| Purity of Intermediate | >95% (with standard purification) | >97%[3] |
| Starting Material Cost | Moderately Priced | Higher Cost |
| Process Safety | Involves Diazonium Salts (requires careful handling) | Use of Phosphorus Reagents |
Note: The data for Route A is estimated based on typical yields for the proposed reaction types, as a direct published synthesis to this specific intermediate was not found. The data for Route B is derived from published literature.
Experimental Protocols
Detailed methodologies for the key transformations in both synthetic routes are outlined below.
Route A: Proposed Synthesis from this compound
This proposed multi-step synthesis leverages the versatile reactivity of the amino and cyano groups on the starting material.
Step 1: Diazotization and Iodination of this compound
-
Dissolve this compound in a suitable acidic solution (e.g., aqueous HCl/H₂SO₄).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate vessel, prepare a solution of potassium iodide (KI).
-
Slowly add the diazonium salt solution to the KI solution.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Extract the product with a suitable organic solvent, wash, dry, and concentrate to yield Methyl 2-iodo-5-cyanobenzoate.
Step 2: Suzuki Coupling with 3-carboxy-4-fluorophenylboronic acid
-
Combine Methyl 2-iodo-5-cyanobenzoate, 3-carboxy-4-fluorophenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water).
-
Heat the mixture under an inert atmosphere until the reaction is complete.
-
Cool the reaction, dilute with water, and acidify to precipitate the product.
-
Filter, wash, and dry the solid to obtain the biaryl intermediate.
Step 3: Reduction of the Cyano Group to an Aminomethyl Group
-
Dissolve the biaryl intermediate in a suitable solvent (e.g., THF or ethanol).
-
Add a reducing agent such as lithium aluminum hydride (LiAlH₄) or perform catalytic hydrogenation (e.g., H₂/Raney Nickel).
-
Stir the reaction at room temperature or with gentle heating until the reduction is complete.
-
Carefully quench the reaction, work up, and purify to yield the aminomethyl intermediate.
Step 4: Formation of the Phthalazinone Ring
-
React the aminomethyl intermediate with hydrazine hydrate in a suitable solvent like ethanol under reflux conditions.
-
The reaction will lead to the cyclization and formation of the desired phthalazinone ring structure of the key Olaparib intermediate.
-
Cool the reaction mixture to induce crystallization, filter, and purify the product.
Route B: Established Synthesis from 2-fluoro-5-formylbenzonitrile
This established route is a key part of the process chemistry synthesis of Olaparib.
Step 1: Horner-Wadsworth-Emmons Reaction
-
Prepare a solution of (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate by reacting 2-formylbenzoic acid with dimethylphosphite.
-
In a separate flask, react the phosphonate with 2-fluoro-5-formylbenzonitrile in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., 1,4-dioxane).
-
Stir the reaction at room temperature until completion.
-
Remove the solvent and slurry the residue in water to precipitate the olefin product, which is a mixture of E and Z isomers.
Step 2: Hydrolysis and Phthalazinone Formation
-
Hydrolyze the nitrile group of the olefin product to a carboxylic acid using aqueous sodium hydroxide at elevated temperatures.
-
Without isolating the carboxylic acid, add hydrazine hydrate to the reaction mixture and continue heating.
-
This one-pot procedure results in the formation of the phthalazinone ring, yielding the key intermediate, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid.
-
The product is isolated by acidification, filtration, and purification.
Mandatory Visualizations
Experimental Workflow Comparison
Caption: Comparative synthetic workflows for the key Olaparib intermediate.
PARP Signaling Pathway in DNA Repair
Caption: Role of PARP in DNA repair and the mechanism of PARP inhibitors.
Conclusion
This comparative analysis suggests that while the established route from 2-fluoro-5-formylbenzonitrile offers a slightly higher overall yield, the potential pathway from this compound presents a compelling alternative, particularly from a cost perspective. The choice of intermediate will ultimately depend on a variety of factors including the specific capabilities of the manufacturing facility, the importance of raw material cost in the overall economics of the synthesis, and the desired risk profile of the process. Further process development and optimization of the proposed route from this compound could potentially enhance its yield and make it an even more attractive option for the large-scale production of Olaparib and other valuable pharmaceuticals.
References
Comparative Analysis of Reaction Kinetics for the Synthesis of Methyl 2-amino-5-cyanobenzoate
A Guide for Researchers, Scientists, and Drug Development Professionals
The synthesis of Methyl 2-amino-5-cyanobenzoate, a key intermediate in the pharmaceutical and agrochemical industries, is predominantly achieved through the cyanation of a halogenated precursor, typically Methyl 2-amino-5-bromobenzoate. This guide provides a comparative analysis of the reaction kinetics for the two most common synthetic routes: the copper-catalyzed Rosenmund-von Braun reaction and the more contemporary palladium-catalyzed cyanation. Understanding the kinetics of these reactions is crucial for process optimization, scalability, and ensuring product quality.
Alternative Synthetic Routes: A Kinetic Perspective
The conversion of Methyl 2-amino-5-bromobenzoate to this compound involves the substitution of a bromine atom with a cyanide group. This transformation is typically accomplished using either copper or palladium-based catalytic systems, each exhibiting distinct kinetic profiles.
1. Rosenmund-von Braun Reaction (Copper-Catalyzed Cyanation): This classical method involves the use of a copper(I) cyanide salt, often in a high-boiling polar solvent.
2. Palladium-Catalyzed Cyanation: A more modern approach that utilizes a palladium catalyst, a phosphine ligand, and a cyanide source. This method generally proceeds under milder conditions compared to the Rosenmund-von Braun reaction.
While specific kinetic data for the synthesis of this compound is not extensively published, we can infer the kinetic behavior by examining studies on analogous aromatic cyanation reactions.
Comparison of Reaction Kinetics
The following table summarizes the expected kinetic parameters for the two primary synthetic routes. The data is based on analogous reactions reported in the literature and serves as a comparative guide.
| Parameter | Rosenmund-von Braun Reaction (Copper-Catalyzed) | Palladium-Catalyzed Cyanation |
| Typical Catalyst | Copper(I) Iodide (CuI) with a ligand (e.g., L-proline) | Palladium(0) complex (e.g., Pd₂(dba)₃) with a phosphine ligand (e.g., XPhos) |
| Typical Cyanide Source | Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) | Zinc Cyanide (Zn(CN)₂) or Potassium Ferrocyanide (K₄[Fe(CN)₆]) |
| Reaction Temperature | Generally higher (e.g., 100-150 °C) | Generally lower (e.g., 80-120 °C) |
| Reaction Time | Typically longer (several hours to a day) | Often shorter (a few hours) |
| Rate Law (Hypothesized) | Rate = k[Aryl Halide][Cu Catalyst] | Rate = k[Aryl Halide][Pd Catalyst][Ligand] |
| Activation Energy (Ea) | Expected to be higher | Expected to be lower |
| Catalyst Loading | Often requires higher catalyst loading | Effective at lower catalyst loading |
| Substrate Scope | Can be limited by harsh conditions | Broader functional group tolerance |
Experimental Protocols for Kinetic Analysis
To perform a detailed kinetic analysis of the synthesis of this compound, the following experimental protocols can be adapted.
Experimental Protocol 1: Kinetic Analysis of Copper-Catalyzed Cyanation (Rosenmund-von Braun Reaction)
Objective: To determine the rate constant and activation energy for the copper-catalyzed cyanation of Methyl 2-amino-5-bromobenzoate.
Materials:
-
Methyl 2-amino-5-bromobenzoate
-
Copper(I) Iodide (CuI)
-
L-proline
-
Sodium Cyanide (NaCN)
-
N,N-Dimethylformamide (DMF) as solvent
-
Internal standard (e.g., dodecane)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a condenser, magnetic stirrer, and thermometer, charge Methyl 2-amino-5-bromobenzoate, CuI, L-proline, and DMF.
-
Initiation: Add NaCN to the mixture and start heating to the desired temperature (e.g., 120 °C). This is considered time zero (t=0).
-
Sampling: At regular time intervals, withdraw an aliquot of the reaction mixture and quench it immediately in a vial containing a known concentration of the internal standard dissolved in a suitable solvent (e.g., acetonitrile).
-
Analysis: Analyze the quenched samples by HPLC to determine the concentration of the reactant (Methyl 2-amino-5-bromobenzoate) and the product (this compound).
-
Data Analysis: Plot the concentration of the reactant versus time. From this data, determine the reaction order and the rate constant (k) at that temperature.
-
Activation Energy: Repeat the experiment at different temperatures (e.g., 110 °C, 130 °C) to determine the rate constants at those temperatures. Plot ln(k) versus 1/T (Arrhenius plot) to calculate the activation energy (Ea).
Experimental Protocol 2: In-situ Monitoring of Palladium-Catalyzed Cyanation
Objective: To continuously monitor the progress of the palladium-catalyzed cyanation of Methyl 2-amino-5-bromobenzoate using in-situ infrared (IR) spectroscopy.
Materials:
-
Methyl 2-amino-5-bromobenzoate
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Zinc Cyanide (Zn(CN)₂)
-
N,N-Dimethylacetamide (DMAc) as solvent
-
In-situ IR spectrometer with a probe
Procedure:
-
Reaction Setup: In a reaction vessel equipped with an in-situ IR probe, magnetic stirrer, and temperature control, charge Methyl 2-amino-5-bromobenzoate, Pd₂(dba)₃, XPhos, and DMAc.
-
Initiation: Add Zn(CN)₂ to the mixture and start heating to the desired temperature (e.g., 100 °C).
-
Data Acquisition: The in-situ IR probe will continuously record the IR spectrum of the reaction mixture over time.
-
Analysis: Monitor the disappearance of a characteristic vibrational peak of the reactant (e.g., C-Br stretching) and the appearance of a characteristic peak of the product (e.g., C≡N stretching).
-
Data Processing: Correlate the change in peak intensity with the concentration of the reactant and product to obtain a reaction progress curve.
-
Kinetic Modeling: Use the reaction progress data to determine the rate law, rate constant, and other kinetic parameters.
Visualizing Reaction Pathways and Workflows
To better illustrate the processes involved, the following diagrams were generated using Graphviz.
Caption: Comparison of the key components in the Rosenmund-von Braun and Palladium-catalyzed cyanation reactions.
For researchers in organic synthesis and drug development, the creation of ester functional groups is a foundational and frequently performed transformation. The classical Fischer-Speier esterification, first described in 1895, has long been a staple due to its simplicity and cost-effectiveness.[1][2] However, its often harsh conditions and reversibility have driven the development of numerous alternative methods.[1][3] This guide provides an objective comparison of Fischer esterification against three other widely used methods: Steglich esterification, the Mitsunobu reaction, and acylation with acyl chlorides/anhydrides. We will examine their mechanisms, ideal applications, and present comparative data and experimental protocols to aid in method selection for the synthesis of related compounds.
Fischer-Speier Esterification
The Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] It is a reversible equilibrium process, and to achieve high yields, the equilibrium must be shifted toward the product.[3] This is typically accomplished by using a large excess of one reactant (usually the alcohol) or by removing water as it is formed, for instance, by using a Dean-Stark apparatus.[2][4]
Advantages:
-
Cost-Effective: Utilizes inexpensive starting materials and catalysts (e.g., sulfuric acid).[2][5]
-
Atom Economy: The only byproduct is water, making it an environmentally favorable choice.[5]
-
Simplicity: The reaction setup is straightforward and does not require highly specialized reagents.[2]
Disadvantages:
-
Reversibility: The reaction's equilibrium nature can limit yields unless specific measures are taken.[1][3]
-
Harsh Conditions: Requires strong acid catalysts and often high temperatures (reflux), which are incompatible with sensitive functional groups.[1][6]
-
Substrate Limitations: Primarily effective for primary and secondary alcohols; tertiary alcohols are prone to elimination.[1][7] Phenols generally do not react well under these conditions.[8]
Reaction Mechanism: The mechanism involves protonation of the carbonyl oxygen by the acid catalyst, which activates the carbonyl carbon for nucleophilic attack by the alcohol. A series of proton transfers follows, leading to the elimination of water and formation of the ester.[2][4]
Caption: Acid-catalyzed nucleophilic acyl substitution.
Steglich Esterification
Developed in 1978, the Steglich esterification is a powerful method for forming esters under mild, neutral conditions. It utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid, and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[9][10]
Advantages:
-
Mild Conditions: The reaction is typically run at room temperature and is compatible with acid-sensitive substrates.[10][11][12]
-
High Yields: Often provides excellent yields, even for sterically hindered substrates.[9]
-
Versatility: Effective for a wide range of carboxylic acids and alcohols, including tertiary alcohols.[6][11][13]
Disadvantages:
-
Byproduct Removal: Forms a urea byproduct (dicyclohexylurea, DCU, if using DCC) that can be difficult to remove completely from the reaction mixture.[9][12]
-
Reagent Stoichiometry: Requires stoichiometric amounts of the coupling agent.
-
Allergenicity: DCC is a potent allergen and must be handled with care.[14]
Reaction Mechanism: The carboxylic acid adds to DCC to form a highly reactive O-acylisourea intermediate. DMAP, a superior nucleophile, then attacks this intermediate to form an N-acylpyridinium species ("active ester"). This highly electrophilic intermediate is readily attacked by the alcohol to form the ester, regenerating the DMAP catalyst.[10][11]
Caption: DCC activation followed by DMAP catalysis.
Mitsunobu Reaction
The Mitsunobu reaction is a versatile method for converting primary and secondary alcohols into a variety of functional groups, including esters.[15] It proceeds with a complete inversion of stereochemistry at the alcohol's chiral center, making it exceptionally useful in complex molecule synthesis.[16][17] The reaction typically employs a phosphine, like triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD).[15]
Advantages:
-
Stereochemical Inversion: Predictable and clean Sₙ2-type inversion at the alcohol center.[16]
-
Mild Conditions: Performed under neutral conditions, often at or below room temperature.[15]
-
High Reliability: Generally a very reliable method for Sₙ2 reactions on secondary carbons.[17]
Disadvantages:
-
Poor Atom Economy: Generates stoichiometric amounts of byproducts (triphenylphosphine oxide and a hydrazine derivative) that can complicate purification.[18]
-
Reagent Sensitivity: DEAD and related reagents are hazardous and require careful handling.
-
pKa Limitation: The carboxylic acid nucleophile should generally have a pKa of less than 13 to ensure it can be deprotonated in the reaction cycle.[15][17]
Reaction Mechanism: Triphenylphosphine attacks DEAD to form a betaine intermediate. This intermediate deprotonates the carboxylic acid. The alcohol then attacks the phosphonium ion, forming an alkoxyphosphonium salt, which is a superb leaving group. The carboxylate anion then displaces this leaving group via an Sₙ2 attack to furnish the ester with inverted stereochemistry.[16]
Caption: Stereoinversive esterification via an alkoxyphosphonium salt.
Acylation with Acyl Chlorides & Anhydrides
Reacting an alcohol with a highly electrophilic acyl chloride or acid anhydride is a rapid and efficient method for ester synthesis.[19] These reactions are generally irreversible and proceed quickly at room temperature.[19][20] A weak, non-nucleophilic base like pyridine is often added to neutralize the acidic byproduct (HCl or a carboxylic acid).[21]
Advantages:
-
High Reactivity & Yield: The reaction is fast, often exothermic, and typically proceeds to completion with high yields.[22]
-
Irreversible: Unlike Fischer esterification, the reaction is not an equilibrium process.
-
Versatility: Works well with a wide range of alcohols, including phenols.[8]
Disadvantages:
-
Reagent Preparation: Requires the prior synthesis of the acyl chloride or anhydride from the corresponding carboxylic acid, adding an extra step.[20]
-
Harsh Byproducts: Generates corrosive HCl gas (from acyl chlorides) or a stoichiometric amount of carboxylic acid (from anhydrides).[19][21]
-
Moisture Sensitivity: Acyl chlorides and anhydrides are highly sensitive to moisture and must be handled under anhydrous conditions.
Reaction Mechanism: The mechanism is a straightforward nucleophilic acyl substitution. The nucleophilic oxygen of the alcohol attacks the electrophilic carbonyl carbon of the acyl chloride or anhydride. The resulting tetrahedral intermediate collapses, expelling the leaving group (chloride or carboxylate) to form the ester.[20][21]
Caption: Nucleophilic attack on an activated acyl group.
Quantitative Data Comparison
The choice of esterification method often depends on the specific substrates involved, particularly their steric hindrance and the presence of sensitive functional groups. The following table summarizes typical outcomes for different substrate classes.
| Method | Substrates (Acid + Alcohol) | Typical Conditions | Time | Yield | Key Considerations |
| Fischer | Benzoic Acid + Methanol | MeOH (solvent), cat. H₂SO₄, Reflux | 2-20 h | >90% | Simple substrates work well; equilibrium driven by excess alcohol.[4][23] |
| Fischer | Pivalic Acid + Ethanol | EtOH (solvent), cat. H₂SO₄, Reflux | >48 h | Low | Severely limited by steric hindrance. |
| Steglich | Benzoic Acid + Methanol | DCC, DMAP, CH₂Cl₂, RT | 3 h | >95% | Mild and efficient, but byproduct removal is a concern.[24] |
| Steglich | Pivalic Acid + tert-Butanol | DCC, DMAP, CH₂Cl₂, RT | 3 h | ~80-90% | Excellent for sterically hindered and acid-sensitive substrates.[11][24] |
| Mitsunobu | Benzoic Acid + (S)-2-Butanol | PPh₃, DEAD, THF, 0°C to RT | 1-4 h | >90% | Produces (R)-2-butyl benzoate; complete stereochemical inversion.[16] |
| Mitsunobu | Pivalic Acid + 2-Butanol | PPh₃, DEAD, THF, 0°C to RT | 2-6 h | >85% | Effective for hindered secondary alcohols, but purification is complex. |
| Acyl Chloride | Benzoyl Chloride + Methanol | Pyridine, CH₂Cl₂, RT | <1 h | >95% | Very fast and high-yielding; requires acyl chloride precursor.[21] |
| Acyl Chloride | Pivaloyl Chloride + tert-Butanol | Pyridine, CH₂Cl₂, RT | <2 h | >90% | Highly effective for even the most sterically demanding substrates. |
Experimental Protocols
Protocol 1: Fischer Esterification (Methyl Benzoate)
-
In a round-bottom flask, dissolve benzoic acid (e.g., 610 mg) in an excess of methanol (25 mL).[23]
-
Carefully add a catalytic amount of concentrated sulfuric acid (0.1 mL).[23]
-
Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 65°C) for 2-4 hours.[23][25]
-
After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).[26]
-
Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize acids), and brine.[23][27]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, which can be purified by distillation.[26][27]
Protocol 2: Steglich Esterification (tert-Butyl Ethyl Fumarate)
-
To a solution of the carboxylic acid (monoethyl fumarate, 0.20 mol) and the alcohol (tert-butanol, 0.60 mol) in an anhydrous aprotic solvent (e.g., CH₂Cl₂, 200 mL), add a catalytic amount of DMAP (0.016 mol).[14]
-
Cool the mixture to 0°C in an ice bath.
-
Add DCC (0.22 mol) portion-wise or as a solution in CH₂Cl₂ while maintaining the temperature at 0°C.[14]
-
Stir the reaction at 0°C for 5-10 minutes and then allow it to warm to room temperature, stirring for an additional 3-5 hours.[24]
-
The precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.
-
The filtrate is concentrated, and the residue is taken up in an organic solvent, washed with dilute acid (e.g., 0.5 N HCl) and water, dried, and concentrated.[14] The product can be purified by distillation or chromatography.
Protocol 3: Mitsunobu Reaction (Esterification with Stereoinversion)
-
Dissolve the alcohol (1.0 equiv), carboxylic acid (1.2 equiv), and triphenylphosphine (1.2 equiv) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).[15]
-
Cool the solution to 0°C in an ice bath.
-
Slowly add DEAD or DIAD (1.2 equiv) dropwise via syringe. An exothermic reaction and color change are typically observed.
-
Allow the reaction to warm to room temperature and stir for several hours until TLC analysis indicates completion.[15]
-
Concentrate the reaction mixture under reduced pressure.
-
Purification is typically challenging due to the byproducts and is usually achieved by column chromatography to isolate the pure ester.
Decision-Making Workflow
Choosing the right method depends on the properties of the substrates and the desired outcome. The following workflow can guide the selection process.
Caption: A guide for selecting an appropriate esterification method.
References
- 1. scienceinfo.com [scienceinfo.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. athabascau.ca [athabascau.ca]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 7. Fischer esterification Mechanism - Advantages and Applications - ScienceMotive [sciencemotive.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. grokipedia.com [grokipedia.com]
- 10. Steglich esterification - Wikipedia [en.wikipedia.org]
- 11. Steglich Esterification [organic-chemistry.org]
- 12. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 13. fiveable.me [fiveable.me]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 16. Mitsunobu Reaction [organic-chemistry.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chemguide.co.uk [chemguide.co.uk]
- 20. youtube.com [youtube.com]
- 21. Acid chlorides and acid anhydrides react with alcohols to make esters [ns1.almerja.com]
- 22. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 23. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 24. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 25. scienceready.com.au [scienceready.com.au]
- 26. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 27. community.wvu.edu [community.wvu.edu]
Quantitative Purity Analysis of Methyl 2-amino-5-cyanobenzoate: A Comparative Guide to qNMR and HPLC Methods
For researchers, scientists, and drug development professionals, the accurate determination of purity for pharmaceutical intermediates like Methyl 2-amino-5-cyanobenzoate is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a detailed comparison of two powerful analytical techniques for this purpose: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). We present detailed experimental protocols and illustrative data to objectively compare their performance.
At a Glance: qNMR vs. HPLC for Purity Analysis
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of a substance's purity against a certified internal standard, without the need for a specific reference standard of the analyte itself.[1] The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal, providing a highly accurate and precise molar concentration.[2]
High-Performance Liquid Chromatography (HPLC), a cornerstone of pharmaceutical analysis, separates components of a mixture based on their affinity for a stationary phase. Purity is typically determined by area percentage from the resulting chromatogram, which is a powerful tool for detecting and quantifying impurities.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Direct, primary method based on the molar ratio of analyte to an internal standard.[1] | Comparative separation technique based on retention time and detector response. |
| Reference Standard | Requires a certified internal standard of a different, well-characterized compound.[3] | Typically requires a certified reference standard of the analyte for accurate quantification of impurities. |
| Quantification | Absolute quantification based on fundamental principles of NMR.[4] | Relative quantification based on peak area percentage, which can be influenced by the response factor of impurities. |
| Speed | Relatively fast sample preparation and data acquisition. | Can have longer run times depending on the separation method. |
| Selectivity | High, based on distinct chemical shifts of protons in the molecule. | High, based on chromatographic separation. |
| Sample Preparation | Simple dissolution of analyte and internal standard in a deuterated solvent. | More involved, often requiring mobile phase preparation and sample filtration. |
| Information Provided | Purity, structural confirmation, and identification of impurities with NMR signals. | Purity, retention times of impurities. |
Illustrative Purity Comparison
While a direct comparative study for this compound was not found in the searched literature, the following table presents representative data that might be expected from the analysis of a single batch by both qNMR and HPLC.
| Parameter | qNMR Result | HPLC (UV, 254 nm) Result |
| Purity (%) | 98.5% (w/w) | 99.2% (Area %) |
| Major Impurity 1 | 1.2% (w/w) (Unreacted 2-amino-5-bromobenzoic acid) | 0.6% (Area %) |
| Other Impurities | 0.3% (w/w) | 0.2% (Area %) |
Disclaimer: The data presented above is illustrative and intended for comparative purposes only. Actual results may vary based on the specific experimental conditions, instrumentation, and the impurity profile of the sample.
Experimental Protocols
Detailed methodologies for the purity assessment of this compound using both ¹H-qNMR and HPLC-UV are outlined below.
Quantitative ¹H NMR (qNMR) Protocol
This protocol describes the determination of the absolute purity of this compound using an internal standard.
1. Materials and Instrumentation:
-
Analyte: this compound (Molecular Weight: 176.17 g/mol )[5]
-
Internal Standard: Dimethyl terephthalate (DMT) (Purity ≥ 99.5%, Molecular Weight: 194.19 g/mol )[6]
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
Instrumentation: 400 MHz (or higher) NMR spectrometer
-
High-precision analytical balance (readable to at least 0.01 mg)
-
5 mm NMR tubes
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5 mg of Dimethyl terephthalate (internal standard) into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.
-
Vortex the vial until both the analyte and internal standard are completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 0-12 ppm
-
Acquisition Time: ≥ 3 seconds
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons)
-
Number of Scans: 16-64 (to achieve a signal-to-noise ratio of >250:1 for the signals of interest)
-
Temperature: 298 K
4. Data Processing and Purity Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved signals for both the analyte and the internal standard.
-
This compound: Select a well-resolved aromatic proton signal or the methyl ester singlet.
-
Dimethyl terephthalate: Integrate the singlet corresponding to the four aromatic protons (around 8.1 ppm in DMSO-d₆) or the six methyl protons (around 3.9 ppm in DMSO-d₆).[6]
-
-
Calculate the purity of this compound using the following equation:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
m = mass
-
Purity_IS = Purity of the Internal Standard
-
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a reverse-phase HPLC method for the determination of the purity of this compound by area percentage.
1. Materials and Instrumentation:
-
Analyte: this compound
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid
-
Instrumentation: HPLC system with a UV detector, C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
2. Sample and Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Sample Solution: Accurately weigh and dissolve approximately 10 mg of this compound in a 10 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B to obtain a 1 mg/mL solution.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
4. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area percent method:
Visualizing the Workflow and Logic
To better illustrate the processes, the following diagrams were created using Graphviz.
Caption: Workflow for qNMR Purity Analysis.
References
- 1. otsuka.co.jp [otsuka.co.jp]
- 2. researchgate.net [researchgate.net]
- 3. Internal Standard for qNMR (Calibration Standard for qNMR) | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 4. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C9H8N2O2 | CID 10058039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. bipm.org [bipm.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of Methyl 2-amino-5-cyanobenzoate
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides a detailed, step-by-step guide for the safe disposal of Methyl 2-amino-5-cyanobenzoate, a compound that requires careful management as hazardous waste. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
Hazard Profile and Classification
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][3]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Aromatic amines, as a class, are noted for their potential toxicity and carcinogenicity, while nitrile compounds can also present significant health risks.[4][5] Therefore, treating this compound with a high degree of caution is imperative.
Quantitative Hazard Summary
| Hazard Classification | Description | Primary Route of Exposure |
| Acute Toxicity (Oral) | Harmful if swallowed.[2] | Ingestion |
| Acute Toxicity (Dermal) | Harmful in contact with skin.[2] | Skin Contact |
| Acute Toxicity (Inhalation) | Harmful if inhaled.[2] | Inhalation |
| Skin Irritation | Causes skin irritation.[1][2] | Skin Contact |
| Eye Irritation | Causes serious eye irritation.[1][2] | Eye Contact |
| Respiratory Irritation | May cause respiratory irritation.[1] | Inhalation |
Experimental Protocols for Waste Neutralization (Not Recommended)
While some chemical treatments can neutralize hazardous properties of certain waste streams, this is generally not recommended for aromatic amines and nitriles in a standard laboratory setting without specialized equipment and expertise.[4] Incineration by a licensed waste disposal facility is the preferred and safest method.[4][6]
Step-by-Step Disposal Procedures
The following steps outline the mandatory procedure for the disposal of this compound.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical, ensure you are wearing appropriate PPE to minimize exposure. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.
Step 2: Waste Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Dedicated Waste Container: Designate a specific, clearly labeled container for this compound waste.
-
Avoid Mixing: Do not mix this waste with other chemical waste streams, especially strong oxidizing agents, acids, or bases.[3][7]
Step 3: Containerization
The choice and handling of the waste container are critical for safety.
-
Appropriate Material: Use a chemically compatible, leak-proof container. The original product container is often a suitable choice.
-
Secure Sealing: Ensure the container is tightly sealed to prevent spills or the release of vapors.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The label should also indicate the start date of waste accumulation and the associated hazards (e.g., "Toxic," "Irritant").
Step 4: Storage
Proper storage of the hazardous waste container is essential while awaiting disposal.
-
Designated Area: Store the sealed container in a designated, well-ventilated hazardous waste accumulation area.
-
Secondary Containment: Place the container in a secondary containment tray to catch any potential leaks.
-
Away from Incompatibles: Ensure the storage area is away from incompatible materials.
Step 5: Disposal
The final disposal must be handled by professionals.
-
Licensed Disposal Company: Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[6][8]
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, in accordance with your institution's policies and local regulations.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. 2-Amino-5-cyano-3-methylbenzoic acid | C9H8N2O2 | CID 25156987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. skcinc.com [skcinc.com]
- 7. fishersci.com [fishersci.com]
- 8. collectandrecycle.com [collectandrecycle.com]
Essential Safety and Operational Guide for Handling Methyl 2-amino-5-cyanobenzoate
This guide provides critical safety, handling, and disposal information for Methyl 2-amino-5-cyanobenzoate (CAS No. 159847-81-1), a pale yellow crystalline powder utilized in pharmaceutical development, agrochemical formulations, and material science.[1] Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks associated with this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is an aromatic amine and a cyanated compound. While specific toxicity data is limited, its chemical structure suggests potential hazards associated with both functional groups. Aromatic amines can be toxic and require careful handling to prevent exposure.[2] Cyanide compounds are highly toxic and require stringent safety measures.[3][4][5] Therefore, a comprehensive PPE strategy is the primary line of defense.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors. All handling of solid and solutions should occur within a fume hood.[3][4][6] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities.[3][4][6] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene, double-gloved) | To prevent skin contact. Double-gloving is recommended for handling cyanide compounds.[3][4][6] Gloves should be changed frequently. |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[6] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[6] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or if engineering controls are insufficient. The type depends on the potential airborne concentration.[2][6] |
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 159847-81-1[1][7] |
| Molecular Formula | C₉H₈N₂O₂[1][7] |
| Molecular Weight | 176.17 g/mol [1][7] |
| Appearance | Pale yellow crystalline powder[1] |
| Melting Point | 120-126 °C[1] |
| Storage Conditions | Store at 0-8 °C in a dry, cool, and well-ventilated place.[1] Keep container tightly closed and away from incompatible materials.[8][9][10] |
Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for safety.
Experimental Workflow:
-
Pre-Handling Preparation:
-
Donning PPE:
-
Put on all required PPE as outlined in Table 1 before entering the designated handling area.
-
-
Chemical Handling:
-
Perform all manipulations, including weighing and preparing solutions, inside a certified chemical fume hood to prevent inhalation of the powdered compound.[3][4]
-
When weighing the solid, use a balance inside the fume hood or a ventilated balance enclosure.[6]
-
To avoid generating dust, handle the compound carefully.[11] Use dry clean-up procedures if any solid is spilled.[11]
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.[6]
-
-
Post-Handling Procedures:
-
Decontaminate the work area within the fume hood. For potential cyanide contamination, first clean with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[3][4]
-
Wipe down all equipment used.
-
Properly dispose of all waste as described in the disposal plan.
-
Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water.[11]
-
Caption: Operational Workflow for Handling this compound.
Emergency and Disposal Plan
Spill Response:
-
Minor Spill (inside fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, clean the contaminated surfaces first with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[4]
-
Collect all contaminated materials (wipes, absorbent pads) in a sealed, labeled container for hazardous waste disposal.[11]
-
-
Major Spill (outside fume hood):
-
Evacuate the area immediately.[4]
-
Alert laboratory personnel and contact the institution's emergency response team.
-
Prevent entry to the contaminated area.
-
Exposure Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
Waste Disposal:
-
All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste.[12]
-
Collect waste in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Follow all institutional, local, and national regulations for hazardous waste disposal.[12][13] Do not empty into drains.[8]
References
- 1. chemimpex.com [chemimpex.com]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. lsuhsc.edu [lsuhsc.edu]
- 4. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. ohsa.mt [ohsa.mt]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C9H8N2O2 | CID 10058039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. heynovachem.com [heynovachem.com]
- 10. echemi.com [echemi.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. aksci.com [aksci.com]
- 13. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
